Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMVGOIBDSUZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745326 | |
| Record name | tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-81-3 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(6-fluoro-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Azetidine Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among these, the azetidine motif, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its rigid structure can reduce the entropic penalty of binding to a biological target and serve as a bioisosteric replacement for larger, more flexible groups, often leading to improved metabolic stability and physicochemical properties.[1] When coupled with a 6-fluoropyridinyl moiety—a privileged fragment in drug discovery for its ability to modulate pKa, improve metabolic resistance, and enhance binding interactions through hydrogen bonding or dipole interactions—the resulting scaffold, tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate , becomes a highly valuable building block for the synthesis of advanced pharmaceutical agents.
This guide provides a comprehensive overview of the prevailing synthetic strategies for this target molecule, grounded in established chemical principles and supported by detailed, field-proven protocols. We will dissect the causal logic behind methodological choices, from the selection of coupling partners to the optimization of reaction conditions, ensuring a reproducible and scalable synthesis.
I. Retrosynthetic Analysis: A Logic-Driven Approach
A robust synthetic plan begins with a sound retrosynthetic analysis. The target molecule's structure is defined by a key carbon-carbon bond linking the C3 position of the azetidine ring to the C2 position of the pyridine ring. This C(sp³)–C(sp²) bond is the most logical point for disconnection.
Caption: Retrosynthetic analysis of the target molecule.
This disconnection immediately suggests a transition-metal catalyzed cross-coupling reaction as the primary forward-synthetic strategy. The two most prominent and reliable approaches are the Suzuki-Miyaura coupling and related palladium-catalyzed reactions. This leads to two potential pathways:
-
Path A: Coupling an azetidinyl boronic acid (or ester) with a halogenated 6-fluoropyridine.
-
Path B: Coupling a halogenated azetidine with a 6-fluoropyridinyl boronic acid.
The choice between these paths often depends on the commercial availability, stability, and ease of synthesis of the key intermediates. For this specific target, both routes are viable and well-precedented.
II. Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.[3][4]
Workflow Overview: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura synthesis.
Preparation of Key Intermediates
A robust synthesis requires reliable access to the starting materials. While some intermediates are commercially available, their in-house preparation is often necessary.
Protocol 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate (Intermediate 1)
This electrophilic coupling partner is readily synthesized from the corresponding alcohol. The conversion of the hydroxyl group into an excellent leaving group like iodide is crucial for the subsequent cross-coupling.[5][6]
-
Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Principle: An Appel-type reaction is employed, where triphenylphosphine and iodine in situ generate the phosphonium iodide species that facilitates the Sₙ2 displacement of the hydroxyl group. Imidazole acts as a mild base to neutralize the generated HI.
Step-by-Step Methodology:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in a suitable solvent like toluene (approx. 0.1 M), add imidazole (3.0 eq.) and triphenylphosphine (2.0 eq.).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add iodine (1.5 eq.) portion-wise to the solution. An exotherm may be observed.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]
-
Cool the mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
If excess triphenylphosphine remains, add small portions of iodine until a persistent iodine color is observed in the organic layer, then quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.[6]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.[6]
| Reagent | Molar Eq. | Purpose |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 1.0 | Starting Material |
| Triphenylphosphine (PPh₃) | 2.0 | Forms PPh₃I₂ complex |
| Imidazole | 3.0 | Mild Base / Catalyst |
| Iodine (I₂) | 1.5 | Iodinating Agent |
| Toluene | - | Solvent |
Execution of the Suzuki-Miyaura Coupling
Protocol 2: Synthesis of tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
With the key intermediates in hand, the final cross-coupling can be performed. The choice of catalyst, ligand, and base is critical for achieving high yield and minimizing side reactions.[7]
-
Starting Materials: tert-Butyl 3-iodoazetidine-1-carboxylate, (6-Fluoropyridin-2-yl)boronic acid
-
Principle: A palladium(0) species, generated in situ, undergoes oxidative addition into the C-I bond of the azetidine. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.
Step-by-Step Methodology:
-
To a reaction vessel, add (6-fluoropyridin-2-yl)boronic acid (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.5 eq.), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).
-
Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq.) in the same degassed solvent.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to afford the final product.
| Component | Molar Eq. | Purpose |
| tert-Butyl 3-iodoazetidine-1-carboxylate | 1.0 | Electrophilic Partner |
| (6-Fluoropyridin-2-yl)boronic acid | 1.2 | Nucleophilic Partner |
| Pd(dppf)Cl₂ | 0.05 | Catalyst Precursor |
| Cesium Carbonate (Cs₂CO₃) | 2.5 | Base (activates boronic acid) |
| 1,4-Dioxane / Water | - | Solvent System |
Mechanistic Rationale
The success of the Suzuki coupling hinges on the careful orchestration of the catalytic cycle. The use of a bulky, electron-rich phosphine ligand like dppf stabilizes the palladium catalyst, enhances the rate of oxidative addition, and facilitates the crucial reductive elimination step.[8] Cesium carbonate is often the base of choice as its high solubility in the reaction medium and appropriate basicity effectively promote the formation of the reactive boronate species required for transmetalation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
III. Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR: Will show characteristic signals for the Boc group (singlet, ~1.4 ppm), the azetidine protons (multiplets), and the aromatic protons of the fluoropyridine ring.
-
¹⁹F NMR: A singlet or doublet corresponding to the fluorine on the pyridine ring.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (ESI-MS): Will show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight.
-
HPLC: To determine the purity of the final product, typically >95% for use in drug development cascades.
IV. Conclusion
The synthesis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The key to success lies in the reliable preparation of the requisite intermediates, particularly the halogenated azetidine, and the judicious selection of catalyst, base, and solvent for the coupling step. The protocol detailed herein represents a robust, scalable, and reproducible method, providing medicinal chemists with reliable access to this valuable molecular scaffold for the development of next-generation therapeutics.
References
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Recent progress in synthesis of 3-functionalized azetidines.
- Biologically important 3-substituted azetidines.
- Buchwald–Hartwig amin
- Strain-Release Arylations for the Bis-Functionalization of Azetidines.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.
- 1-Boc-3-iodoazetidine Synthesis. ChemicalBook.
- Synthesis of Azetidines. Progress in Chemistry.
- Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Chemical properties of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate: A Key Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the privileged scaffolds, saturated nitrogen heterocycles, particularly azetidines, have garnered significant attention.[1] Their inherent three-dimensional character and conformational rigidity can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and binding affinity.[1] When combined with a fluorinated pyridine moiety, a common bioisostere in medicinal chemistry, the resulting hybrid structure offers a powerful tool for modulating potency, selectivity, and pharmacokinetic parameters.[2][3]
This technical guide provides a comprehensive overview of the chemical properties of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, a key building block that embodies this design strategy. While specific experimental data for this compound is not extensively published, this guide, grounded in established chemical principles and data from closely related analogs, will serve as an essential resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, propose a robust synthetic pathway, explore its reactivity, and discuss its potential applications in the synthesis of next-generation therapeutics.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. In the absence of direct experimental data for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, we present a table of predicted values based on established computational models and data from analogous structures. These estimations provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | Based on the chemical structure. |
| Molecular Weight | 268.29 g/mol | Calculated from the molecular formula. |
| CAS Number | Not available | A specific CAS number has not been assigned in public databases. The isomeric tert-butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate is registered under CAS No. 1801986-14-0. |
| Appearance | White to off-white solid | Based on the appearance of similar Boc-protected azetidine derivatives.[4] |
| Melting Point | 100-120 °C (estimated) | Estimated based on related substituted pyridinyl azetidines. The presence of the fluorine atom and the pyridine nitrogen may influence crystal packing and thus the melting point. |
| LogP (octanol/water) | 1.5 - 2.5 (estimated) | The Boc group increases lipophilicity, while the fluoropyridine and azetidine moieties contribute to polarity. The estimated range reflects a balance of these features, suggesting moderate lipophilicity suitable for drug-like molecules. |
| pKa (most basic) | 3.5 - 4.5 (estimated) | The pyridine nitrogen is the most basic site. The electron-withdrawing effect of the fluorine atom is expected to reduce the basicity compared to unsubstituted pyridine (pKa ≈ 5.2). The azetidine nitrogen is significantly less basic due to the electron-withdrawing Boc group. |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Typical for Boc-protected amines with moderate polarity. |
Proposed Synthesis: A Strategic Approach to a Key Intermediate
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Preparation of Tert-butyl 3-((trifluoroborato)methyl)azetidine-1-carboxylate
This protocol assumes the use of a pre-formed azetidine trifluoroborate salt, which can be synthesized from the corresponding bromo- or iodo-azetidine derivative.
Materials:
-
Tert-butyl 3-iodoazetidine-1-carboxylate
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetone
Procedure:
-
To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Degas the mixture with argon for 15 minutes, then heat to 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate.[5]
-
Dissolve the boronate ester in methanol and add an aqueous solution of KHF₂ (4.0 equiv). Stir at room temperature for 1 hour.
-
Remove the methanol under reduced pressure and add acetone to precipitate the potassium trifluoroborate salt. Filter and dry the solid to obtain Tert-butyl 3-((trifluoroborato)methyl)azetidine-1-carboxylate.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
Tert-butyl 3-((trifluoroborato)methyl)azetidine-1-carboxylate (1.0 equiv)
-
2-Bromo-6-fluoropyridine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
In a reaction vessel, combine Tert-butyl 3-((trifluoroborato)methyl)azetidine-1-carboxylate (1.0 equiv), 2-bromo-6-fluoropyridine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv), and K₂CO₃ (3.0 equiv).
-
Add a degassed mixture of toluene and water (10:1).
-
Heat the reaction mixture to 100 °C for 16 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Reactivity and Chemical Transformations
The chemical reactivity of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is dictated by its three key functional components: the Boc-protected azetidine, the fluoropyridine ring, and the linkage between them.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This unmasks the secondary amine of the azetidine ring, allowing for further functionalization, such as acylation, alkylation, or sulfonylation.[1]
-
Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This reactivity can be exploited to introduce a variety of substituents at the 6-position of the pyridine ring, further diversifying the molecular scaffold.
-
Palladium-Catalyzed Cross-Coupling: While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Br or C-I bonds, under specific catalytic conditions, it can participate in reactions such as Buchwald-Hartwig amination or Suzuki coupling.
Potential Reaction Pathways
Caption: Key reactive pathways of the title compound.
Analytical Characterization: Predicted Spectroscopic Data
While experimental spectra are not publicly available, we can predict the key analytical signatures of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate based on its structure and data from analogous compounds.
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ 8.0-8.2 (m, 1H, pyridine-H), δ 7.0-7.2 (m, 2H, pyridine-H), δ 4.2-4.4 (m, 2H, azetidine-CH₂), δ 3.9-4.1 (m, 2H, azetidine-CH₂), δ 3.6-3.8 (m, 1H, azetidine-CH), δ 1.45 (s, 9H, Boc-CH₃) | The aromatic protons of the fluoropyridine ring will appear in the downfield region. The azetidine protons will show complex splitting patterns due to coupling. The singlet at ~1.45 ppm is characteristic of the Boc group. |
| ¹³C NMR | δ 160-165 (d, ¹JCF, C-F), δ 155-157 (C=O, Boc), δ 140-150 (aromatic C), δ 110-130 (aromatic C), δ 80-82 (quaternary C, Boc), δ 50-60 (azetidine CH₂), δ 30-40 (azetidine CH), δ 28.5 (CH₃, Boc) | The carbon attached to fluorine will appear as a doublet with a large coupling constant. The carbonyl carbon of the Boc group will be in the downfield region. |
| Mass Spectrometry (ESI+) | m/z 269.13 [M+H]⁺, 291.11 [M+Na]⁺ | The exact mass spectrum will show the protonated molecular ion and common adducts. |
| Infrared (IR) Spectroscopy | ~1690 cm⁻¹ (C=O stretch, urethane), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-N stretch), ~1160 cm⁻¹ (C-O stretch), ~1050 cm⁻¹ (C-F stretch) | Key functional groups will give rise to characteristic absorption bands. The strong carbonyl stretch of the Boc group is a prominent feature. |
Applications in Drug Development: A Scaffold for Innovation
The unique structural combination of a fluorinated pyridine and an azetidine ring makes Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate a highly valuable building block in medicinal chemistry.
-
Bioisosteric Replacement: The 6-fluoropyridine moiety can serve as a bioisostere for other aromatic or heteroaromatic rings, offering a way to fine-tune electronic properties, metabolic stability, and protein-ligand interactions.
-
Improved Pharmacokinetics: The incorporation of fluorine can block sites of metabolism, leading to improved metabolic stability and a longer half-life of drug candidates.[3] The azetidine ring can enhance solubility and reduce lipophilicity compared to larger cyclic amines.[1]
-
Access to Novel Chemical Space: This building block provides a gateway to a diverse range of novel compounds through the functionalization of the azetidine nitrogen after Boc deprotection and potential modification of the fluoropyridine ring.
While specific drugs containing this exact fragment are not yet on the market, numerous patents and publications describe the use of similar fluoropyridinyl and azetidinyl building blocks in the synthesis of inhibitors for various therapeutic targets, including kinases, proteases, and G-protein coupled receptors.[6]
Handling and Safety Precautions
As no specific safety data sheet is available for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This guide provides a comprehensive technical overview of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, a building block with significant potential in modern drug discovery. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this molecule to design and create the next generation of innovative medicines.
References
- Liu, F., & Sameem, B. (Year). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal Name, Volume(Issue), Pages.
-
Grygorenko, O. O., et al. (Year). A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and piperidine derivatives. Journal of Fluorine Chemistry.
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (Year). Journal of the American Chemical Society.[2]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [A general reference on organofluorine chemistry]
- Ni, K., & Hu, J. (2021). The unique role of fluorine in agrochemicals. Journal of Fluorine Chemistry, 241, 109674.
-
Universal Biologicals. (n.d.). tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. Retrieved from [Link][7]
-
Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118.[1]
-
Google Patents. (n.d.). Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases. Retrieved from [6]
- Singh, S., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(16), 1435-1453. [A general review on azetidines in medicinal chemistry]
-
PubChem. (n.d.). Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate. Retrieved from [Link][8]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-30.[9]
-
Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 2(4), 527-541.[10]
-
Wang, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(35), 11284-11287.[11]
-
ResearchGate. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link][12]
-
Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(13), 11867-11880.[13]
Sources
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. WO2019227040A1 - Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases - Google Patents [patents.google.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. PubChemLite - Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate (C13H17FN2O3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Azetidine scaffolds are of significant interest due to their ability to impart favorable pharmacokinetic properties in drug candidates.[1][2] The introduction of a fluoropyridinyl moiety further modulates the electronic and metabolic profile of resulting molecules. This document, intended for researchers and drug development professionals, offers a predictive but expertly reasoned guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide aims to facilitate the identification, characterization, and quality control of this important synthetic intermediate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular architecture. The following sections detail the predicted spectra, grounded in established principles of chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for the azetidine ring, the tert-butyl protecting group, and the fluoropyridine moiety. The chemical shifts are influenced by the electron-withdrawing nature of the fluoropyridine ring and the carbamate group. The analysis below is based on a standard deuterated solvent such as chloroform-d (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3' (Pyridine) | ~7.8 - 8.0 | d | J(H-3', H-4') ≈ 2.5 Hz |
| H-4' (Pyridine) | ~7.6 - 7.8 | dd | J(H-4', H-5') ≈ 8.0 Hz, J(H-4', F) ≈ 5.0 Hz |
| H-5' (Pyridine) | ~6.8 - 7.0 | dd | J(H-5', H-4') ≈ 8.0 Hz, J(H-5', F) ≈ 2.0 Hz |
| H-2, H-4 (Azetidine, axial) | ~4.2 - 4.4 | t | J ≈ 8.5 Hz |
| H-2, H-4 (Azetidine, equatorial) | ~4.0 - 4.2 | t | J ≈ 8.5 Hz |
| H-3 (Azetidine) | ~3.8 - 4.0 | m | |
| tert-butyl | ~1.45 | s |
Causality Behind Predicted Chemical Shifts:
-
Fluoropyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region (δ 6.8-8.0 ppm). The fluorine atom at the 6-position will exert a significant electronic effect, influencing the chemical shifts of the adjacent protons through both inductive and mesomeric effects. The proton at the 3'-position is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen and the point of attachment to the azetidine ring.
-
Azetidine Protons: The protons on the azetidine ring are expected to appear as complex multiplets due to geminal and vicinal coupling. The protons at the 2- and 4-positions, adjacent to the nitrogen of the Boc-protecting group, are expected to be deshielded and appear around δ 4.0-4.4 ppm.[3] The methine proton at the 3-position, which is attached to the pyridine ring, will likely be a multiplet in the range of δ 3.8-4.0 ppm.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.45 ppm, a characteristic chemical shift for a Boc-protecting group.[4]
Caption: Predicted ¹H NMR coupling network.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the fluoropyridine ring will be particularly informative due to carbon-fluorine coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C,F) (Hz) |
| C=O (Boc) | ~156 | - |
| C-6' (Pyridine) | ~163 | ~240 |
| C-2' (Pyridine) | ~158 | ~15 |
| C-4' (Pyridine) | ~140 | ~15 |
| C-3' (Pyridine) | ~122 | ~4 |
| C-5' (Pyridine) | ~110 | ~35 |
| C(CH₃)₃ (Boc) | ~80 | - |
| C-2, C-4 (Azetidine) | ~52 | - |
| C-3 (Azetidine) | ~35 | - |
| C(CH₃)₃ (Boc) | ~28 | - |
Rationale for Predicted Chemical Shifts and Couplings:
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to resonate at a characteristic downfield shift of around δ 156 ppm.[1]
-
Fluoropyridine Carbons: The carbon directly attached to the fluorine atom (C-6') will exhibit a large one-bond C-F coupling constant (¹J(C,F)) of approximately 240 Hz and will be significantly deshielded.[5] The other pyridine carbons will show smaller two-, three-, and four-bond C-F couplings.
-
Azetidine Carbons: The carbons of the azetidine ring are expected in the aliphatic region, with the carbons adjacent to the nitrogen (C-2 and C-4) appearing around δ 52 ppm.[4] The C-3 carbon, being a methine carbon attached to the aromatic ring, will be further upfield.
-
tert-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl group are expected at approximately δ 80 and δ 28 ppm, respectively.[4]
Caption: Carbon connectivity in the target molecule.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will be simple, showing a single resonance for the fluorine atom on the pyridine ring. The chemical shift is sensitive to the electronic environment.
-
Predicted Chemical Shift: Approximately -65 to -75 ppm relative to CFCl₃. This is a typical range for a fluorine atom attached to a pyridine ring.[5][6]
-
Multiplicity: The signal will likely be a triplet of doublets due to coupling with H-4' and H-5'.
Part 2: Mass Spectrometry (MS): A Predictive Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the most probable method for this analysis, as it is a soft ionization technique suitable for polar, non-volatile molecules.
Molecular Ion and Isotopic Pattern
-
Molecular Formula: C₁₃H₁₇FN₂O₂
-
Monoisotopic Mass: 268.1274 g/mol
-
Expected Molecular Ions (ESI+):
-
[M+H]⁺: m/z 269.1352
-
[M+Na]⁺: m/z 291.1172
-
[M+K]⁺: m/z 307.0911
-
Predicted Fragmentation Pattern
The fragmentation of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate under ESI-MS/MS conditions is expected to proceed through several key pathways, primarily involving the labile Boc group and the strained azetidine ring.
| Predicted m/z | Proposed Fragment Structure | Neutral Loss |
| 213.0775 | [M+H - C₄H₈]⁺ | Isobutylene |
| 169.0723 | [M+H - C₅H₉O₂]⁺ | Boc group |
| 149.0618 | [C₈H₇FN]⁺ | C₅H₁₀NO₂ |
| 122.0461 | [C₆H₄FN]⁺ | C₇H₁₃N₂O₂ |
| 95.0301 | [C₅H₄F]⁺ | C₈H₁₃N₂O₂ |
Mechanistic Insights into Fragmentation:
-
Loss of Isobutylene: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate.
-
Loss of the Boc Group: The most facile fragmentation is the complete loss of the tert-butoxycarbonyl group (100 Da) to yield the protonated 3-(6-fluoropyridin-2-yl)azetidine.
-
Azetidine Ring Opening: The strained four-membered ring can undergo cleavage. Fission of the C2-C3 and N1-C4 bonds can lead to the formation of various smaller fragments.
-
Pyridine Ring Fragmentation: The fluoropyridine ring is relatively stable but can fragment upon higher collision energy, leading to characteristic losses.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Hypothetical Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio are recommended.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling.
Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 269.1) for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR and MS spectroscopic data for tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra offer a clear roadmap for the assignment of all signals, while the predicted mass spectral fragmentation patterns provide a basis for structural confirmation and impurity identification. This information is intended to be a valuable resource for scientists engaged in the synthesis and characterization of this and related heterocyclic compounds, ultimately supporting the advancement of drug discovery and development programs.
References
-
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
- Resnati, G., & Novo, B. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. European Mass Spectrometry, 2(3), 295-300.
-
Resnati, G., Novo, B., Favretto, D., & Traldi, P. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. European Mass Spectrometry. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 2(111). [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Molecules, 28(3), 1083. [Link]
-
Simon Fraser University. (n.d.). Appendix B. Experimental Data for Chapter 2. SFU Summit. [Link]
-
Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]
-
Castellano, S., & Kostelnik, R. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(13), 4563-4565. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2017). Molecules, 22(12), 2195. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1594-1599. [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]
An In-Depth Technical Guide to the Biological Activity of Fluoropyridin-Azetidine Derivatives
Introduction: The Strategic Convergence of Fluoropyridine and Azetidine Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profiles of novel therapeutic agents. Among these, the fluoropyridine and azetidine moieties have emerged as privileged scaffolds, each contributing unique and advantageous properties to drug candidates.[1][2] The fusion of these two entities into fluoropyridin-azetidine derivatives represents a compelling strategy for the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.[1][2]
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity that can lead to improved binding affinity for biological targets.[3] Its three-dimensional nature also allows for the exploration of chemical space beyond the "flatland" of traditional aromatic scaffolds.[3] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for other cyclic amines, offering a tool to fine-tune physicochemical properties such as solubility and metabolic stability.[3]
The introduction of fluorine into the pyridine ring is a well-established strategy in drug design to modulate various molecular properties. Fluorine's high electronegativity can alter the electronic nature of the pyridine ring, influencing its pKa and hydrogen bonding capabilities. This can lead to enhanced binding interactions with target proteins. Moreover, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolism and thereby improve the metabolic stability and pharmacokinetic profile of a drug candidate.
This technical guide provides a comprehensive exploration of the biological activities of fluoropyridin-azetidine derivatives, with a focus on their potential as kinase inhibitors and antimicrobial agents. It will delve into the rationale behind their design, detail their synthesis and biological evaluation, and provide insights into their structure-activity relationships.
Kinase Inhibition: A Prominent Avenue for Fluoropyridin-Azetidine Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major class of targeted therapeutics. The unique structural features of fluoropyridin-azetidine derivatives make them attractive candidates for the development of novel kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
Many kinase inhibitors are designed to be competitive with adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions. These inhibitors typically occupy the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The fluoropyridine moiety can engage in key hydrogen bonding interactions with the hinge region of the kinase domain, a critical determinant of binding affinity. The azetidine ring, with its defined stereochemistry, can position substituents to interact with specific pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on a broad range of fluoropyridin-azetidine derivatives are not yet widely published, preliminary findings from related compounds suggest key structural determinants for activity. For instance, in a series of 1,2,6-thiadiazinone derivatives, a compound bearing a 2-fluoropyridin-4-yl moiety demonstrated potent activity against bladder and prostate cancer cell lines.[4] This highlights the favorable contribution of the fluoropyridine group.
Table 1: Anticancer Activity of a Fluoropyridin-Containing Thiadiazinone Derivative [4]
| Compound | Target Cell Line | IC50 (µM) |
| 5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one | Bladder Cancer | 8.4 |
| Prostate Cancer | 5.7 | |
| WS-1 (Toxicity Control) | >100 |
The data in Table 1 clearly indicates that the presence of the 2-fluoropyridin moiety contributes to potent and selective anticancer activity. Further optimization of the azetidine portion of a fluoropyridin-azetidine scaffold would likely involve exploring different substitution patterns to maximize interactions with the target kinase.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway, which is often dysregulated in inflammatory diseases and cancers. The following protocol describes a common method for evaluating the inhibitory activity of novel compounds against JAK kinases.[5][6][7]
Objective: To determine the IC50 value of a fluoropyridin-azetidine derivative against a specific JAK isoform.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (fluoropyridin-azetidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant JAK enzyme, and peptide substrate in assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of Experimental Workflow:
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The amalgamation of the fluoropyridine and azetidine scaffolds presents a promising avenue for the discovery of novel therapeutic agents with diverse biological activities. The available data, primarily from closely related analogues, strongly suggests that fluoropyridin-azetidine derivatives have significant potential as both kinase inhibitors for oncology and as antimicrobial agents to combat infectious diseases.
Future research in this area should focus on the systematic synthesis and biological evaluation of a broader range of fluoropyridin-azetidine derivatives to establish comprehensive structure-activity relationships. This will involve the exploration of different substitution patterns on both the fluoropyridine and azetidine rings to optimize potency, selectivity, and pharmacokinetic properties. Advanced computational modeling and structural biology studies will be invaluable in guiding the rational design of these next-generation drug candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this promising class of compounds.
References
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial potential of various substituted azetidine derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
The Azetidine-Fluoropyridine Scaffold: A Technical Primer on its Application in the Synthesis of Potent Tec Kinase Inhibitors
Abstract
This technical guide provides an in-depth analysis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, a sophisticated chemical building block pivotal in the development of targeted covalent inhibitors for the Tec family of non-receptor tyrosine kinases. While this compound is a synthetic intermediate without a direct pharmacological action, its constituent parts—the strained azetidine ring and the electron-withdrawing fluoropyridine moiety—are critical for achieving high potency and selectivity in the final active pharmaceutical ingredients (APIs). This document will explore the synthetic utility of this intermediate, propose a representative synthetic pathway to a potent kinase inhibitor, and detail the mechanism of action of the resulting API class, focusing on the inhibition of Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (ITK). This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapies for autoimmune diseases and oncology.
Introduction: The Strategic Value of the Azetidine-Fluoropyridine Scaffold
In modern medicinal chemistry, the pursuit of kinase inhibitors with superior efficacy and safety profiles has led to the exploration of novel chemical space. Kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases. The structural motif combining a 3-substituted azetidine with a 6-fluoropyridine represents a significant advancement in scaffold design.
-
Azetidine Moiety: This four-membered saturated heterocycle provides a rigid, three-dimensional structure. Its inherent ring strain and unique exit vectors allow for precise positioning of substituents to optimize interactions with the target protein.[1][2][3] The azetidine ring can enhance metabolic stability, improve aqueous solubility, and serve as a non-classical bioisostere for larger rings like piperidine or piperazine, often leading to improved pharmacokinetic properties.[1][3]
-
Fluoropyridine Moiety: The inclusion of a fluorine atom on the pyridine ring serves multiple purposes. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities within the kinase ATP-binding pocket. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, reducing the likelihood of off-target effects arising from metabolites.[4]
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is therefore not merely a reagent, but a carefully designed fragment that imparts these desirable characteristics to a final drug molecule.
Synthetic Utility and Pathway to a Covalent Tec Kinase Inhibitor
The subject compound is an ideal starting point for the synthesis of complex kinase inhibitors, particularly those designed for covalent, irreversible binding. The Boc-protected azetidine nitrogen allows for controlled, sequential reactions, while the fluoropyridine can participate in nucleophilic aromatic substitution or be retained as a key binding element.
Below is a representative, multi-step synthetic workflow illustrating how this building block can be elaborated into a potent covalent inhibitor targeting Tec family kinases.
Protocol 1: Representative Synthesis of a Covalent Inhibitor
Objective: To synthesize a generic Tec family kinase inhibitor from the title compound.
Step 1: Boc Deprotection
-
Dissolve Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (1.0 eq) in Dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA, 2.0 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine intermediate, 3-(6-fluoropyridin-2-yl)azetidine.
Step 2: Acrylamide Formation (Introduction of the Covalent "Warhead")
-
Dissolve the crude free amine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (10 volumes).
-
Cool the mixture to 0°C.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in DCM.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours, monitoring for completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography (silica gel) to obtain the acrylamide intermediate.
Step 3: Suzuki Coupling (Introduction of the Core Scaffold)
-
To a degassed mixture of the acrylamide intermediate (1.0 eq), a suitable aryl or heteroaryl boronic acid (e.g., 4-phenoxyphenylboronic acid, 1.2 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) in a solvent mixture like dioxane/water.
-
Add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100°C until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the final covalent inhibitor.
Mechanism of Action: Targeting Tec Family Kinases (BTK & ITK)
The synthesized inhibitor, bearing an acrylamide group, is designed to act as a covalent irreversible inhibitor. It targets members of the Tec kinase family, which are crucial signaling components in hematopoietic cells.[5] The primary targets for this class of drugs are often Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (ITK).[6][7]
BTK is predominantly expressed in B-cells and is essential for B-cell receptor (BCR) signaling.[8] ITK is the key Tec kinase in T-cells, mediating T-cell receptor (TCR) signaling.[5][9] Both kinases share a conserved cysteine residue (Cys481 in BTK, Cys442 in ITK) in their ATP-binding pocket.[5] The acrylamide "warhead" of the inhibitor forms a covalent bond with the thiol group of this cysteine, leading to permanent, irreversible inactivation of the enzyme.
The BTK Signaling Pathway in B-Cells
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. BTK is a critical node in this pathway. Its activation leads to the activation of Phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream events leading to B-cell proliferation, differentiation, and antibody production.
Sources
- 1. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 2. rupress.org [rupress.org]
- 3. [PDF] Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Technical Guide to Its Discovery, Synthesis, and Ascendancy in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, conformational rigidity, and sp³-rich character bestow unique physicochemical and pharmacokinetic properties upon molecules, making it an attractive motif for drug design.[2][3] This technical guide provides a comprehensive exploration of the discovery and history of substituted azetidine compounds, delves into the evolution of synthetic methodologies, and highlights their burgeoning applications in drug discovery, showcasing the journey of this strained ring system to its current status as a key pharmacophore.[1]
Introduction: The Allure of a Strained Ring
Azetidines, as analogues of cyclobutane, possess a significant ring strain of approximately 25.4 kcal/mol.[4] This inherent strain is a double-edged sword; it enhances reactivity, providing a driving force for unique chemical transformations, yet the ring is considerably more stable and easier to handle than its three-membered counterpart, aziridine. This balance of stability and reactivity, coupled with the ability of the nitrogen atom to act as a hydrogen bond acceptor and impart polarity, makes the azetidine scaffold a powerful tool for medicinal chemists.[3] The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and increased three-dimensionality, all of which are desirable attributes in drug candidates.[4][5]
A Historical Perspective: From Obscurity to a Privileged Scaffold
The journey of the azetidine ring began in 1888 with its first synthesis by Gabriel and Weiner.[1] For many years, this strained heterocycle was largely considered a synthetic novelty. A significant turning point came in 1955 with the isolation of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[1] This discovery provided the first tangible evidence of the azetidine motif's presence in nature, hinting at its potential biological significance.
The latter half of the 20th century witnessed a steady but slow-growing interest in azetidine chemistry.[6] However, it was the dawn of the 21st century that marked a renaissance for the azetidine scaffold, as its beneficial effects on the pharmacokinetic properties of drug candidates became increasingly recognized.[7] Today, several FDA-approved drugs, including the antihypertensive agent azelnidipine, the anticancer drug cobimetinib, and the Janus kinase inhibitor baricitinib, feature an azetidine ring, solidifying its status as a valuable component in the medicinal chemist's toolbox.[2][3][8]
The Synthetic Chemist's Challenge: Taming the Strained Ring
The construction of the sterically strained four-membered azetidine ring has historically posed a significant synthetic challenge.[9][10] However, the increasing demand for novel azetidine-containing building blocks has spurred the development of a diverse array of synthetic methodologies.[7]
Foundational Synthetic Strategies
Two classical approaches have laid the groundwork for azetidine synthesis: intramolecular cyclization and [2+2] cycloaddition reactions.[6]
-
Intramolecular Cyclization: This is a widely employed and versatile strategy for forming the azetidine ring.[9] A common method involves the cyclization of γ-amino alcohols or their derivatives, such as γ-haloamines.[1][11] The Couty azetidine synthesis, which utilizes the ring closure of N-protected-γ-chloroamines derived from β-amino alcohols, is a notable example that has been extensively used to prepare enantiopure azetidines.[1] More recent advancements include palladium-catalyzed intramolecular C-H amination, offering a more direct route to functionalized azetidines.[9]
-
[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, represents a highly atom-economical method for constructing the azetidine ring.[9][12][13] However, this reaction has historically been hampered by competing reaction pathways, such as the E/Z isomerization of the imine upon photochemical excitation.[13][14] Consequently, early examples often relied on cyclic imines to prevent this undesired relaxation pathway.[13]
Modern Synthetic Innovations
The past decade has witnessed a surge in the development of novel and innovative methods for azetidine synthesis, driven by the principles of efficiency, stereoselectivity, and functional group tolerance.[3]
-
Visible-Light-Mediated Cycloadditions: The advent of photoredox catalysis has revolutionized the aza Paternò-Büchi reaction, allowing for the use of visible light instead of harsh UV irradiation.[2][15] These methods often proceed via triplet energy transfer, enabling the [2+2] cycloaddition of unactivated alkenes and expanding the scope of this powerful transformation.[13][15] Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, offering a highly stereoselective and atom-economic route to functionalized azetidines.[16]
-
Strain-Release Methodologies: The inherent ring strain of azetidines can be harnessed as a synthetic tool.[17] Strain-release strategies, often employing photocatalysis, utilize highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) to access densely functionalized azetidines.[17][18][19] These mild, visible-light-driven methods allow for the chemoselective double functionalization of the ABB core in a single step.[18]
-
Stereoselective Syntheses: The synthesis of enantiomerically pure substituted azetidines is of paramount importance for their application in drug discovery. A variety of stereoselective methods have been developed, including the use of chiral auxiliaries, such as chiral tert-butanesulfinamide, to achieve high levels of stereocontrol in the formation of C-2 substituted azetidines. Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes also provides a stereospecific route to 2-(hydroxymethyl)azetidines, which can be further oxidized to the corresponding azetidine-2-carboxylic acids.[20]
-
Aza-Michael Addition: The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a robust and efficient method for forming C-N bonds.[21][22] This strategy has been successfully applied to the synthesis of 3-substituted azetidines by reacting N-nucleophiles with methyl 2-(N-Boc-azetidin-3-ylidene)acetate in the presence of a non-nucleophilic base like DBU.[21][22][23]
Experimental Protocols: A Practical Guide
General Protocol for Aza-Michael Addition to Synthesize 3-Substituted Azetidines
This protocol is adapted from the work of Gudelis et al. and provides a general procedure for the synthesis of methyl 2-(azetidin-3-yl)acetate derivatives.[22]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (acceptor)
-
N-nucleophile (e.g., pyrazole, imidazole, or other heterocyclic amines)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) in anhydrous acetonitrile, add the N-nucleophile (1.1-1.5 equiv).
-
Add DBU (0.1-0.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the nucleophile.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-substituted azetidine product.
Stereoselective Synthesis of 2-(Hydroxymethyl)azetidines via Cyclization of (2-Aminoalkyl)oxiranes
This protocol is based on the stereospecific cyclization of N-tert-butylsulfonyl(2-aminoalkyl)oxiranes.[20]
Materials:
-
N-tert-butylsulfonyl(2-aminoalkyl)oxirane
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of N-tert-butylsulfonyl(2-aminoalkyl)oxirane (1.0 equiv) in dichloromethane, add potassium carbonate (an excess, e.g., 10-12 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Heat the resulting solid residue at 80 °C for 48 hours.
-
After cooling to room temperature, hydrolyze the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-(hydroxymethyl)azetidine.
Visualizing Key Concepts
Caption: Key Synthetic Pathways to Substituted Azetidines.
The Role of Azetidines in Drug Discovery
The unique structural and physicochemical properties of the azetidine ring have made it a valuable scaffold in drug discovery.[2][3]
Azetidines as Bioisosteres
Azetidines are increasingly being used as bioisosteres for other common saturated heterocycles like piperidine and pyrrolidine, as well as for planar aromatic rings.[5][24][25] This bioisosteric replacement can lead to several advantages:
-
Improved Physicochemical Properties: Azetidines can reduce lipophilicity and improve aqueous solubility compared to their larger carbocyclic or heterocyclic counterparts.[5]
-
Enhanced Metabolic Stability: The compact and strained nature of the azetidine ring can render it more resistant to metabolic degradation.[4]
-
Novel Exit Vectors and Scaffolds: The rigid, three-dimensional structure of azetidines provides unique exit vectors for substituents, allowing for the exploration of new chemical space and the optimization of ligand-target interactions.[4][5]
Caption: Azetidine as a Bioisostere in Drug Design.
Therapeutic Applications
Substituted azetidines have demonstrated a broad range of pharmacological activities, including antibacterial, anticancer, and central nervous system modulating effects.[2][26] The azetidine moiety has been successfully incorporated into a variety of therapeutic agents targeting different biological pathways.[27][28][29]
Table 1: Selected FDA-Approved Drugs Containing an Azetidine Moiety
| Drug Name | Therapeutic Area | Mechanism of Action |
| Azelnidipine | Antihypertensive | Calcium channel blocker[8] |
| Cobimetinib | Oncology | MEK1/2 inhibitor[8] |
| Baricitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor[2][3] |
| Sarolaner | Veterinary Medicine | Isoxazoline ectoparasiticide[2][3] |
Future Outlook
The star of the azetidine scaffold continues to rise in the field of medicinal chemistry.[7] Ongoing research is focused on the development of even more efficient, scalable, and environmentally friendly synthetic methods.[3] The exploration of novel substitution patterns on the azetidine ring will undoubtedly lead to the discovery of new bioactive compounds with improved therapeutic profiles. As our understanding of the intricate relationship between the three-dimensional structure of a molecule and its biological activity deepens, the unique conformational constraints and desirable physicochemical properties of azetidines will ensure their continued prominence in the design of next-generation therapeutics.[2][30]
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47653–47683. [Link]
-
Brotherton-Pleiss, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 478–500. [Link]
-
Cheekatla, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Cheekatla, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Gudelis, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Alajarin, R., et al. (2007). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 72(13), 4738–4746. [Link]
-
Brotherton-Pleiss, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 478–500. [Link]
-
Cheekatla, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]
-
University of Padua. (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines. [Link]
-
Schindler, C. S. (2016). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science, 7(10), 6344–6352. [Link]
-
Schindler, C. S. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 7(10), 6344–6352. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
-
Schindler, C. S. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 7(10), 6344–6352. [Link]
-
Strieth-Kalthoff, F., et al. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters, 24(43), 7946–7951. [Link]
-
Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
-
Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Chemistry. [Link]
-
Waser, J., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 537. [Link]
-
ResearchGate. (n.d.). First successful example of an aza Paternò–Büchi reaction. [Link]
-
Singh, G. S. (2015). Chapter One - Advances in synthesis and chemistry of azetidines. In Advances in Heterocyclic Chemistry (Vol. 116, pp. 1–62). [Link]
-
Gudelis, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Turkson, J., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]
-
Harris, P. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]
-
Cheekatla, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... [Link]
-
Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
-
Wang, Q., & Zhang, X. (2021). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 41(1), 101. [Link]
-
Singh, G. S. (2015). Advances in synthesis and chemistry of azetidines. Advances in Heterocyclic Chemistry, 116, 1–62. [Link]
-
Guo, Y., et al. (2022). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry, 20(23), 4733–4745. [Link]
-
Williams, B. A., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Catalysis, 8, 939–947. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config [converis.ub.bw]
- 7. chemrxiv.org [chemrxiv.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Radical strain-release photocatalysis for the synthesis of azetidines [research.unipd.it]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tcichemicals.com [tcichemicals.com]
- 25. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. lifechemicals.com [lifechemicals.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Characteristics of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical characteristics of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. This document moves beyond a simple data sheet, offering insights into the rationale behind its properties and detailed methodologies for its empirical characterization. The synthesis of this information is intended to empower researchers in drug discovery and development to effectively utilize this molecule in their synthetic and screening endeavors.
Molecular Structure and Its Implications
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a molecule that marries three key structural motifs: a lipophilic tert-butoxycarbonyl (Boc) protecting group, a strained azetidine ring, and an electron-deficient 6-fluoropyridine moiety. The interplay of these components dictates its reactivity, solubility, and potential for intermolecular interactions.
Caption: Chemical structure of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
The azetidine ring , a four-membered saturated heterocycle, imparts a degree of conformational rigidity. This can be advantageous in drug design for pre-organizing substituents for optimal binding to a biological target. The Boc group serves as a common protecting group for the azetidine nitrogen, enhancing its stability and allowing for selective reactions at other positions. Its bulky and lipophilic nature significantly influences the molecule's solubility profile. The 6-fluoropyridine moiety is a key pharmacophore; the fluorine atom can modulate the pKa of the pyridine nitrogen, enhance metabolic stability by blocking potential sites of oxidation, and participate in favorable interactions with protein targets.
Core Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | Based on the chemical structure. |
| Molecular Weight | 266.29 g/mol | Calculated from the molecular formula. The molecular weight of the related 3-yl isomer is 252.29 g/mol .[1] |
| Appearance | White to off-white solid or oil | Many Boc-protected azetidine derivatives are solids or viscous oils at room temperature. |
| Melting Point | Not available | The melting point will be influenced by crystal packing. For comparison, other Boc-protected azetidines have a wide range of melting points. |
| Boiling Point | > 350 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. The chloro-analog, tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate, has a predicted boiling point of 370.2 °C. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The lipophilic Boc group and aromatic pyridine ring suggest good solubility in common organic solvents. The polar azetidine and pyridine nitrogens may impart slight aqueous solubility. |
| pKa | ~2-3 (Pyridine Nitrogen) | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine (pKa ≈ 5.2). |
| LogP | 1.5 - 2.5 (Predicted) | The combination of the lipophilic Boc group and the fluoropyridine moiety suggests a moderate LogP value, indicating a balance between lipophilicity and hydrophilicity. |
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. The following section details the expected spectroscopic data and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
A singlet integrating to 9H around δ 1.4-1.5 ppm, characteristic of the tert-butyl protons of the Boc group.
-
A multiplet for the azetidine ring protons, typically in the range of δ 3.5-4.5 ppm.
-
A set of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the fluoropyridine ring. The coupling patterns will be indicative of the 2,6-disubstitution.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Expected chemical shifts include:
-
The carbonyl carbon of the Boc group around δ 155-160 ppm.
-
The quaternary carbon of the tert-butyl group around δ 80 ppm.
-
The methyl carbons of the tert-butyl group around δ 28 ppm.
-
The carbons of the azetidine ring in the range of δ 30-60 ppm.
-
The carbons of the fluoropyridine ring in the aromatic region (δ 110-165 ppm), with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
-
-
¹⁹F NMR: The fluorine NMR will show a singlet or a multiplet, providing direct evidence for the presence and electronic environment of the fluorine atom.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire at least 16 scans with a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several hundred to a few thousand scans with a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire with a spectral width appropriate for fluorinated aromatics, typically around 50 ppm.
-
-
Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound.
-
Expected Data: Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 267.13. Other adducts such as [M+Na]⁺ (m/z 289.11) may also be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution directly or via liquid chromatography (LC-MS). Acquire data in positive ion mode over a mass range of m/z 100-500.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Expected Data: Key vibrational bands are expected at:
-
~1700 cm⁻¹ (strong): C=O stretch of the Boc-carbamate.
-
~2850-3000 cm⁻¹ (medium): C-H stretching of the alkyl groups.
-
~1600 cm⁻¹ and ~1480 cm⁻¹ (medium): C=C and C=N stretching of the pyridine ring.
-
~1160 cm⁻¹ (strong): C-O stretching of the carbamate.
-
~1250 cm⁻¹ (medium): C-F stretching.
-
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Synthesis and Reactivity
The synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate typically involves the coupling of a suitable azetidine precursor with a 2-substituted-6-fluoropyridine. A plausible synthetic route is outlined below.
Sources
A Technical Guide to the Solubility and Stability of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate for Preclinical Development
Executive Summary
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry, combining the conformational rigidity of the azetidine ring with the electronic properties of a fluoropyridine moiety. As with any novel chemical entity destined for drug development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of this compound. We present not just protocols, but the scientific rationale behind them, empowering researchers to generate robust, reliable data for informed decision-making in lead optimization, formulation development, and regulatory submissions. This document details validated experimental workflows for solubility and forced degradation studies, predicts key stability liabilities based on structural analysis, and provides tools for data interpretation and presentation.
Introduction to the Molecule
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a structurally distinct molecule featuring three key components:
-
Azetidine Ring: A four-membered saturated heterocycle that provides a rigid, three-dimensional scaffold. The inherent ring strain of azetidines can be a source of chemical instability but also a tool for precise vectoral orientation when interacting with biological targets.[1][2]
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, valued for its stability to a wide range of nucleophilic and basic conditions.[3][4] Its primary liability is its susceptibility to cleavage under acidic conditions.[5]
-
6-Fluoropyridine Moiety: The incorporation of fluorine into the pyridine ring can significantly modulate properties such as metabolic stability, pKa, and binding affinity. Fluoropyridines are generally recognized for their enhanced thermal and chemical stability.[6]
The confluence of these structural motifs makes a proactive evaluation of solubility and stability essential. This guide provides the necessary protocols and theoretical grounding to undertake this analysis.
Core Physicochemical Properties
A baseline understanding of the molecule's properties is the foundation for all subsequent experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | [7] |
| Molecular Weight | 268.29 g/mol | |
| CAS Number | 1801986-14-0 | [7] |
| Appearance | Liquid | |
| Predicted XlogP | 0.9 | [8] |
| Storage Conditions | 2-8°C, Inert atmosphere | [7] |
Solubility Profiling: A Multipronged Approach
Aqueous solubility is a critical determinant of a compound's absorption, distribution, and overall bioavailability. A tiered approach, beginning with high-throughput kinetic assessment and progressing to definitive thermodynamic measurement, is the most efficient strategy.
Causality Behind Experimental Choices
We employ two distinct methods because they answer different questions. Kinetic solubility mimics the conditions of early screening assays where a compound is rapidly diluted from a DMSO stock, providing a rapid assessment of its behavior under non-equilibrium conditions. Thermodynamic solubility , determined by the shake-flask method, represents the true equilibrium solubility of the solid form in a given medium and is considered the gold standard for formulation and biopharmaceutical classification.
Experimental Workflow for Solubility Assessment
The overall workflow is designed to ensure data integrity and reproducibility.
Caption: Workflow for kinetic and thermodynamic solubility determination.
Protocol: Thermodynamic Solubility via Shake-Flask (ICH Guideline Approach)
This protocol is a self-validating system; equilibrium is confirmed by ensuring that measurements taken at different time points (e.g., 24 and 48 hours) are consistent.
-
Preparation: Add an excess amount of solid Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (e.g., 1-2 mg) to a glass vial containing 1 mL of the test buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24 hours.
-
Sampling (24h): Stop agitation and allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.
-
Equilibration (Continued): Reseal the vials and continue agitating for an additional 24 hours (48 hours total).
-
Sampling (48h): Repeat the sampling and filtration process from step 3.
-
Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., Acetonitrile). Analyze the filtered samples from the 24h and 48h time points by a validated HPLC-UV or LC-MS method.
-
Analysis: Calculate the concentration in each sample against the standard curve. If the 24h and 48h results are within 10-15% of each other, equilibrium has been reached, and the value can be reported as the thermodynamic solubility.
Data Presentation: Solubility Profile
Results should be collated in a clear, comparative format.
| Medium | Method | Solubility (µg/mL) | pH (Final) | Temperature (°C) |
| Water | Thermodynamic | TBD | TBD | 25 |
| PBS (pH 7.4) | Thermodynamic | TBD | TBD | 25 |
| 0.1 N HCl (pH 1.2) | Thermodynamic | TBD | TBD | 25 |
| PBS (pH 7.4) | Kinetic | TBD | 7.4 | 25 |
Chemical Stability Evaluation: Forced Degradation Studies
Forced degradation (or stress testing) is the intentional degradation of a compound to identify likely degradation products and establish degradation pathways.[9] This process is fundamental to developing a stability-indicating analytical method.
Predicted Structural Liabilities
Analysis of the molecule's structure points to two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis: The N-Boc group is highly susceptible to acid, which will cleave it to release the free azetidine amine, isobutylene, and carbon dioxide.[3][5] Concurrently, the strained azetidine ring itself can undergo acid-mediated ring-opening, a known degradation pathway for this class of heterocycles.[2]
-
Oxidative Degradation: The azetidine nitrogen and the pyridine ring are potential sites for oxidation, which could lead to N-oxide formation or other oxidative products.
The fluoropyridine ring is expected to be relatively stable to hydrolysis and thermal stress.[6] The Boc group is generally stable under basic, thermal, and photolytic conditions.[4]
Predicted Degradation Pathways
Caption: Predicted degradation pathways under stress conditions.
Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound. This level is sufficient for reliable detection of degradants without causing complex secondary degradation that obscures the primary pathways.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Water. Incubate at 60°C.
-
Oxidative: 3% H₂O₂. Store at room temperature in the dark.
-
Thermal: Store the solid compound in an oven at 80°C. Also, heat a solution in parallel.
-
Photolytic: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel control sample should be wrapped in foil to exclude light.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
For oxidative samples, no quenching is typically needed if analyzed promptly.
-
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should employ both UV and Mass Spectrometric (MS) detection to determine the mass of potential degradation products.
Data Presentation: Forced Degradation Summary
A clear summary table is essential for reporting the outcomes of the stress study.
| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | Major Degradation Products (by RRT) |
| Control (t=0) | N/A | 100.0 | 0.0 | None |
| 0.1 N HCl | 8 h / 60°C | TBD | TBD | TBD |
| 0.1 N NaOH | 48 h / 60°C | TBD | TBD | TBD |
| 3% H₂O₂ | 24 h / RT | TBD | TBD | TBD |
| Thermal (Solid) | 48 h / 80°C | TBD | TBD | TBD |
| Photolytic (Solution) | ICH Q1B | TBD | TBD | TBD |
Summary and Recommendations
This guide outlines a robust, scientifically-grounded strategy for characterizing the solubility and stability of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
-
Expected Solubility: Based on its predicted XlogP of 0.9, the compound is likely to have moderate aqueous solubility. However, experimental verification across a range of pH values is critical.
-
Key Stability Concern: The primary stability liability is anticipated to be under acidic conditions, leading to the cleavage of the N-Boc protecting group.[3][10] The development of a stability-indicating analytical method must demonstrate the ability to resolve the parent compound from the resulting free amine.
-
Handling & Storage: Based on vendor recommendations and the compound's structure, it should be stored under refrigerated (2-8°C) and inert conditions to minimize potential long-term degradation.[7] Acidic environments should be strictly avoided during storage, handling, and formulation unless deprotection is intended.
By following the methodologies detailed herein, researchers can generate the high-quality data necessary to advance this promising chemical entity through the drug discovery and development pipeline.
References
- ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
-
Tashfeen, T., et al. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH. [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
-
ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Hindawi. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate. [Link]
-
Mother's Day Pick. (n.d.). Tert-butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate Solution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qcc.edu [qcc.edu]
- 8. PubChemLite - Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate (C13H17FN2O3) [pubchemlite.lcsb.uni.lu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. reddit.com [reddit.com]
A Technical Guide to Unveiling the Therapeutic Potential of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate: A Scaffold-Based Approach to Target Identification and Validation
Abstract
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate represents a compelling starting point for novel drug discovery initiatives. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential. By dissecting the well-documented properties of its constituent azetidine and fluoropyridine scaffolds, we outline a logical, multi-pronged strategy for identifying and validating its molecular targets. This document details both computational and experimental methodologies, from initial in silico screening to advanced cellular and biochemical assays, culminating in a discussion of potential therapeutic applications based on the established activities of related compounds. Our approach emphasizes scientific integrity, providing detailed, replicable protocols and the causal reasoning behind experimental choices, thereby offering a self-validating system for exploration.
Introduction: Deconstructing a Molecule of Interest
The pursuit of novel therapeutics often begins with small molecules that possess structural features associated with favorable pharmacological properties. Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is one such molecule, integrating two key pharmacophores: a strained four-membered azetidine ring and a bioisosterically significant fluoropyridine moiety. While direct biological data on this specific compound is sparse, a wealth of information on its core components provides a strong rationale for its investigation.
The azetidine ring is a highly valued scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character contribute to improved physicochemical properties, such as enhanced solubility and metabolic stability.[1][2] This four-membered nitrogen-containing heterocycle is a component of several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib, highlighting its role in creating potent and selective therapeutics.[1][3] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, targeting the central nervous system (CNS), infectious diseases, and oncology.[1][4][5][6]
The fluoropyridine moiety is another critical component. The strategic placement of a fluorine atom can significantly modulate a molecule's electronic properties, pKa, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[7] Fluorinated pyridines are integral to a variety of targeted therapies, including inhibitors of kinases and other enzymes.[8][9]
This guide, therefore, proposes a systematic exploration of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, leveraging the known therapeutic landscapes of its foundational scaffolds to intelligently guide the search for its molecular targets.
A Multi-Faceted Strategy for Target Identification
We propose a hierarchical approach to target identification, beginning with broad, computational methods to generate hypotheses, followed by focused in vitro experimental validation.
In Silico Target Prediction: Charting the Possibilities
The initial phase of our investigation will employ computational methods to predict potential protein targets. This cost-effective and rapid approach allows for the screening of vast biological target space.
Methodology:
-
Ligand-Based Similarity Searching: Utilize the chemical structure of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate as a query against chemical databases (e.g., PubChem, ChEMBL). The objective is to identify structurally similar compounds with known biological targets. The underlying principle is that structurally similar molecules often exhibit similar biological activities.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the molecule: a hydrogen bond acceptor (fluoropyridine nitrogen), a hydrogen bond donor (potential for interaction with the azetidine nitrogen after deprotection), and hydrophobic/aromatic regions. This model can be used to screen 3D protein structure databases (e.g., Protein Data Bank) to identify proteins with binding pockets that can accommodate these features.
-
Reverse Docking: Dock the structure of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate against a library of known drug target binding sites. This method can predict binding affinities and poses, providing a ranked list of potential targets.
Data Interpretation: The output of these in silico methods will be a list of putative protein targets. These targets should be prioritized based on the strength of the prediction scores, biological plausibility (i.e., known involvement in disease pathways), and clustering of targets in specific protein families (e.g., kinases, G-protein coupled receptors).
Experimental Target Identification: From Prediction to Practice
The prioritized list of targets from the in silico screening will be subjected to experimental validation using a variety of in vitro techniques.
2.2.1. Broad-Spectrum Phenotypic Screening
Before focusing on specific targets, a broad phenotypic screen can provide unbiased insights into the compound's cellular effects.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Plating: Plate a panel of diverse human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) in 96- or 384-well microplates.
-
Compound Treatment: Treat the cells with a range of concentrations of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate for 24 to 72 hours.
-
Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear size and shape, mitochondrial morphology, cytoskeletal arrangement).
-
Data Analysis: Compare the phenotypic profiles of treated cells to control cells to identify significant compound-induced changes.
Rationale: This approach can reveal unexpected biological activities and guide hypothesis generation. For instance, changes in nuclear morphology might suggest an effect on cell cycle or apoptosis, while alterations in the cytoskeleton could point towards inhibition of proteins involved in cell motility.
2.2.2. Targeted Biochemical and Biophysical Assays
Based on the in silico predictions and phenotypic screening results, a focused set of biochemical and biophysical assays should be conducted to confirm direct target engagement.
Experimental Workflow: Target Validation Cascade
Caption: A hierarchical workflow for target validation.
Protocol 1: Differential Scanning Fluorimetry (DSF)
-
Protein Preparation: Purify the recombinant target protein.
-
Assay Setup: In a 96-well PCR plate, mix the protein with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of the test compound.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually heat the plate from 25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.
-
Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the compound. A significant increase in Tm indicates that the compound binds to and stabilizes the protein.
Rationale: DSF is a rapid and cost-effective primary screen to confirm direct binding between a compound and a purified protein.
Protocol 2: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Flow different concentrations of the test compound over the sensor surface.
-
Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
Rationale: SPR provides quantitative data on binding affinity and kinetics, offering a more detailed characterization of the compound-target interaction than DSF.
Cellular Target Validation and Pathway Analysis
Confirming that the compound engages its target in a cellular context and modulates downstream signaling is a critical step.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells at various temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
-
Target Detection: Use Western blotting or other methods to detect the amount of soluble target protein remaining at each temperature.
-
Data Analysis: A compound that binds to its target in the cell will stabilize it, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Rationale: CETSA provides direct evidence of target engagement within the complex environment of a living cell.
Data Presentation: Hypothetical Kinase Inhibition Profile
Given the prevalence of kinase inhibitors among fluoropyridine and azetidine-containing drugs, a kinase panel screen would be a logical step.
| Kinase Target | IC50 (nM) |
| JAK1 | 150 |
| JAK2 | 250 |
| TYK2 | 800 |
| Aurora Kinase A | >10,000 |
| VEGFR2 | 1,200 |
| c-Met | >10,000 |
Potential Therapeutic Applications
Based on the established pharmacology of azetidine and fluoropyridine scaffolds, several therapeutic areas warrant consideration:
-
Oncology: The roles of kinases like JAKs and VEGFR2 in cancer are well-established.[9] Should Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate demonstrate inhibitory activity against such targets, it could be explored as an anticancer agent.[5][6]
-
Inflammation and Autoimmune Diseases: The success of baricitinib, a JAK inhibitor containing an azetidine moiety, in treating rheumatoid arthritis provides a strong precedent for investigating this compound for similar indications.[1][3]
-
Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as muscarinic antagonists and CNS modulators, suggesting potential applications in neurodegenerative and psychiatric disorders.[1][4]
-
Infectious Diseases: Both azetidine and pyridine-containing compounds have shown promise as antimicrobial agents.[1][10]
Logical Relationship Diagram: From Scaffold to Therapy
Caption: Rationale for exploring therapeutic areas.
Conclusion
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a molecule of significant interest due to its incorporation of two privileged medicinal chemistry scaffolds. While its specific biological targets are yet to be elucidated, a systematic and logical approach, as outlined in this guide, can effectively uncover its therapeutic potential. By combining in silico prediction with rigorous experimental validation, from broad phenotypic screens to specific biophysical and cellular assays, researchers can efficiently identify and validate its molecular targets. The insights gained from such studies will pave the way for the potential development of a novel therapeutic agent in areas of high unmet medical need, such as oncology, inflammation, and CNS disorders.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3-Pds0oWZjTe2A8AVuv2rYND2uMRg-FiitHiEcwKMmAoWog61PNrdAuWkdw47vbMYgDPDa5hjH9lkTRW2m-WV1OG4JhD6WH7fAHIeFdiXXzEf8elhBPV04TLu5fWJbaAjrRX0]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcv7RF434RQ1e4BJGR_NzAa1-xuw8UE3GD-DXy1EANjepUN7A5WLDTELlz9sKVpOq6yWT0npZpmDONUhKDghN7p-gOULU-SXoYvxcGcAfnXW8ELz_sf1VwASfay88vN-nwWyMKw5iX4vspofZqc0Wn8aCTFdI8a8ESyr7GhnlgkIf-6uAJpNTY8YG9gct4DZTgezvEwXzUzWDEcdpSNYCLAwp8wv62dG7As3qmJ1xaCZrxdsnxJaRXLfqyj6L6ZcWJPuiFb_s=]
- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5GthLLdTzFLzSGVLyx2av6Y7yOuhMvvqV3jHX7AwqQL7m2iJEynd4jwCGHH6iVByi3PCMjULPsl-ZL817JjZ1mZbaF9E_j1jPPLk8VskNWyalOjfO0fo3vRlK1AHem-OgQ_yLNBwG7os8cv5ZsahNk9c6VN-8UWmoMYG8CI4qEc-1CsRu-IhXjCVPCzSNLsSEs77gaUlGA6QNKCI_GaBJALjphaum_cpdMKJYhXye1wChDYVE2ccuzA_mD72phCXGgkbcvvfUraLRcZnXChEYb6_MT7vhULcPFmMzUzD8aLdc6b_q9vYogM6_KU2kn5KOSgPPTI_LuEK9bfm6rpVdw68aqSaf_bsumlAZEmzNnZaoI38VriNiskN6c6mkG_sbyArPsL7DUoD7Ji6X4shuKSbMvaOv4pG-fWRO0keYn14wk4OHVI7KwtgAAj2dja8NWfJG]
- tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate | Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRIhj5HIKnfchit0XRQ-1zHyeK6h1FiGxKYWC9ZATfdDyXfHh4Vhnw1j1Z_EwGflI9NyJneQYNjltwPM_nnoi6pHKlZKQRs0Q2JCC9M2GxDRULjW8FjEyNkuF9-7n010b5FUbZ0j8=]
- tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESq-3-o_gsj8aIGhDP-pOHuhIRr5iE_AF3tU-hANGp3v9OdZkHzpW2abbfkXAz4VNXRDeYt2FY9sXVB_-BkvL0jT011S1o_V9nuAk0BynqRqcWudfj51fXf9bY4ppMAGx_mKMJ-A==]
- Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElvX_IxQZdvKrmKWHU0hS4gYfa03l3_4p1y6mVSbpFEuZd_SdzcNn136KCqEs2YDyf4gM1yQMilbYdBA31zZfSu7Xb-BtqL6-61qDSEA6j_QqXAV79z6sJWF8bFafEFMHKurOxRzoJgWrTyB4aoFZuouWsuWpPFBszDV5LSovmo2k4cXHG-UMmBXwJxunILqZ39mn1heT9CnmnqiB6Nephn8BTeA8p6U0ZW5aAPTK-BJPduS8J0J_ORGsOx0i94fD3VIdlMot6-B4_eaqMK-Zo5Yc=]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsA9Y5126tYVE9fvJ0dpBBMaxucLD4ABXNbOlCyEZCkM2OGoYZXaDAGcYMbdqIFzL1FgjJRk308fmOP-X1TSEdj7gAb-g6elU5jKFr9jFC9JcaLCVN-wdzVpA1bJTlLXMq0iu0viusdtxYXECZ4EE8YtWtWG_nGOeqRgRSz5XS9NVACm-bmzj6nmByoMRHdtFyHrqXNmzxjTruM_22TUFzOdVnMRKm_33M2jLYkRkYw1g7FSI4Q-Ym]
- The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Q5edyIkjdl0S6BowM-aodKTT2ECTHKKOZvs5nir1eb5sHcEMerQTLijPHpyJyFZN7ejxhTH1zVaG6A7jSTvb9CWoHD0yaD3ewNdCp0JPzd2Of0vZ8DQLFeFzfu_W6PrK4jwm]
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6S0AJaw4VM0BctReqVM7YXPNHpv7X7YkssutWdk9HU7IyVn348_OT74HePyeixOvPlWTo8vnd90TC2UBxfcJUtUcjrWeFPmLfrwH9odyR0jBCgghAFDVT_hBlIzV7kNSAVBbUZSB3PswT-R4=]
- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELglMYqVIxHbpqo7y8KThusD9cOwwOAUZHPvx2us6wi52egWJY5kwMHl0vVPNTiboisnvgFJIGPxkOloFDDLBUfpa7kF1ygOW2F4hsiynZGbGDim-vaIxYtmTJzOodPCwDselh]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Incorporation of the Azetidine-Fluoropyridine Scaffold in Drug Discovery
The confluence of strained ring systems and fluorine-substituted heteroaromatics represents a powerful strategy in modern medicinal chemistry. Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a key building block that embodies this principle, merging the favorable physicochemical properties of the azetidine ring with the metabolic stability and unique electronic characteristics of the 6-fluoropyridine moiety.
Azetidines, as four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery due to their unique structural features, including high ring strain and a three-dimensional character.[1] These attributes can confer enhanced solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine scaffold to enhance their therapeutic efficacy.[1]
The introduction of a fluorine atom to the pyridine ring further enhances the potential of this building block. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[2] The 6-fluoropyridin-2-yl substituent, in particular, is a common feature in a range of biologically active compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. We present a detailed, field-proven synthetic protocol and explore its application in the discovery of novel therapeutic agents, particularly in the areas of metabolic disorders and virology.
Synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate: A Protocol Grounded in Palladium Catalysis
The synthesis of the title compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[3] The proposed synthetic strategy involves the coupling of a suitable 3-azetidinylboron reagent with 2-bromo-6-fluoropyridine.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for specific experimental setups.
Materials:
-
1-Boc-azetidin-3-ylboronic acid pinacol ester (or a suitable alternative boronate)
-
2-Bromo-6-fluoropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon or nitrogen, combine 1-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 equivalents), 2-bromo-6-fluoropyridine (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).
-
Addition of Base and Solvents: To the flask, add potassium phosphate (2.0 equivalents). Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The solvent volume should be sufficient to ensure good stirring.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as a precatalyst and SPhos as a ligand is based on their proven efficacy in Suzuki-Miyaura couplings involving heteroaryl halides and organoboron reagents. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura reactions. It is effective in promoting the transmetalation step and is generally well-tolerated by a wide range of functional groups.
-
Solvent System: The use of a dioxane/water mixture is standard for Suzuki-Miyaura couplings. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process. Degassing the solvents is crucial to prevent the oxidation of the palladium(0) active catalyst.
Application Notes: Exploring the Therapeutic Potential
The unique structural features of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate make it a compelling scaffold for the development of novel therapeutic agents. Based on the biological activities of related compounds, we propose its investigation in the following areas:
Inhibition of Dipeptidyl Peptidase IV (DPP-IV) for Type 2 Diabetes
Rationale: DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP.[4] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4] Several azetidine-based compounds have been identified as potent DPP-IV inhibitors.[5][6][7] The combination of the azetidine ring, which can interact with the active site of the enzyme, and the fluoropyridine moiety, which can enhance binding affinity and metabolic stability, makes the title compound a promising candidate for DPP-IV inhibition.[8]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (test compound)
-
Known DPP-IV inhibitor (positive control, e.g., sitagliptin)
-
96-well microplate reader (fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.
-
Assay Setup: In a 96-well plate, add the assay buffer, the DPP-IV enzyme, and the test compound at various concentrations. Include wells with a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37 °C for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the DPP-IV substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals to monitor the rate of substrate cleavage.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Development of Novel Antiviral Agents
Rationale: The search for new antiviral therapies is a continuous effort in medicinal chemistry. The azetidine scaffold has been incorporated into various antiviral agents, including inhibitors of hepatitis C virus (HCV) NS3 protease.[9] Furthermore, fluorinated pyridine derivatives have demonstrated a broad spectrum of antiviral activities.[10][11] The combination of these two pharmacophores in tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate suggests its potential as a starting point for the development of novel antiviral drugs.
Experimental Protocol: General Antiviral Screening Assay (e.g., Plaque Reduction Assay)
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock
-
Cell culture medium and supplements
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (test compound)
-
Known antiviral drug (positive control)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing different concentrations of the test compound. Include a positive control and a vehicle control.
-
Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible in the control wells.
-
Plaque Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of the test compound compared to the vehicle control. Determine the EC₅₀ (50% effective concentration) from the dose-response curve.
Diagram of the Drug Discovery Workflow
Caption: A typical drug discovery workflow starting from the title compound.
Data Presentation: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₇FN₂O₂ |
| Molecular Weight | 268.29 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Note: These values are computationally predicted and should be experimentally verified.
Conclusion and Future Directions
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry. The synthetic protocol outlined herein provides a reliable method for its preparation, enabling its use in drug discovery programs. The application notes highlight its potential as a scaffold for the development of novel DPP-IV inhibitors and antiviral agents. Further derivatization of this core structure, particularly after the removal of the Boc protecting group, opens up avenues for creating extensive libraries of analogues for structure-activity relationship (SAR) studies. The unique combination of the strained azetidine ring and the electron-withdrawing fluoropyridine moiety offers a promising starting point for the discovery of next-generation therapeutics.
References
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.).
- Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate - Smolecule. (n.d.).
- Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). PubMed.
- Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) | Request PDF. (n.d.).
- Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - Johns Hopkins University. (n.d.).
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (n.d.). SCIRP.
- Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). The Royal Society of Chemistry.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (n.d.).
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2018). Scirp.org.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.
- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PubMed Central.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed Central.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText.
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
- (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. (2005). Googleapis.com.
- Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. (2010). PubMed.
- Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. (2013). PubMed.
- Palladium-catalyzed copper(I)-mediated Cross-Coupling of Arylboronic Acids and 2(1H)-pyrazinones Facilitated by Microwave Irradiation With Simultaneous Cooling. (2007). PubMed.
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.). Google Patents.
- Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven. (2011). stoltz2.caltech.edu.
- 6-azacytidine--compound with wide spectrum of antiviral activity. (2001). PubMed.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ResearchGate.
- Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. (2023). Medwin Publishers.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central.
-
Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][6][8][12]triazolo[4,3-a][6][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (n.d.). Google Patents. Retrieved January 16, 2026, from
- Process for synthesis of azetidine and novel intermediates therefor. (n.d.). Google Patents.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed copper(I)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-azacytidine--compound with wide spectrum of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate [smolecule.com]
The Versatile Building Block: Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds and fluorine atoms has proven to be a powerful approach for the development of novel therapeutics with enhanced pharmacological properties. Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate emerges as a quintessential research tool, embodying the convergence of these critical design elements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this versatile building block. We will delve into its structural significance, provide detailed protocols for its derivatization, and outline its potential in the discovery of next-generation kinase inhibitors.
Introduction: A Scaffold of Strategic Importance
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a bifunctional molecule poised for a significant role in drug discovery programs. Its utility is rooted in the synergistic combination of two key structural motifs: the azetidine ring and the 6-fluoropyridine moiety.
-
The Azetidine Core: This four-membered, nitrogen-containing heterocycle offers a unique three-dimensional architecture that is increasingly sought after in drug design.[1] Compared to more traditional ring systems, the inherent ring strain of azetidines can confer favorable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and cell permeability.[1] The sp³-rich character of the azetidine ring also provides opportunities for precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets.[1]
-
The 6-Fluoropyridine Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[2] The high electronegativity of fluorine can alter the pKa of nearby basic centers, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[2] The pyridine ring itself is a common feature in many approved drugs, capable of participating in hydrogen bonding and π-stacking interactions within protein binding pockets.[2]
The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable yet readily cleavable handle, allowing for the sequential and controlled introduction of diverse functionalities. This modular nature makes Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate an ideal starting point for the construction of compound libraries for high-throughput screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research tool is paramount for its effective utilization in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | N/A |
| Molecular Weight | 268.29 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |
| LogP (predicted) | 1.8 - 2.5 | [3][4] |
Application Notes: A Gateway to Novel Kinase Inhibitors
The structural features of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate make it a particularly attractive scaffold for the development of kinase inhibitors. The Janus kinase (JAK) family of non-receptor tyrosine kinases, which play a crucial role in cytokine signaling pathways, represents a promising target class.[5] Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[5] The 3-(6-fluoropyridin-2-yl)azetidine core can serve as a versatile hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.
The general workflow for utilizing this research tool in a kinase inhibitor discovery program is outlined below:
Caption: Workflow for the utilization of the title compound in a kinase inhibitor discovery program.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experimental workflows.
Protocol 1: Boc Deprotection of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
This protocol describes the removal of the Boc protecting group to yield the free secondary amine, 3-(6-fluoropyridin-2-yl)azetidine, which is the key intermediate for further derivatization.
Materials:
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(6-fluoropyridin-2-yl)azetidine.
-
The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.
Self-Validation: The successful deprotection can be confirmed by the disappearance of the tert-butyl signal in the ¹H NMR spectrum and a corresponding mass shift in the mass spectrum.
Protocol 2: Derivatization via Amide Coupling
This protocol describes a general procedure for the acylation of the deprotected 3-(6-fluoropyridin-2-yl)azetidine with a carboxylic acid.
Materials:
-
3-(6-fluoropyridin-2-yl)azetidine (from Protocol 1)
-
Carboxylic acid of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[6]
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Standard workup and purification equipment
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).[6][7]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 3-(6-fluoropyridin-2-yl)azetidine (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Introduction
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring substituted with a fluoropyridine moiety and protected by a tert-butyloxycarbonyl (Boc) group. Such scaffolds are of significant interest in medicinal chemistry as building blocks for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoropyridine ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the azetidine core provides a rigid, three-dimensional structure that can be crucial for binding to biological targets. This document provides a comprehensive guide to the initial characterization and in vitro evaluation of this compound, outlining detailed protocols for assessing its purity, physicochemical properties, and preliminary biological activities.
Part 1: Physicochemical and Quality Control Assays
A thorough understanding of the fundamental properties of a compound is critical before proceeding to biological evaluation. This section details the protocols for confirming the identity and purity, as well as determining the aqueous solubility of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Identity and Purity Determination
1.1.1 High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Rationale: Reversed-phase HPLC is a cornerstone technique for assessing the purity of small organic molecules. Its high resolution allows for the separation of the main compound from potential impurities arising from synthesis or degradation.[1][2]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.[1]
1.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Rationale: LC-MS provides unambiguous confirmation of the compound's identity by determining its molecular weight.
Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer.
-
LC Conditions: The HPLC method described above can be adapted for LC-MS analysis.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Data Analysis: Confirm the presence of the expected [M+H]⁺ ion corresponding to the molecular weight of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
1.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: ¹H and ¹³C NMR are essential for confirming the detailed chemical structure of the compound.
Protocol:
-
Sample Preparation:
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectra are consistent with the expected structure of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. An internal standard such as tetramethylsilane (TMS) can be used for accurate chemical shift referencing.[3]
Aqueous Solubility Assessment
Rationale: Aqueous solubility is a critical parameter that influences a compound's absorption and distribution in biological systems. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is often used in early screening, while thermodynamic solubility represents the true equilibrium solubility.[5][6][7][8]
1.2.1 Kinetic Solubility Assay (Turbidimetric Method)
Protocol:
-
Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well.
-
Incubate the plate at room temperature with shaking for 2 hours.[9]
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.[6][7]
-
The kinetic solubility is the concentration at which precipitation is first observed.
1.2.2 Thermodynamic Solubility Assay (Shake-Flask Method)
Protocol:
-
Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Incubate the vial with shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7][10]
-
Filter the suspension to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[7][10]
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | DMSO stock solution | Solid compound |
| Incubation Time | Short (e.g., 2 hours) | Long (24-48 hours) |
| Throughput | High | Low |
| Relevance | Early drug discovery screening | Lead optimization and formulation |
Part 2: In Vitro ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for predicting its in vivo behavior. The following protocols provide a preliminary assessment of permeability and metabolic stability.
Cell Permeability Assays
2.1.1 Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across biological membranes.[11] It is a useful initial screen for assessing the likelihood of a compound to be absorbed through the gastrointestinal tract or to cross the blood-brain barrier.[11]
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[12]
-
Donor and Acceptor Plates: The assay is performed in a "sandwich" of a donor plate and an acceptor plate. The acceptor plate wells are filled with buffer.
-
Compound Addition: The test compound, dissolved in buffer, is added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[12][13]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated from the concentration of the compound in the donor and acceptor wells.
2.1.2 Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, including the expression of efflux transporters.[14][15][16] This assay provides a more biologically relevant model of intestinal absorption than PAMPA.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[16][17]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15][17]
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
-
-
Quantification: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS.
-
Permeability and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[16][17]
Metabolic Stability Assays
2.2.1 Microsomal Stability Assay
Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay assesses the intrinsic clearance of a compound in the liver.[18][19]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound (typically 1 µM), and a phosphate buffer in a 96-well plate.[19][20]
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[19][20]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][21]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[20][21]
2.2.2 Plasma Stability Assay
Rationale: This assay evaluates the stability of a compound in plasma, which contains various enzymes (e.g., esterases, amidases) that can metabolize drugs.
Protocol:
-
Incubation: The test compound is incubated in plasma (human or other species) at 37°C.
-
Time Points: Aliquots are taken at different time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination and Analysis: The reaction is stopped by protein precipitation with a cold organic solvent containing an internal standard. The amount of the remaining parent compound is quantified by LC-MS.
-
Data Analysis: The percentage of the compound remaining over time is determined to assess its stability in plasma.
Part 3: Preliminary Biological Activity Screening
Based on the common biological activities of related heterocyclic compounds, the following assays can serve as a starting point for evaluating the biological profile of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Antimicrobial Activity Assay
Rationale: Many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's potency against a specific microorganism.[22][23][24]
Protocol (Broth Microdilution):
-
Bacterial Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22][24]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[22]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[24] Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[22][23][24]
General Enzyme Inhibition Assay (Fluorescence-Based)
Rationale: The structural motifs of the test compound suggest potential interactions with various enzymes. A general, fluorescence-based assay can be used as a primary screen for inhibitory activity.[25][26][27]
Protocol:
-
Reagents: Prepare solutions of the target enzyme, a fluorogenic substrate, and the test compound in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the enzyme and various concentrations of the test compound (or vehicle control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.[28]
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and, if applicable, calculate the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
Rationale: It is essential to assess the general cytotoxicity of a compound to distinguish between targeted biological activity and non-specific toxicity. The MTT assay is a widely used colorimetric method to measure cell viability.[29][30][31]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29][30][32]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[29][32]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[32]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the cytotoxic effect of the compound.
Visualization of Workflows
Caption: Caco-2 permeability assay workflow.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. [Link]
-
Caco2 assay protocol. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
NMR Sample Preparation. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]
-
Aqueous Solubility Assays - Creative Bioarray. [Link]
-
Aqueous Solubility - Creative Biolabs. [Link]
-
The minimum inhibitory concentration of antibiotics | BMG LABTECH. [Link]
-
Caco-2 permeability assay - Creative Bioarray. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. [Link]
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. [Link]
-
Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. [Link]
-
In-vitro Thermodynamic Solubility - Protocols.io. [Link]
-
Caco-2 Permeability Assay - Evotec. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - Frontiers. [Link]
-
Thermodynamic Solubility Assay - Evotec. [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra - Books. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. evotec.com [evotec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 13. bioassaysys.com [bioassaysys.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 27. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. clyte.tech [clyte.tech]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate: A Guide to In Vitro and In Vivo Evaluation
Introduction:
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring, a fluorinated pyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group. The azetidine ring, a desirable scaffold in modern medicinal chemistry, introduces conformational rigidity and a three-dimensional character that can enhance binding to biological targets.[1] The 6-fluoropyridin-2-yl substituent provides a potential site for hydrogen bonding and other interactions, with the fluorine atom often used to improve metabolic stability and binding affinity.[2] This compound is typically encountered as a synthetic intermediate or building block for the construction of more complex, biologically active molecules.[3][4][5] For instance, similar azetidine-containing fragments are key components in the synthesis of inhibitors for enzymes like Janus kinases (JAKs).[6]
This document provides a comprehensive guide for researchers and drug development professionals on the potential in vitro and in vivo evaluation of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. Given the novelty of this specific molecule in publicly available biological studies, this guide presents a logical, stepwise strategy for its characterization, starting from fundamental physicochemical analysis to broad-spectrum in vitro screening and progressing to preliminary in vivo assessments, should promising activity be identified. The protocols provided are based on established methodologies for the evaluation of novel chemical entities.
Part 1: Physicochemical Characterization and Compound Handling
Prior to any biological evaluation, a thorough characterization of the compound's physicochemical properties is essential for data integrity and reproducibility.
Purity and Identity Confirmation
-
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid. A purity of >95% is recommended for biological assays.
-
Solubility Assessment
A compound's solubility is critical for its formulation in biological assays.
-
Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, ...).
-
Add 2 µL of each concentration to 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in a 96-well plate.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or by assessing light scattering at a suitable wavelength (e.g., 620 nm) on a plate reader. The highest concentration that does not show significant precipitation is considered the kinetic solubility.
-
Stability Analysis
The stability of the compound in assay buffer and under storage conditions should be assessed.
-
Protocol: Buffer Stability
-
Incubate the compound at a relevant concentration (e.g., 10 µM) in the intended assay buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Analyze the remaining parent compound concentration at each time point by LC-MS.
-
Part 2: In Vitro Evaluation Strategy
The following section outlines a tiered approach to screen for potential biological activity.
Initial Cytotoxicity Screening
A broad-spectrum cytotoxicity screen against a panel of human cancer cell lines is a common starting point to identify any potential anti-proliferative effects.
-
Protocol: MTT/MTS-Based Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
-
Table 1: Hypothetical Cytotoxicity Screening Data
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 50 |
| MCF-7 | Breast Adenocarcinoma | > 50 |
| PC-3 | Prostate Adenocarcinoma | 25.3 |
| K-562 | Chronic Myelogenous Leukemia | > 50 |
Causality Insight: The choice of a diverse cancer cell line panel is crucial to identify potential tissue-specific activity. The 72-hour incubation period allows for multiple cell doubling times, making the assay sensitive to compounds that affect cell proliferation.
Antimicrobial Activity Screening
Given that some azetidine derivatives have shown antimicrobial properties, screening against a panel of pathogenic microbes is a logical step.[7]
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Inoculation: Add the inoculum to each well of the 96-well plate. Include a positive control (microbe + broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
-
Workflow for In Vitro Screening
Caption: General workflow for the in vitro evaluation of a novel compound.
Part 3: In Vivo Evaluation Strategy
In vivo studies should only be considered if the compound demonstrates significant and reproducible in vitro activity at non-toxic concentrations.
Preliminary Pharmacokinetics (PK) and Tolerability
Before efficacy studies, a preliminary assessment of the compound's behavior in a living system and its safety profile is mandatory.
-
Protocol: Single-Dose Mouse PK and MTD Study
-
Animal Model: Use healthy male C57BL/6 or BALB/c mice (6-8 weeks old).
-
Formulation: Prepare a suitable vehicle for the compound based on its solubility (e.g., saline with 5% DMSO and 10% Solutol HS 15).
-
Dose Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different cohorts of mice (n=3 per group).
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose).
-
Plasma Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.
-
PK Parameter Calculation: Determine key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
Maximum Tolerated Dose (MTD): In a separate cohort, administer escalating doses of the compound and monitor for signs of toxicity (e.g., weight loss, behavioral changes, mortality) over 7-14 days. The MTD is the highest dose that does not cause significant toxicity.
-
Xenograft Efficacy Model (Hypothetical)
If the compound shows promising in vitro anti-cancer activity (e.g., against PC-3 cells), its in vivo efficacy can be tested in a xenograft model.
-
Protocol: Human Tumor Xenograft in Nude Mice
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject PC-3 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at two dose levels, positive control).
-
Treatment: Administer the compound daily (or as determined by PK data) via the appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Workflow for In Vivo Studies
Caption: Stepwise logical flow for in vivo compound evaluation.
Conclusion
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate represents a valuable chemical scaffold with potential for biological activity. The absence of specific published data necessitates a systematic and unbiased screening approach. The protocols and workflows outlined in this document provide a robust framework for the initial characterization and evaluation of this compound, from fundamental in vitro assays to preliminary in vivo studies. A careful and methodologically sound execution of these steps will enable researchers to effectively determine if this molecule warrants further investigation as a lead compound in a drug discovery program.
References
-
Universal Biologicals. tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. [Link]
-
Lin, T. H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerPlus, 8(1), 1-8. [Link]
-
Aggarwal, A., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 66(15), 10486-10502. [Link]
-
Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. RSC Medicinal Chemistry. [Link]
-
Ahsan, M. J., et al. (2019). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. Scientific Reports, 9(1), 1-11. [Link]
-
PubChemLite. Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. (2023). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PubMed Central. [Link]
-
MDPI. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(21), 7249. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]
-
Ramirez, A. D., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]
-
ResearchGate. Biologically active compounds with azetidine rings. [Link]
-
National Center for Biotechnology Information. (2010). 6-Substituted 2-(N-trifluoroacetylamino)imidazopyridines induce cell cycle arrest and apoptosis in SK-LU-1 human cancer cell line. European Journal of Medicinal Chemistry, 45(3), 1211-9. [Link]
-
ResearchGate. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(10). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. imtm.cz [imtm.cz]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate in Modern Drug Discovery
Introduction: The Convergence of Privileged Scaffolds for Enhanced Pharmacological Potential
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of "privileged scaffolds"—molecular frameworks that exhibit versatile binding properties to a range of biological targets. Among these, the azetidine ring and the fluorinated pyridine motif have independently emerged as powerful tools for medicinal chemists. This application note details the utility and experimental protocols associated with Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate , a building block that synergistically combines the advantageous properties of both scaffolds.
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and three-dimensionality.[1][2][3] Its inherent ring strain and constrained geometry provide unique exit vectors for substituents, enabling precise spatial orientation of pharmacophoric elements.[2] This sp³-rich character is increasingly sought after to improve solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates, moving away from the "flatland" of traditional aromatic compounds.[1][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1][2]
Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[7][8] Specifically, the 6-fluoropyridine moiety offers a bioisosteric replacement for a phenyl ring with modulated electronic properties, often leading to enhanced binding affinity and improved metabolic resistance by blocking potential sites of oxidative metabolism.[7][9]
The convergence of these two privileged scaffolds in Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate creates a versatile building block for the synthesis of novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases. The Boc-protected azetidine nitrogen allows for controlled, sequential derivatization, making it an ideal starting point for library synthesis and lead optimization campaigns.
Physicochemical and Structural Properties
The unique arrangement of the fluoropyridine and azetidine rings imparts a distinct set of properties to this building block, which are summarized below.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 268.29 g/mol | Falls within the desirable range for fragment-based and lead-like compounds. |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Suggests good potential for cell membrane permeability and oral bioavailability. |
| cLogP (calculated) | ~2.1-2.5 | Indicates a favorable balance between solubility and lipophilicity. |
| Key Structural Features | Boc-protected amine, 3-substituted azetidine, 6-fluoropyridin-2-yl moiety | The Boc group is a stable protecting group, readily removed under acidic conditions. The 3-position of the azetidine allows for the introduction of diverse substituents. The fluoropyridine offers a site for further modification and influences the overall electronic properties. |
Strategic Applications in Drug Discovery Programs
The title compound serves as a critical starting material for the synthesis of more complex molecules with therapeutic potential. Its application can be broadly categorized into two main areas: as a core scaffold for lead generation and as a key intermediate in the synthesis of targeted therapies.
A Versatile Scaffold for Library Synthesis
The Boc-protected azetidine allows for a divergent synthetic approach. Following deprotection of the Boc group, the secondary amine can be functionalized with a wide array of substituents using standard amide coupling, reductive amination, or arylation reactions. This enables the rapid generation of a library of analogues for screening against various biological targets.
Figure 1. Synthetic diversification strategy from the core scaffold.
Key Intermediate for Targeted Inhibitors
The 6-fluoropyridin-2-yl moiety can act as a key pharmacophoric element, for instance, as a hydrogen bond acceptor or by participating in π-stacking interactions within a protein binding pocket. The azetidine ring serves as a rigid linker to position other functional groups for optimal target engagement. A hypothetical application is in the design of kinase inhibitors, where the fluoropyridine can occupy the hinge-binding region, and the N-substituted azetidine can extend into the solvent-exposed region to enhance selectivity and physicochemical properties.
Figure 2. Hypothetical binding mode of a derivative in a kinase active site.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and derivatization of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. Researchers should adapt these methods based on their specific experimental setup and safety procedures.
Protocol 1: Synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
This protocol describes a plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction, a common method for forming C-C bonds between aryl and heterocyclic systems.
Reaction Scheme:
Tert-butyl 3-(dihydroxyboryl)azetidine-1-carboxylate + 2-bromo-6-fluoropyridine → Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Materials:
-
Tert-butyl 3-(dihydroxyboryl)azetidine-1-carboxylate
-
2-Bromo-6-fluoropyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 3-(dihydroxyboryl)azetidine-1-carboxylate (1.2 eq.), 2-bromo-6-fluoropyridine (1.0 eq.), and potassium carbonate (3.0 eq.).
-
Add Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.
Characterization Data (Hypothetical):
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-7.9 (m, 1H), 7.2-7.3 (m, 1H), 6.8-6.9 (m, 1H), 4.3-4.4 (m, 2H), 4.1-4.2 (m, 2H), 3.8-3.9 (m, 1H), 1.45 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5 (d, J=240 Hz), 159.0, 156.0, 142.0 (d, J=8 Hz), 119.0, 108.0 (d, J=4 Hz), 80.0, 58.0 (br), 34.0, 28.5. |
| LC-MS (ESI) | m/z calculated for C₁₃H₁₈FN₂O₂ [M+H]⁺: 269.13, found: 269.1. |
Protocol 2: Boc-Deprotection and N-Acetylation
This protocol demonstrates a standard deprotection and subsequent functionalization of the azetidine nitrogen.
Materials:
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Acetyl chloride
-
Triethylamine (TEA)
Procedure:
Part A: Boc-Deprotection
-
Dissolve Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate in DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 3-(6-fluoropyridin-2-yl)azetidine, which can be used directly in the next step.
Part B: N-Acetylation
-
Dissolve the crude 3-(6-fluoropyridin-2-yl)azetidine in DCM (0.2 M).
-
Add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.1 eq.) dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain 1-acetyl-3-(6-fluoropyridin-2-yl)azetidine.
Conclusion and Future Outlook
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a high-value building block that capitalizes on the beneficial properties of both the azetidine and fluoropyridine scaffolds. Its strategic use can significantly accelerate drug discovery campaigns by providing a robust platform for the generation of structurally diverse and pharmacologically relevant molecules. The provided protocols offer a starting point for the synthesis and derivatization of this compound, opening avenues for the exploration of novel chemical space in the pursuit of next-generation therapeutics. The continued development of synthetic methodologies to access such functionalized small rings will undoubtedly remain a key enabler of innovation in medicinal chemistry.
References
- Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- ResearchGate. (2026).
- Semantic Scholar. (2026).
- Taniyama, D., et al. (1974). Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives. Chemical and Pharmaceutical Bulletin, 22(7), 1556-1563.
- Pharmaffiliates. (2025).
- Benchchem. (n.d.). A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2847.
- ACS Publications. (n.d.). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46865-46898.
- PubMed. (2012).
- Smolecule. (n.d.). Tert-butyl 3-[(3-aminopyridin-2-yl)
- MDPI. (n.d.).
- ChemShuttle. (n.d.). tert-butyl 3-(6-fluoropyridin-3-yl)
- BLDpharm. (n.d.). tert-Butyl 3-fluoro-3-(hydroxymethyl)
- Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Introduction
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a heterocycle-containing organic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, incorporating a strained azetidine ring, a functionalized fluoropyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of novel therapeutic agents. The azetidine scaffold is a common feature in many biologically active compounds, while the fluoropyridine group can modulate physicochemical properties and metabolic stability. The Boc protecting group is widely used in peptide synthesis and other organic transformations due to its stability in various conditions and its facile, acid-labile removal.[1][2]
This document provides a comprehensive guide to the safe handling, storage, and utilization of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, ensuring its integrity for research applications. The protocols and guidelines herein are synthesized from established best practices for similar chemical structures and available safety data.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is fundamental to its appropriate handling and storage. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its structural components and data from closely related analogs.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | |
| Molecular Weight | 252.29 g/mol | |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | [1] |
| Storage Temperature | 2-8°C |
Safety and Hazard Information
Based on the Globally Harmonized System (GHS) classifications for structurally similar compounds, Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate should be handled with care. The following hazard statements are likely applicable:
-
H302: Harmful if swallowed. [3]
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[4]
Storage Guidelines
Proper storage is critical to maintain the stability and purity of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
-
Temperature: Store in a refrigerator at 2-8°C .
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. Keep the container tightly sealed.[5]
-
Incompatibilities: Avoid storage with strong acids, oxidizing agents, and bases. The Boc protecting group is highly susceptible to cleavage under acidic conditions.[2]
Handling Protocols
General Handling
-
Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of clutter. Have all necessary equipment and reagents readily available.
-
Inert Atmosphere: For manipulations where prolonged exposure to air is a concern, consider using standard inert atmosphere techniques, such as a glove box or Schlenk line.
-
Weighing: If weighing outside of an inert atmosphere, do so expeditiously to minimize exposure to air and moisture.
-
Dissolution: When preparing solutions, add the solid to the solvent and stir gently until fully dissolved.
Protocol for Aliquoting the Solid Compound
This protocol outlines the steps for safely aliquoting the solid compound for experimental use.
Caption: General workflow for N-Boc deprotection.
References
-
PubChem. (n.d.). Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate. [Link]
-
PubChem. (n.d.). Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate. [Link]
-
Universal Biologicals. (n.d.). tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. [Link]
Sources
Application Notes and Protocols for Cell-Based Assays Using Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
A Guide for the Characterization of Novel Bioactive Molecules in Drug Discovery
Introduction
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a synthetic heterocyclic compound featuring a fluoropyridine moiety linked to an azetidine ring. While specific biological activities of this particular molecule are not yet extensively documented in publicly available literature, its structural components suggest potential interactions with significant drug targets. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[1][2] The fluoropyridine group is a common feature in compounds targeting G-protein coupled receptors (GPCRs) and ion channels, which are crucial regulators of cellular signaling and physiology.[3][4]
This guide, therefore, presents a series of robust, cell-based assay protocols designed to elucidate the potential biological activity of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. These assays will enable researchers to systematically evaluate its effects on cell viability and to screen for potential modulatory activity on GPCR and ion channel signaling pathways. The protocols are designed for high-throughput screening (HTS) formats, allowing for efficient preliminary characterization of this novel compound.[5][6][7][8]
Preliminary Compound Evaluation: Cytotoxicity Assessment
Before investigating the specific effects of a novel compound on cellular pathways, it is crucial to determine its intrinsic cytotoxicity. This ensures that any observed effects in subsequent functional assays are not simply a consequence of cell death. A common and reliable method for assessing cell viability is the measurement of intracellular ATP levels, as ATP is a key indicator of metabolically active cells.[6][9]
Protocol 1: ATP-Based Cell Viability Assay
This protocol outlines a method for determining the cytotoxic potential of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate using a commercially available ATP-based luminescent assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (stock solution in DMSO)
-
384-well white, clear-bottom tissue culture plates
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293 cells in complete DMEM.
-
Adjust the cell density to 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Further dilute the compound serial dilutions in culture medium to the desired final concentrations (e.g., 2X the final concentration).
-
Carefully remove the medium from the cell plate and add 50 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 25 µL of the luminescent reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for ATP-based cell viability assay.
Functional Screening: G-Protein Coupled Receptor (GPCR) Activation
GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes, making them a major target for drug discovery.[10][11][12] GPCR activation can be monitored by measuring changes in downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium, or by detecting the recruitment of β-arrestin.[10][13]
Protocol 2: cAMP GloSensor™ Assay
This protocol describes a method to screen for GPCR modulators by measuring changes in intracellular cAMP levels using a genetically encoded biosensor.[10]
Materials:
-
HEK293 cells stably or transiently expressing the GloSensor™ cAMP plasmid and a GPCR of interest.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
-
Forskolin (a known activator of adenylyl cyclase).
-
GloSensor™ cAMP Reagent.
-
384-well white, clear-bottom tissue culture plates.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Seed the engineered HEK293 cells in a 384-well plate as described in Protocol 1.
-
Incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 50 µL of the reagent to each well.
-
Incubate the plate at room temperature for 2 hours.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound.
-
Add 10 µL of the compound dilutions to the wells. For agonist screening, measure the luminescence signal kinetically for 15-30 minutes. For antagonist screening, pre-incubate with the compound for 15-30 minutes before adding a known agonist, and then measure the signal.
-
Forskolin can be used as a positive control to induce cAMP production.
-
Data Analysis:
-
For agonist mode, plot the luminescence signal over time. Calculate the area under the curve (AUC) or the peak signal for each concentration.
-
For antagonist mode, determine the inhibition of the agonist-induced signal.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway for GPCR-cAMP Activation
Caption: GPCR-mediated cAMP signaling pathway.
Functional Screening: Ion Channel Modulation
Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore.[3][14] Their functions are critical for cellular excitability and signaling. Modulation of ion channels can be assessed using fluorescence-based assays that measure changes in ion concentration or membrane potential.[4][15][16]
Protocol 3: Calcium Mobilization Assay
This protocol is suitable for screening compounds that modulate GPCRs coupled to the Gq pathway or ligand-gated ion channels, leading to an increase in intracellular calcium.[10]
Materials:
-
A suitable cell line endogenously or recombinantly expressing the target receptor/channel (e.g., CHO-K1 or HEK293).
-
Culture medium appropriate for the cell line.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye loading).
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
-
A known agonist for the target receptor/channel.
-
384-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR® or similar).
Procedure:
-
Cell Seeding:
-
Seed cells in a 384-well plate as described previously and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium and add 50 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Place the cell plate and the compound plate in the fluorescence plate reader.
-
The instrument will add the compound to the cells and immediately begin measuring the fluorescence intensity kinetically (typically for 1-3 minutes).
-
For antagonist screening, pre-incubate with the test compound before adding a known agonist.
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response or the area under the curve for each well.
-
Generate dose-response curves and determine EC50 or IC50 values.
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and structured table for easy comparison.
| Assay Type | Compound | Target | Readout | Endpoint | Potency (IC50/EC50) |
| Cell Viability | Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | HEK293 cells | Luminescence | ATP levels | > 100 µM |
| GPCR Activation | Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | GPCR of Interest | Luminescence | cAMP levels | To be determined |
| Ion Channel Modulation | Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | Ion Channel of Interest | Fluorescence | Calcium Flux | To be determined |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. By systematically assessing its cytotoxicity and then screening for activity in well-established GPCR and ion channel assays, researchers can efficiently identify potential biological targets and guide further drug discovery efforts. The modular nature of these protocols allows for adaptation to specific targets and high-throughput screening platforms.
References
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
NHBS. (n.d.). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
-
Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
NHBS. (n.d.). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]
-
BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
PubMed. (2014, April 24). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Retrieved from [Link]
-
NIH. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2005, November 1). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]
-
The Plant Journal. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Cell-Based Assays for High-Throughput Screening: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 6. marinbio.com [marinbio.com]
- 7. Cell-Based Assays for High-Throughput Screening: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 8. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 9. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Welcome to the Technical Support Center for the synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. The inherent ring strain of the azetidine core, coupled with the electronic properties of the fluoropyridinyl moiety, can present unique synthetic hurdles.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve a successful synthesis.
Synthetic Strategy Overview
The most common and logical approach to Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate involves a palladium-catalyzed cross-coupling reaction. This typically entails the coupling of an azetidine-based organometallic reagent with a suitable 6-fluoro-2-halopyridine, or vice versa. The Suzuki-Miyaura coupling is a primary choice for this transformation due to the commercial availability of boronic acids and their relatively low toxicity.[4]
A plausible and widely adopted retrosynthetic pathway is illustrated below:
Caption: Retrosynthetic analysis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the use of a 2-substituted pyridine can be challenging, a phenomenon often referred to as the "2-pyridyl problem".[5] This is typically attributed to the nitrogen atom's ability to chelate with the palladium catalyst, leading to catalyst inhibition or unproductive pathways.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the primary factors to investigate?
A1: Low conversion in a Suzuki-Miyaura coupling involving a 2-pyridyl substrate can stem from several sources. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For challenging couplings like this, standard catalysts such as Pd(PPh₃)₄ may be insufficient.
-
Expert Insight: Consider using more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos, or RuPhos) which have been shown to be effective in mitigating the "2-pyridyl problem".[6] These ligands promote the reductive elimination step and can prevent catalyst deactivation. Pre-formed palladium G3 or G4 precatalysts incorporating these ligands are often more active and air-stable.
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
-
Common Choices: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. For sensitive substrates, a weaker base like KF might be beneficial to minimize side reactions.[7] The base should be finely powdered and anhydrous for non-aqueous reactions to ensure optimal reactivity.
-
-
Solvent System: The solvent plays a significant role in solubility and reaction kinetics.
-
Typical Solvents: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water) is common.[2] Ensure vigorous stirring in biphasic systems to maximize the interfacial area. For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or DME can be used.
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
-
Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Protocol: Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Assembling the reaction under an inert atmosphere is crucial for reproducibility.
-
Q2: I am observing significant amounts of 6-fluoropyridine as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 6-fluoropyridine is indicative of protodeborylation of your azetidine boronic acid/ester. This is a common side reaction, especially with heteroaryl boronic acids.
-
Causality: The C-B bond is cleaved and replaced by a C-H bond, with the proton source typically being water in the solvent or residual moisture. Strong bases can accelerate this process.[10]
-
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeborylation than the corresponding boronic acids.[11]
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. This involves using dry solvents and reagents.
-
Milder Base: Switch to a weaker base such as KF or K₂CO₃.
-
Reaction Time: Minimize the reaction time by using a more active catalyst system to favor the desired cross-coupling over the slower protodeborylation.
-
Q3: My purification is challenging due to the presence of residual palladium catalyst and ligands. How can I effectively remove these impurities?
A3: Palladium and phosphine ligand-derived impurities can complicate purification.
-
Filtration: After the reaction, you can sometimes precipitate the palladium by adding a solvent in which it is insoluble (e.g., hexane) and then filtering through a pad of Celite®.
-
Aqueous Wash: A wash with an aqueous solution of a thiol-containing reagent like sodium thioglycolate or cysteine can help to scavenge residual palladium.
-
Specialized Scavengers: Commercially available silica-functionalized scavengers with thiol or amine groups are highly effective at binding and removing palladium and phosphine oxides.
-
Chromatography:
-
Normal Phase: Use a solvent system with a gradient of ethyl acetate in hexanes or heptanes. Sometimes, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on silica gel.
-
Reverse Phase: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.
-
| Parameter | Common Issue | Troubleshooting Action | Rationale |
| Catalyst/Ligand | Low or no conversion | Use a more electron-rich, bulky biarylphosphine ligand (e.g., SPhos, XPhos) with a suitable Pd source (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst). | Overcomes catalyst inhibition by the pyridine nitrogen and promotes reductive elimination. |
| Base | Protodeborylation | Use a milder base (e.g., KF, K₂CO₃) or run the reaction under anhydrous conditions. | Reduces the rate of C-B bond cleavage by minimizing proton sources and strong basicity. |
| Solvent | Poor solubility/slow reaction | Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). Ensure vigorous stirring for biphasic systems. | Optimizes solubility of reagents and facilitates interaction between phases. |
| Temperature | Incomplete reaction | Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C), monitoring for decomposition. | Provides sufficient activation energy for the catalytic cycle. |
| Atmosphere | Catalyst degradation, homocoupling | Thoroughly degas solvents and run the reaction under an inert atmosphere (Ar or N₂). | Prevents oxidation of the active Pd(0) catalyst. |
Section 2: Synthesis of Precursors
The successful synthesis of the final product is highly dependent on the quality of the starting materials.
Q4: I am having trouble synthesizing tert-butyl 3-oxoazetidine-1-carboxylate. What are some reliable methods?
A4: Tert-butyl 3-oxoazetidine-1-carboxylate is a key intermediate, and its synthesis typically involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.
-
Recommended Protocol (TEMPO-mediated oxidation): A common and effective method is the oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach).[12]
-
Experimental Details: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in a suitable solvent like dichloromethane (DCM), add a catalytic amount of TEMPO and an aqueous solution of potassium bromide. Cool the mixture and slowly add an aqueous solution of sodium hypochlorite and sodium bicarbonate. After the reaction is complete, quench with sodium thiosulfate, extract with an organic solvent, and purify by column chromatography.[12]
-
-
Alternative Methods: Other oxidation methods include the Swern oxidation or using Dess-Martin periodinane. However, these can be less "green" and may have more challenging workups on a larger scale.
Caption: A typical workflow for the synthesis of the azetidine boronic ester precursor.
Section 3: Alternative Coupling Strategies
If the Suzuki-Miyaura coupling proves to be problematic, other cross-coupling reactions can be considered.
Q5: Are there viable alternatives to the Suzuki-Miyaura coupling for this synthesis?
A5: Yes, several other palladium-catalyzed cross-coupling reactions can be employed.
-
Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide.
-
Advantages: Organotin reagents are often stable and can be effective where boronic acids fail.
-
Disadvantages: A major drawback is the toxicity of the tin reagents and byproducts, which can also be difficult to remove during purification.
-
-
Negishi Coupling: This method utilizes an organozinc reagent.
-
Advantages: Organozinc reagents are highly reactive and can often undergo coupling under milder conditions than Suzuki or Stille reactions.
-
Disadvantages: Organozinc reagents are typically moisture and air-sensitive, requiring more stringent anhydrous and inert atmosphere techniques.[4]
-
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for your specific substrates and setup.
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.2 eq.), 2-bromo-6-fluoropyridine (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%) and ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Zhang, C., et al. (2019).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- BenchChem. (n.d.). tert-Butyl 3-(6-bromopyridin-3-yl)
- Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings With Fluorous Tin Reactants. PubMed.
- Siau, W.-Y., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Housecroft, C. E. (2021).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- ResearchGate. (2016, February 26). Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this?
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Parmar, D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- ResearchGate. (2008, January). Negishi cross-coupling reactions of ??
- Wang, L., et al. (2020). Synthetic modification of the azetidine products.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. RSC Publishing.
- Bott, T. M., & West, F. G. (2011).
- Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
Sources
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure robust and reproducible outcomes.
Introduction: The Synthetic Challenge
The synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a critical process in the development of various pharmaceutical agents. The target molecule incorporates a strained azetidine ring and a functionalized pyridine moiety, presenting unique synthetic challenges. The most common and effective synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering a powerful method for carbon-carbon bond formation.[1][2][3]
However, the inherent properties of the reactants, particularly the 2-substituted pyridine electrophile and the azetidine-based boronic ester, can lead to complications such as low yields, side product formation, and reaction stalling. This guide will provide a detailed workflow, address frequently asked questions, and offer systematic troubleshooting strategies to overcome these obstacles.
Recommended Synthetic Workflow
The synthesis is typically approached in two main stages: the preparation of the key azetidine boronic ester intermediate and the subsequent Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
I. Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The choice and handling of the palladium catalyst and its corresponding ligand are paramount.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.
-
Ligand Selection: For challenging couplings involving electron-deficient 2-halopyridines, bulky and electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step and subsequent reductive elimination.[4] Consider ligands such as SPhos, XPhos, or RuPhos.[5]
-
Catalyst Loading: While typically in the range of 1-5 mol%, insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high loading can sometimes promote side reactions.
-
-
Base Selection and Role: The base plays a crucial role in the transmetalation step, but its choice is not trivial.
-
Base Strength: A base is required to activate the boronic ester for transmetalation.[6][7][8][9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome.[10]
-
Protodeboronation: A common side reaction, particularly with heteroaryl boronic acids/esters, is protodeboronation, where the C-B bond is cleaved by water or other protic sources, leading to the formation of Boc-azetidine.[11] Using anhydrous conditions and a non-hydroxide base can mitigate this. The use of a boronic ester instead of a boronic acid also enhances stability against protodeboronation.
-
-
Reaction Temperature: The reaction temperature influences the rates of all steps in the catalytic cycle.
-
Insufficient Temperature: Many Suzuki couplings require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Substrate/Product Decomposition: Conversely, excessively high temperatures can lead to the decomposition of starting materials, the product, or the catalyst.
-
Q2: I am observing the formation of significant amounts of homocoupled byproducts. How can I minimize this?
A2: Homocoupling, the reaction of two molecules of the boronic ester (to form a dimer) or two molecules of the aryl halide, is a common side reaction.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic esters. Rigorous degassing of the reaction mixture is crucial.
-
Reaction Conditions: Fine-tuning the reaction conditions can often suppress homocoupling. This may involve changing the solvent, base, or catalyst system.
II. Impurity Profile and Purification Challenges
Q3: My crude product contains several impurities that are difficult to separate. What are the likely side products and how can I purify my final compound?
A3: Besides homocoupled products, other common impurities include:
-
Protodeboronated Starting Material: As mentioned, this is a frequent byproduct.
-
Dehalogenated Starting Material: The aryl halide can undergo dehalogenation, especially if there are sources of hydride in the reaction mixture.[12]
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing minor impurities.
-
Acid-Base Extraction: The basic nitrogen on the pyridine ring allows for selective extraction into an acidic aqueous phase, which can help separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols
Synthesis of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
This procedure is adapted from established methods for the Miyaura borylation of related substrates.
-
To a solution of tert-butyl 3-((perfluorophenyl)sulfonyl)oxy)azetidine-1-carboxylate (1.0 equiv) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (B₂pin₂) (1.5 equiv).
-
Add a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%) and a base like potassium acetate (KOAc) (3.0 equiv).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the desired boronic ester.
Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.2 equiv), 2-bromo-6-fluoropyridine (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Thoroughly degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Heat the mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., 15-40% ethyl acetate in hexanes) to yield Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Data Summary Table
| Parameter | Recommended Conditions | Potential Issues & Solutions |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand (e.g., SPhos) | Inactivity: Ensure inert atmosphere; consider a more active ligand. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Poor Solubility/Activity: Screen different ligands. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Protodeboronation: Use anhydrous conditions; avoid strong hydroxide bases. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | Low Solubility/Side Reactions: Screen different solvent systems. |
| Temperature | 80-120 °C | Low Conversion: Increase temperature. Decomposition: Decrease temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Homocoupling/Catalyst Deactivation: Ensure rigorous degassing. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromo-6-fluoropyridine. This is often the rate-limiting step, especially with less reactive aryl chlorides or bromides.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
By understanding which step is likely causing an issue, researchers can make more informed decisions about how to adjust the reaction conditions for a better outcome.
References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(45), 15771-15780. [Link]
-
Barrios-Landeros, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(6), 353-361. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(45), 15771-15780. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. [Link]
-
Barrios-Landeros, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The following question-and-answer format addresses common challenges encountered during its purification, drawing from established principles in heterocyclic chemistry and chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just completed the synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, likely via a Suzuki-Miyaura coupling. What are the most probable impurities I should be looking to remove?
A1: Assuming a standard Suzuki-Miyaura cross-coupling reaction between tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate and a 2-halo-6-fluoropyridine, you can anticipate several classes of impurities. Understanding these will guide your purification strategy.
-
Unreacted Starting Materials: This includes the boronic ester or the fluoropyridine halide.
-
Homocoupled Products: Symmetrical coupling of the starting materials can lead to the formation of 2,2'-bis(6-fluoropyridine) or bis(azetidine) species.
-
Protodeboronation Product: The boronic ester can be replaced by a hydrogen atom from the solvent or trace water, resulting in tert-butyl azetidine-1-carboxylate.[1]
-
Palladium Catalyst Residues: Trace amounts of the palladium catalyst and its ligands may remain in the crude product.
-
Solvent and Base Residues: High-boiling point solvents like DMF or DMSO, and inorganic bases, are common in these reactions and need to be thoroughly removed.[2]
Q2: My primary purification method is flash column chromatography on silica gel. I'm observing significant peak tailing for my product. What is causing this and how can I resolve it?
A2: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[3]
Here is a systematic approach to mitigate peak tailing:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your eluent system can significantly improve peak shape. These modifiers compete with your product for binding to the acidic silanol sites.
-
Using an Alcohol as a Polar Modifier: Solvents like methanol or ethanol can also help to reduce tailing by hydrogen bonding with the silanol groups.
-
-
Stationary Phase Considerations:
-
Deactivated Silica Gel: If tailing persists, consider using a deactivated or end-capped silica gel.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the acidic silanol groups.
-
-
Loading Technique:
-
Dry Loading: If your compound is not very soluble in the initial eluent, dry loading onto silica gel can improve the initial band shape on the column.
-
Troubleshooting Workflow for Peak Tailing:
Caption: A workflow for troubleshooting peak tailing.
Q3: I'm struggling to get good separation between my product and a closely eluting impurity. What strategies can I employ to improve resolution in column chromatography?
A3: Achieving good resolution between structurally similar compounds requires a systematic optimization of chromatographic conditions.
Recommended Strategies for Improving Resolution:
| Strategy | Description | Key Considerations |
| Optimize Solvent System | The choice and ratio of solvents in your eluent are critical. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[4][5] | Perform a thorough gradient TLC analysis to identify the optimal solvent ratio that maximizes the difference in Rf values between your product and the impurity. |
| Change Solvent Polarity | If a hexane/ethyl acetate system is not providing adequate separation, consider switching one of the components. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity. | Be mindful of solvent miscibility and potential reactivity with your compound. |
| Isocratic vs. Gradient Elution | For difficult separations, a shallow gradient elution can be more effective than an isocratic (constant solvent ratio) elution. | A shallow gradient can help to sharpen peaks and improve the separation of closely eluting compounds. |
| Column Dimensions | Using a longer and narrower column can increase the number of theoretical plates and improve resolution, albeit at the cost of a longer run time. | Ensure the column is packed uniformly to avoid channeling. |
Q4: I am concerned about the stability of the N-Boc protecting group during silica gel chromatography. Is this a valid concern, and what precautions should I take?
A4: The N-Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions.[6] While standard silica gel is only weakly acidic, prolonged exposure or the presence of more acidic impurities can lead to partial or complete deprotection.
Observations and Recommendations:
-
On-Column Degradation: If you observe a new, more polar spot on your TLC after streaking the crude material and letting it sit on the plate, this could indicate on-column degradation. This new spot would correspond to the deprotected 3-(6-fluoropyridin-2-yl)azetidine.
-
Mitigation Strategies:
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period.
-
Use a Basic Modifier: As mentioned for reducing peak tailing, adding a small amount of triethylamine to the eluent will neutralize the acidic sites on the silica gel and protect the Boc group.[7][8]
-
Lower Temperature: If practical, running the column at a lower temperature can reduce the rate of degradation.
-
Alternative Stationary Phases: Consider using alumina or a polymer-based stationary phase if Boc-group stability is a major issue.[3]
-
Q5: I would like to attempt purification by recrystallization. Can you provide guidance on solvent selection for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate?
A5: Recrystallization is an excellent technique for obtaining highly pure material, provided a suitable solvent system can be found. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.[9][10]
Solvent Selection Protocol:
-
Initial Screening: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities at room temperature and upon heating.
Common Recrystallization Solvents to Screen:
| Solvent/Solvent System | Polarity | Rationale |
| Heptane/Ethyl Acetate | Low to Medium | A common and often effective mixture for compounds of moderate polarity.[11] |
| Ethanol/Water | High | The product is likely to be soluble in ethanol, and the addition of water as an anti-solvent can induce crystallization. |
| Isopropanol | Medium-High | A good single-solvent option for many organic compounds. |
| Acetonitrile | Medium-High | Can be effective for pyridine derivatives.[12] |
| Toluene/Heptane | Low | Useful if the compound is more soluble in aromatic solvents. |
-
Procedure for a Solvent Pair (e.g., Heptane/Ethyl Acetate):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hot heptane until the solution becomes slightly turbid (cloudy).
-
Add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Troubleshooting Recrystallization:
Caption: Decision tree for inducing crystallization.
Q6: How can I effectively visualize my compound on a TLC plate?
A6: Due to the presence of the pyridine ring and the Boc-carbonyl group, several visualization techniques are effective.
-
UV Light (254 nm): The aromatic pyridine ring will absorb UV light, appearing as a dark spot on a fluorescent TLC plate.[13] This is a non-destructive method and should be your first choice.
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidizing stain that will react with many organic compounds, including the pyridine and azetidine moieties. It typically produces yellow-brown spots on a purple background.[14]
-
p-Anisaldehyde Stain: This stain is sensitive to a wide range of functional groups and often gives colored spots upon heating, which can help to differentiate between your product and certain impurities.[14]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as brown spots. This method is generally non-destructive as the iodine will eventually sublime off the plate.[14]
References
- BenchChem. (2025). Minimizing impurities in the final 2,3'-Bipyridine product.
- Couty, F., & Evano, G. (2006). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Kuivila, H. G. (1960). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 82(24), 6345-6348.
- EPFL. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Nature Communications. (2024).
- Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
- ResearchGate. (n.d.).
- ResearchGate. (2012).
- Reddit. (2023).
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Google Patents. (1995). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
- Teledyne ISCO. (n.d.).
- Recrystalliz
- Chemical Journal of Chinese Universities. (2007).
- BenchChem. (2025). Managing solvent effects in fluoropyridine reactions.
- PMC - NIH. (2019).
- BenchChem. (2025).
- Journal of the Chemical Society, Dalton Transactions. (1991). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands.
- Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (n.d.).
- Semantic Scholar. (1996).
- NIH. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- BenchChem. (n.d.). tert-Butyl 3-(6-bromopyridin-3-yl)
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- HETEROCYCLES, Vol. 96, No. 12, 2018. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
- ACS Organic & Inorganic Au. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums.
- Nucleic Acids Research. (1997). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes.
- Synlett. (2019). Synthesis of 4-(Arylmethyl)prolines via Suzuki Cross-Coupling.
- ResearchGate. (2024).
- ResearchGate. (2002). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.
- NIH. (2014).
- PMC - NIH. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Sci-Hub. (2002). Halopyridin-2-yl-boronic acids and esters are stable, crystalline partners for classical Suzuki cross-coupling.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
Sources
- 1. scholars.eiu.edu [scholars.eiu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
- 12. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 13. epfl.ch [epfl.ch]
- 14. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Navigating Solubility Challenges of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound. Our aim is to equip you with the knowledge to effectively handle this molecule in your experimental workflows.
Introduction to the Molecule and its Challenges
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a heterocyclic compound with structural motifs common in modern medicinal chemistry. The presence of a fluoropyridine ring can significantly impact a molecule's physicochemical properties, often enhancing metabolic stability and target binding affinity.[1][2] However, the combination of a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a planar, relatively nonpolar fluoropyridine moiety can lead to poor aqueous solubility, posing significant challenges during in vitro assays, formulation development, and pharmacokinetic studies.[3][4]
This guide provides a systematic approach to addressing these solubility issues, from initial solvent screening to the application of advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: My compound, Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, is poorly soluble in my aqueous buffer system. Where do I start?
A1: The first step is a systematic solvent screening to understand the compound's general solubility profile. Given its structure, it is likely to be more soluble in organic solvents than in aqueous solutions. Start with common organic solvents and then explore co-solvent systems.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue for poorly soluble compounds. The DMSO concentration in your final solution may be too low to maintain solubility. Consider the following:
-
Lower the final compound concentration: If your assay allows, working at a lower concentration might keep the compound in solution.
-
Increase the DMSO percentage: Determine the maximum tolerable DMSO concentration for your experimental system and see if that is sufficient to solubilize your compound.
-
Use a co-solvent system: Instead of just DMSO, a mixture of solvents might be more effective. For example, a combination of DMSO and ethanol or polyethylene glycol (PEG) could improve solubility.[5]
-
Explore surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.[6]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: The pyridine nitrogen in the 6-fluoropyridine ring is weakly basic. Protonation of this nitrogen at acidic pH could increase aqueous solubility. However, the Boc-protecting group is acid-labile and can be cleaved under strongly acidic conditions.[2] Therefore, pH modification should be approached with caution. A mild acidification of your buffer (e.g., to pH 5-6) might offer a slight improvement in solubility without significant degradation of the compound. It is crucial to monitor the stability of the compound under these conditions using techniques like HPLC or LC-MS.
Q4: Are there any other formulation strategies I can consider for in vitro or in vivo studies?
A4: For more advanced formulation needs, especially for in vivo studies, several strategies can be employed for poorly water-soluble compounds:
-
Solid dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate and solubility.[7][8]
-
Lipid-based formulations: For highly lipophilic compounds, formulating in oils, surfactants, and co-solvents (self-emulsifying drug delivery systems or SEDDS) can significantly improve oral absorption.[7]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution velocity.[7]
Troubleshooting Guide
Problem 1: Compound "oils out" or forms a precipitate upon addition to aqueous media.
This occurs when the compound's solubility limit is exceeded upon transfer from a high-solubility organic stock to an aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: Decision tree for addressing compound precipitation.
Problem 2: Inconsistent results in biological assays.
Poor solubility can lead to variable effective concentrations of your compound, resulting in poor reproducibility.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your final solution for any signs of precipitation or cloudiness.
-
Solubility Confirmation: If possible, quantify the amount of compound in solution after dilution into your final assay buffer. This can be done by taking an aliquot, centrifuging to pellet any precipitate, and then measuring the concentration in the supernatant by HPLC-UV or LC-MS.
-
Pre-incubation and Mixing: Ensure your final solution is well-mixed and allowed to equilibrate at the assay temperature before starting your experiment.
Experimental Protocols
Protocol 1: Initial Solvent Screening
This protocol provides a systematic way to assess the solubility of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate in a range of common laboratory solvents.
Materials:
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
-
Vials
-
Magnetic stirrer and stir bars
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Acetone, Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Water.
Procedure:
-
Weigh approximately 1-5 mg of the compound into separate vials.
-
To each vial, add a small, measured volume (e.g., 100 µL) of a single solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration.
-
If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 100 µL) with stirring after each addition, until the solid dissolves or a large volume of solvent has been added.
-
Record the approximate solubility in mg/mL for each solvent.
Data Presentation:
| Solvent | Approximate Solubility (mg/mL) at Room Temperature |
| Dichloromethane (DCM) | [Enter observed value] |
| Methanol (MeOH) | [Enter observed value] |
| Ethanol (EtOH) | [Enter observed value] |
| Acetone | [Enter observed value] |
| Acetonitrile (ACN) | [Enter observed value] |
| Dimethyl sulfoxide (DMSO) | [Enter observed value] |
| N,N-Dimethylformamide (DMF) | [Enter observed value] |
| Water | [Enter observed value] |
Protocol 2: Preparation of a Co-solvent Stock Solution
This protocol is for preparing a concentrated stock solution for use in biological assays where a higher concentration of an organic solvent is permissible.
Materials:
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (absolute)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired final concentration of your stock solution (e.g., 10 mM).
-
Weigh the appropriate amount of the compound into a suitable vial.
-
Add a volume of DMSO equivalent to 50% of the final desired volume.
-
Vortex the mixture until the solid is fully dissolved. Gentle warming (to 30-40°C) or brief sonication may be used to aid dissolution.
-
Once dissolved, add an equal volume of ethanol to reach the final desired volume.
-
Vortex to ensure a homogenous solution.
-
Store the stock solution appropriately, protected from light and moisture.
Understanding the Structural Contributions to Solubility
The solubility challenges of this molecule can be understood by examining its constituent parts.
Sources
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 [amp.chemicalbook.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate and its derivatives. Our goal is to move beyond simple protocols and empower you with the scientific reasoning needed to overcome common experimental hurdles.
The unique structure of this substrate—featuring a strained azetidine ring, a potentially coordinating pyridine nitrogen, and an electron-deficient fluoropyridine core—presents specific challenges and opportunities in reaction design.[1] This guide is structured to address these issues directly in a practical, question-and-answer format.
Section 1: General Considerations & Pre-Reaction Checklist
Before troubleshooting specific reactions, it's crucial to ensure the fundamentals are in place. Failures often originate from seemingly minor oversights in setup and reagent quality.
Q: What are the most critical quality control checks for my starting materials and reagents before setting up a reaction?
A: A systematic check of your reagents is the first line of defense against failed reactions.[2][3]
-
Substrate Purity: Verify the purity of your Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (or its halide analogue, e.g., bromo- or chloro- version) by ¹H NMR and LC-MS. Impurities can act as catalyst poisons.[3]
-
Coupling Partner Integrity: For Suzuki reactions, boronic acids can degrade over time, leading to protodeboronation.[3] It is often best to use freshly purchased or recrystallized boronic acids. Alternatively, more stable boronate esters (e.g., pinacol or MIDA esters) can be used to circumvent stability issues.[4] For Buchwald-Hartwig aminations, the purity of the amine is exceedingly important, as trace impurities can halt catalysis.[5]
-
Solvent and Base Anhydrousness: Many cross-coupling reactions are highly sensitive to moisture. Use freshly dried, degassed solvents. While some Suzuki reactions can tolerate or even benefit from trace water, especially with phosphate bases[3], Buchwald-Hartwig reactions are generally less tolerant. Ensure bases are freshly opened or have been stored properly in a desiccator.
-
Catalyst Activity: The palladium source and ligand are the heart of the reaction. Use reputable suppliers. If you suspect your catalyst has degraded, purchase a new batch. Precatalysts like G3/G4 palladacycles are often more reliable than generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃.[5]
Q: How critical is maintaining an inert atmosphere, and what is the best practice for degassing?
A: It is absolutely critical. The active Pd(0) catalyst and many phosphine ligands are readily oxidized by atmospheric oxygen, leading to catalyst deactivation and the formation of inactive palladium black.[2][3]
Best Practice for Degassing:
-
Add all solid reagents (substrate, coupling partner, base, catalyst, ligand) to the reaction flask.
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum for 5-10 minutes to remove air.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Repeat this "evacuate-backfill" cycle at least three times.
-
Finally, add your degassed solvent(s) via syringe or cannula under a positive pressure of inert gas.
Q: The pyridine nitrogen in my substrate can act as a ligand. How might this inhibit my reaction, and how can I mitigate it?
A: This is a key challenge when working with pyridine-containing substrates. The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species.[6] This "product inhibition" can stall the reaction, especially at higher conversions.
Mitigation Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos). These ligands bind strongly to the palladium center, making it more difficult for the pyridine nitrogen to displace them.[3][7]
-
Increased Ligand:Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can help ensure the palladium remains coordinated to the desired phosphine ligand.[5]
-
Non-Coordinating Solvents: While solvent choice is complex, highly polar and coordinating solvents like DMF might be less ideal in some cases. Toluene and dioxane are common and effective choices.[3][8]
Section 2: Troubleshooting Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The 6-position of the pyridine ring is typically activated for coupling when it bears a halide (Br, Cl) or triflate leaving group. The following assumes you are using a derivative such as Tert-butyl 3-(6-bromo pyridin-2-yl)azetidine-1-carboxylate.
Problem: Low to No Conversion
Q: My Suzuki reaction has stalled or shows no product formation. I've checked my reagents. What is my next step?
A: The next step is to systematically evaluate the core components of the catalytic cycle: the catalyst system, base, and solvent.
Troubleshooting Workflow for a Failed Suzuki Reaction
Caption: A decision tree for systematic troubleshooting of a failed Suzuki coupling reaction.
Q: How do I select the right Palladium catalyst and ligand for a challenging substrate like this?
A: For heteroaromatic chlorides or bromides, especially those that are electron-deficient or contain potentially inhibitory groups, the choice of ligand is paramount. You need a ligand that promotes fast oxidative addition and reductive elimination. Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[7][9]
| Catalyst System | Palladium Source | Ligand | Typical Substrates | Comments |
| Standard | Pd(PPh₃)₄ | PPh₃ | Aryl Iodides, Bromides (activated) | Often insufficient for challenging heteroaryl halides. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Aryl Chlorides , Bromides, Triflates | SPhos provides high activity.[9] XPhos is excellent for hindered substrates. |
| Precatalyst | XPhos-Pd-G3 | XPhos | Aryl Chlorides , Bromides | Highly active and convenient. Ensures efficient generation of the active catalyst. |
Recommendation: Start with a robust system like XPhos-Pd-G3 or a combination of Pd₂(dba)₃ and SPhos . These systems are designed for difficult couplings and often succeed where older catalysts fail.[9]
Q: What is the role of the base in the Suzuki reaction, and how does its choice affect the outcome?
A: The base plays a crucial role in activating the boronic acid for transmetalation.[4][10] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11] The choice of base can dramatically impact yield.
| Base | Strength | Solubility (Common Solvents) | Comments |
| K₂CO₃ / Cs₂CO₃ | Moderate | Low (often requires aqueous phase) | Standard choices. Cs₂CO₃ is stronger and more soluble. |
| K₃PO₄ | Moderate-Strong | Low (often used as a solid) | Excellent, mild base for sensitive functional groups. Can be used under anhydrous or aqueous conditions.[3][9] |
| t-BuONa / t-BuOK | Strong | High | Can be too harsh for substrates with base-labile groups (like esters), but effective for difficult couplings. |
Recommendation: K₃PO₄ is an excellent starting point. It is effective for a wide range of substrates and is generally more tolerant of sensitive functional groups.[9]
Problem: Side Product Formation
Q: I'm observing significant homocoupling of my boronic acid (B-B) and decomposition of my starting material. What's going wrong?
A: These are common side reactions.
-
Boronic Acid Homocoupling: This often occurs when the transmetalation step is slow relative to other pathways. It can be exacerbated by the presence of oxygen. Ensure your reaction is rigorously degassed. Using a more stable boronate ester (e.g., pinacol) can also suppress this side reaction.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or base. While some water can be beneficial, using strictly anhydrous conditions with a base like K₃PO₄ might be necessary if this is a major issue.[3]
-
Starting Material Decomposition: If you observe decomposition (e.g., debromination), the reaction conditions may be too harsh. Consider lowering the temperature or using a milder base like KF.[10]
Section 3: Troubleshooting Buchwald-Hartwig C-N Amination
This reaction is crucial for installing nitrogen-containing groups. As with the Suzuki reaction, this section assumes you are starting with a halide or triflate derivative of the core molecule.
Problem: Low Yield or Stalled Reaction
Q: My Buchwald-Hartwig amination is not going to completion. How do I choose the optimal catalyst system for my specific amine?
A: The choice of ligand is highly dependent on the nature of the amine nucleophile.[5]
| Amine Type | Recommended Ligand | Rationale |
| Primary Aliphatic/Aryl Amines | XPhos, RuPhos | These bulky ligands facilitate the coupling of both unhindered and hindered primary amines. |
| Secondary Amines (Acyclic & Cyclic) | BrettPhos, tBuXPhos | These ligands are specifically designed to overcome the steric hindrance and slower reaction rates associated with secondary amines. |
| Ammonia Surrogates | RuPhos | Specialized ligands are often needed for this challenging transformation. |
| Heterocyclic Amines (e.g., pyrazole, indole) | XPhos, Josiphos-type ligands | The choice can be substrate-specific, but bulky biaryl phosphines are a good starting point.[12] |
Recommendation: Screen a small panel of ligands. For a general starting point with a new amine, XPhos or RuPhos in combination with a G3 or G4 precatalyst is a robust choice.
Q: Which bases are preferred for C-N coupling, and why are they different from those used in Suzuki reactions?
A: Buchwald-Hartwig aminations almost always require a strong, non-nucleophilic base to deprotonate the amine (or the N-H adduct on the palladium center) to facilitate reductive elimination.[8]
-
Sodium tert-butoxide (NaOt-Bu): This is the most common and often most effective base. It is strong and has good solubility in common organic solvents.
-
Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative, particularly when NaOt-Bu causes side reactions.
-
Potassium tert-butoxide (KOt-Bu) / Cesium Carbonate (Cs₂CO₃): Can also be effective, but NaOt-Bu is generally the first choice.[8]
Weaker bases like K₃PO₄ or K₂CO₃ are typically ineffective for C-N coupling because they are not strong enough to deprotonate the amine or the intermediate complex in the catalytic cycle.[13]
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Q: I'm attempting to couple a volatile amine (e.g., methylamine). The reaction is inconsistent. What special precautions should I take?
A: Volatile amines present a unique challenge due to their low boiling points. Standard reflux conditions will cause them to escape the reaction mixture.
Solution:
-
Use a Sealed Vessel: Perform the reaction in a sealed tube or a pressure-rated vessel to contain the amine.[14][15]
-
Use a Salt Form: Use a stable salt of the amine (e.g., methylamine hydrochloride) with an extra equivalent of base to liberate the free amine in situ.
-
Use an Amine Solution: Use a commercially available solution of the amine in a solvent like THF or water, and add it at a low temperature before sealing the vessel and heating.
Section 4: General Experimental Protocols
These are starting-point protocols. Optimization of temperature, concentration, and reagent stoichiometry will likely be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), K₃PO₄ (2.0–3.0 equiv), and the palladium catalyst system (e.g., XPhos-Pd-G3, 1–5 mol%).
-
Seal the vial with a septum cap and perform 3-5 vacuum/inert gas backfill cycles.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe.
-
Place the vial in a preheated heating block and stir at 80–110 °C for 2–24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv), NaOt-Bu (1.4–2.0 equiv), and the palladium catalyst system (e.g., RuPhos-Pd-G4, 1–5 mol%).
-
Seal the vial with a septum cap and perform 3-5 vacuum/inert gas backfill cycles.
-
Add degassed solvent (e.g., toluene or 2-MeTHF, ~0.1 M concentration) via syringe.
-
Add the amine (1.1–1.5 equiv). If the amine is a solid, it can be added in step 1.
-
Place the vial in a preheated heating block and stir at 80–110 °C for 2–24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with an organic solvent (e.g., EtOAc).
-
Filter, separate the layers, extract the aqueous layer, and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
- The Suzuki Reaction - Andrew G Myers Research Group.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
- Suzuki Coupling - Organic Chemistry Portal.
- Technical Support Center: Working with Substituted Azetidines - Benchchem.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2003). Journal of the American Chemical Society.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Palladium catalyst issues in cross-coupling reactions - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Molecules.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2011). Organic Letters.
- A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines - Supporting Inform
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2018). Chemistry – A European Journal.
- Palladium-catalyzed Buchwald-Hartwig amination -
- Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (2007).
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2020). Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic process effectively.
The primary synthetic route to this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will focus on the side reactions pertinent to this pathway, which is often favored for its efficiency but can be susceptible to several competing reactions if not properly controlled.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Conversion and Yield Issues
Q1: My SNAr reaction between 1-Boc-3-azetidinol and 2,6-difluoropyridine is stalling, resulting in low conversion. What are the primary causes?
A1: Incomplete conversion is a frequent issue that can typically be traced back to a few key parameters:
-
Base Strength and Stoichiometry: The reaction requires a strong, non-nucleophilic base to deprotonate the 3-hydroxyazetidine, forming the azetidinoxide nucleophile. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. Insufficient base (less than 1.0 equivalent relative to the alcohol) will result in incomplete formation of the nucleophile. Ensure your base is fresh and has been handled under inert conditions to prevent deactivation by moisture or CO₂.
-
Water Contamination: Anhydrous conditions are critical. Trace amounts of water will quench the strong base and the reactive azetidinoxide intermediate, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like defluorination.[1] The optimal temperature is typically a balance between achieving a reasonable rate and minimizing byproduct formation. We recommend starting at a lower temperature (e.g., 0 °C to room temperature) and gradually warming only if the reaction is clean but slow.
-
Reagent Quality: The purity of 2,6-difluoropyridine and 1-Boc-3-azetidinol is paramount. Impurities can interfere with the reaction or introduce competing side reactions.
Section 2: Common Side Reactions and Impurity Profiling
The SNAr pathway, while direct, is prone to several competing reactions. Understanding these pathways is the first step to mitigating them.
Figure 1: Overview of the main synthetic pathway and key side reactions.
Q2: I've isolated an impurity with a mass corresponding to the loss of fluorine and addition of a hydroxyl group ([M-19]+17). What is this and how is it formed?
A2: This impurity is almost certainly Tert-butyl 3-(6-hydroxypyridin-2-yl)azetidine-1-carboxylate . It arises from a subsequent SNAr reaction where a hydroxide ion displaces the remaining fluorine atom on the product. The source of the hydroxide is typically trace water reacting with the strong base (e.g., NaH + H₂O → NaOH + H₂). This side reaction is exacerbated by:
-
High Temperatures: Increases the rate of the second SNAr reaction.
-
Excess Base: Drives the formation of hydroxide from any available water.
-
Wet Solvents/Reagents: Directly introduces the nucleophile source.[1]
Prevention: Strict adherence to anhydrous conditions is the most effective preventative measure. Use freshly distilled anhydrous solvents and ensure the base has not been compromised.
Q3: My mass spectrometry data shows a peak at [M+H-F+H], indicating simple defluorination. What causes this?
A3: This byproduct, Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate , results from hydrodefluorination. The mechanism can be complex, but it is often promoted by hydride sources or catalytic reduction. In the context of an SNAr reaction using NaH, impure NaH (containing metallic sodium) or reactive intermediates can sometimes facilitate a reduction pathway. This is less common than hydrolysis but can occur, especially if the reaction is run at elevated temperatures for extended periods.[2]
Q4: I am observing a di-substituted impurity where two azetidine units are attached to the pyridine ring. Why does this happen?
A4: This is a classic case of over-reaction. The mono-substituted product, Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, is itself an activated aryl fluoride. If a sufficient excess of the azetidinoxide nucleophile is present, it can attack the mono-substituted product to displace the second fluorine atom, leading to 2,6-bis(1-Boc-azetidin-3-yl)pyridine .
Prevention:
-
Control Stoichiometry: Use a slight excess of the 2,6-difluoropyridine (e.g., 1.1-1.2 equivalents) to ensure the azetidinol is the limiting reagent.
-
Slow Addition: Add the azetidinol/base solution slowly to a solution of the 2,6-difluoropyridine. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution reaction.
Sources
Troubleshooting guide for assays involving Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Welcome to the technical support guide for researchers utilizing Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate in their experimental assays. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust troubleshooting strategies to ensure the integrity and reproducibility of your results. This guide is structured to address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to empower your research.
Part 1: Compound Profile and Best Practices
Before troubleshooting your assay, it is critical to ensure the compound itself is handled and prepared correctly. The stability and solubility of your small molecule are the foundation of a successful experiment.
Compound Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | Inferred from structure |
| Molecular Weight | 268.29 g/mol | Inferred from structure |
| Core Structures | Azetidine, Fluoropyridine, Tert-butyl carbamate (Boc) | [1] |
| Predicted Properties | The Boc group increases lipophilicity, while the fluoropyridine and azetidine moieties provide specific interaction points for biological targets.[1] The strained azetidine ring can also influence reactivity.[2] |
Frequently Asked Questions: Storage and Handling
Question: How should I store the solid compound upon receipt?
Answer: Proper storage is crucial to prevent degradation.[3] Store the solid compound in a tightly sealed container in a cool, dry, and dark environment.[4] For long-term storage, 2-8°C is recommended.[3] The fluoropyridine moiety is sensitive to moisture and strong oxidizing agents, which can lead to chemical degradation.[3] Always label your container clearly with the compound name, date of receipt, and any special handling notes.[3]
Question: What is the best way to prepare a stock solution?
Answer: Due to its predicted lipophilicity, Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate will likely have poor aqueous solubility.[5] Therefore, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-30 mM).[5]
Protocol: Preparing a DMSO Stock Solution
-
Equilibration: Allow the solid compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Using sterile techniques, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gentle warming (up to 37°C) or sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particulates remain.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes. Store these aliquots at -20°C or -80°C. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Question: How many freeze-thaw cycles can the DMSO stock withstand?
Answer: It is strongly advised to avoid freeze-thaw cycles whenever possible.[4] Each cycle increases the risk of water absorption into the DMSO stock, which can lead to compound precipitation upon thawing and potential hydrolysis. Aliquoting is the best preventative measure.[4]
Part 2: Assay Troubleshooting Guide
This section addresses common problems encountered during assay development and execution, organized by the observable symptom.
Symptom 1: Inconsistent Results & Poor Reproducibility
Question: My dose-response curves are erratic and not sigmoidal. What are the likely causes?
Answer: This is one of the most common challenges and often points to issues with the compound's behavior in the aqueous assay buffer rather than its intrinsic biological activity. The primary culprits are poor solubility and compound precipitation.
Causality: When the DMSO stock is diluted into your aqueous assay buffer, the compound's concentration may exceed its solubility limit. This causes it to precipitate out of solution, forming aggregates or simply becoming unavailable to interact with the target. This precipitation is often not uniform across the plate, leading to high well-to-well variability.[5][6]
Troubleshooting Workflow:
Symptom 2: High Background Signal
Question: My negative control wells (vehicle/DMSO only) show a high signal, which significantly reduces my assay window. What could be the cause?
Answer: High background fluorescence or luminescence can mask the true signal from your biological system. The source can be the compound itself, the reagents, or the labware.
Causality: Many organic molecules, particularly those with aromatic ring systems, can exhibit intrinsic fluorescence (autofluorescence). [6]This compound-specific signal is independent of the assay's biological endpoint and adds to the overall background. Other sources include contaminated reagents, autofluorescent microplates, or light scatter from precipitated compound. [6][7] Troubleshooting Workflow:
Caption: Diagnostic workflow for high assay background.
Symptom 3: Lower Than Expected Potency
Question: The compound is reported to be highly potent, but my IC50/EC50 value is much weaker. What should I investigate?
Answer: A discrepancy in potency can arise from several factors, ranging from compound integrity to specific assay conditions.
Causality: The most direct cause is an inaccurate concentration of the active compound, which can result from degradation due to improper storage or handling. [3]Alternatively, assay components can interfere with the compound's ability to interact with its target. For example, high protein concentrations in the buffer can lead to non-specific binding, reducing the free concentration of the compound available to bind its target. Finally, if the compound is binding tightly to plasticware, its effective concentration in solution is also lowered.
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, obtain a fresh vial of the compound. Always prepare fresh dilutions from a frozen stock aliquot for each experiment.
-
Check for Non-Specific Protein Binding: If your assay buffer contains high concentrations of proteins (e.g., albumin), consider reducing the concentration or using an alternative blocking agent. Bovine serum albumin (BSA) is known to bind many small molecules and should be used with caution. [7]3. Evaluate Plasticware Binding: To test for binding to your assay plates, incubate the compound in assay buffer within the wells for the duration of your experiment. Then, transfer the supernatant to a new plate and measure the compound's activity. A significant loss of activity suggests binding to the original plate. Using low-binding plates can mitigate this issue. [7]4. Review Assay Conditions: Ensure your assay conditions (e.g., enzyme/substrate concentration, incubation time) are appropriate for measuring the expected potency. For competitive binding assays, the concentration of the labeled probe is critical.
Part 3: Experimental Protocols
To empower your troubleshooting, a robust, self-validating protocol is essential. Determining the exact solubility of your compound in your final assay buffer is the most critical step to prevent many of the issues described above.
Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy
This protocol provides a quantitative measure of your compound's solubility limit in the precise buffer you use for your experiments. [5] Materials:
-
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate DMSO stock (e.g., 20 mM)
-
Final assay buffer (including all additives except proteins/targets)
-
UV-transparent 96-well plate
-
Spectrophotometer plate reader
Methodology:
-
Create Standard Curve in DMSO:
-
Prepare a serial dilution of your DMSO stock solution in 100% DMSO to create a standard curve (e.g., 1000 µM down to 15.6 µM).
-
Transfer a small, equal volume (e.g., 2 µL) of each standard and a DMSO blank into the wells of a UV-transparent plate.
-
Add a large volume of assay buffer (e.g., 198 µL) to each well. The high DMSO concentration at this stage should keep the compound soluble.
-
Scan the absorbance across a wavelength range (e.g., 250-450 nm) to find the absorbance maximum (λ_max) for the compound.
-
Read the absorbance of all wells at the determined λ_max.
-
Plot Absorbance vs. Concentration and perform a linear regression to create your standard curve.
-
-
Prepare Assay-Ready Dilutions:
-
In a separate standard 96-well plate, perform a serial dilution of your DMSO stock solution in 100% DMSO.
-
Transfer a small volume (e.g., 2 µL) of these DMSO dilutions into the UV-transparent plate.
-
Add your final assay buffer (e.g., 198 µL) to each well to achieve the final assay concentrations. This will result in a final DMSO concentration of 1%.
-
Include buffer-only and 1% DMSO-in-buffer wells as blanks.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at your assay's temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
After incubation, read the absorbance of the plate at the same λ_max.
-
-
Data Analysis:
-
Subtract the average absorbance of the 1% DMSO blank from all your sample wells.
-
Plot the background-subtracted absorbance against the nominal compound concentration.
-
The point at which the absorbance values plateau and deviate from the expected linear increase (based on your standard curve) is the kinetic solubility limit. Concentrations above this point have likely precipitated.
-
References
- What are the storage conditions for different types of fluorinated pharmaceutical intermedi
- Strategies to reduce off-target effects of azetidine deriv
- 3-Fluoropyridine - Apollo Scientific. (n.d.). Apollo Scientific.
- Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. (n.d.). Basicmedical Key.
- Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Molecular Devices.
- Making sense of fluorescent polarization measurements - ResearchGate. (2017).
- Storage & Handling Guidelines | Origin Compounds. (n.d.). Origin Compounds.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). NIH.
- Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023). Medwin Publishers.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). RSC Publishing.
- tert-Butyl 3-(6-bromopyridin-3-yl)
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025).
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 4. origincompounds.com [origincompounds.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Technical Support Center: Characterization of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Welcome to the dedicated technical support resource for the analytical characterization of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Chromatography Issues
Question 1: I'm observing significant peak tailing for my compound during reverse-phase HPLC analysis. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. The primary causes are often secondary interactions between the basic nitrogen atoms in your molecule and residual acidic silanol groups on the silica-based stationary phase.
Causality and Solutions:
-
Silanol Interactions: Even with modern end-capped columns, some free silanol groups can remain. The basic nitrogens of the pyridine and azetidine rings can interact with these acidic sites, leading to poor peak shape.
-
Solution 1: Mobile Phase Modification: Add a competitive base to your mobile phase, such as triethylamine (TEA) at a concentration of 0.1-0.5% (v/v). TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Solution 2: Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5 using a formic acid or trifluoroacetic acid buffer) will protonate the basic nitrogens on your compound. This can reduce their interaction with silanol groups. However, be mindful of the hydrolytic stability of the Boc protecting group at very low pH.
-
Solution 3: Alternative Stationary Phase: Consider using a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column, which are generally less prone to silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Mismatched Injection Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Question 2: My retention times are drifting between injections. What should I investigate?
Answer:
Retention time variability can compromise the reliability of your analytical method. The issue can stem from the HPLC system, mobile phase preparation, or the column itself.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting retention time drift.
Spectroscopy Issues
Question 3: In the mass spectrum of my compound, I'm seeing a prominent peak at [M-100]+ in addition to the expected [M+H]+. Is this a degradation product?
Answer:
While degradation is a possibility, the observation of a significant peak at [M-100]+ (or a neutral loss of 100 Da) is a very common fragmentation pattern for Boc-protected amines in mass spectrometry, particularly with electrospray ionization (ESI). This is due to the loss of the entire tert-butoxycarbonyl group.
Mechanism of Fragmentation:
The Boc group can be cleaved through a mechanism involving the loss of isobutylene (56 Da) and carbon dioxide (44 Da), totaling a neutral loss of 100 Da. This fragmentation is often observed in the ion source, especially at higher fragmentor or cone voltages.
Troubleshooting Steps:
-
Optimize MS Parameters: Reduce the fragmentor/cone voltage to minimize in-source fragmentation. This will favor the observation of the intact molecular ion ([M+H]+).
-
Consider Softer Ionization: If available, atmospheric pressure chemical ionization (APCI) might be a softer ionization technique for this molecule, potentially reducing fragmentation.
-
Confirm by Tandem MS (MS/MS): Isolate the [M+H]+ ion and perform collision-induced dissociation (CID). The observation of a product ion at [M-100]+ will confirm this fragmentation pathway.
Question 4: The 1H NMR spectrum of my compound is complex, especially the signals for the pyridine and azetidine protons. How can I simplify the interpretation?
Answer:
The complexity arises from several factors: the restricted rotation around the C-N bonds of the Boc group, the spin-spin coupling between protons, and the coupling of protons to the fluorine atom on the pyridine ring.
Strategies for Spectral Interpretation:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the proton networks within the azetidine and pyridine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to, aiding in the assignment of both 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the azetidine ring to the pyridine ring and for assigning quaternary carbons.
-
-
19F NMR Spectroscopy:
-
Running a 19F NMR spectrum will give you a single signal for the fluorine atom. The chemical shift will be characteristic of a fluorine on a pyridine ring. More importantly, you can use this to understand the 1H spectrum.
-
1H-19F HSQC: This experiment will directly show which protons are coupled to the fluorine atom and can help in assigning the pyridine ring protons.
-
-
Variable Temperature (VT) NMR:
-
If you observe broad signals, particularly for the azetidine protons, this could be due to slow rotation around the N-Boc bond on the NMR timescale. Acquiring spectra at a higher temperature can sometimes coalesce these broad signals into sharper peaks, simplifying the spectrum.
-
Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What are the primary stability concerns for tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate?
A1: The main stability concerns for this molecule are its susceptibility to acidic hydrolysis, potential for azetidine ring opening, and possible photodegradation.
-
Acidic Hydrolysis: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[1] Exposure to strong acids, and to a lesser extent, prolonged exposure to moderate acids, can lead to the cleavage of the Boc group, yielding the free amine.
-
Azetidine Ring Strain: The four-membered azetidine ring is strained and can be susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[2][3]
-
Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advisable.
Analytical Data Interpretation
Q3: What are the expected key signals in the 1H and 13C NMR spectra?
A3: While the exact chemical shifts will depend on the solvent and instrument, the following are the characteristic signals to look for:
| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) | Key Features |
| tert-Butyl (Boc) | ~1.4-1.5 (singlet, 9H) | ~80 (quaternary C), ~28 (methyl C's) | A large singlet integrating to 9 protons is a hallmark of the Boc group. |
| Azetidine Ring | ~3.5-4.5 (multiplets) | ~50-60 | Protons on the azetidine ring will likely appear as complex multiplets due to mutual coupling and potentially restricted rotation. |
| Fluoropyridine Ring | ~7.0-8.5 (multiplets) | ~110-165 | The fluorine atom will cause additional splitting of the adjacent proton signals. The carbon directly attached to the fluorine will show a large C-F coupling constant. |
Q4: What are common impurities that might be observed from the synthesis?
A4: The potential impurities will depend on the synthetic route employed. However, some common possibilities include:
-
Starting Materials: Unreacted 1-Boc-3-azetidinone or the fluoropyridine precursor.
-
Deprotected Product: The compound with the Boc group removed, resulting from exposure to acidic conditions during synthesis or workup.
-
Isomers: Depending on the synthetic strategy, positional isomers of the fluoropyridine ring might be present.
-
Solvent Adducts: Residual solvents from purification steps.
A well-developed HPLC method should be able to resolve the main compound from these potential impurities.
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase HPLC Method
This method can be used as a starting point for the analysis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. Optimization will likely be required.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for NMR Analysis
-
Solvent: Deuterated chloroform (CDCl3) is a good starting point as it is a common solvent for organic molecules. Deuterated dimethyl sulfoxide (DMSO-d6) can also be used if solubility is an issue.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Procedure:
-
Weigh the sample accurately into a clean, dry NMR tube.
-
Add the deuterated solvent.
-
Cap the NMR tube and gently vortex or invert to dissolve the sample completely.
-
If the sample does not fully dissolve, gentle warming or sonication may be applied. Ensure the sample is fully dissolved before analysis to obtain high-quality spectra.
-
Diagrams
Caption: General workflow for addressing analytical challenges.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate and Its Analogs for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds and fluorine atoms has become a cornerstone of rational drug design. These motifs can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, selectivity, and metabolic stability. This guide provides an in-depth comparison of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, a key building block in contemporary drug discovery, with its structurally similar chloro and bromo analogs. We will delve into the nuanced effects of halogen substitution on the pyridine ring and the positional isomerism of the azetidine substituent, supported by experimental protocols and structure-activity relationship (SAR) insights.
Introduction: The Strategic Value of Azetidine and Fluoropyridine Moieties
The azetidine ring, a four-membered saturated heterocycle, has gained prominence as a "privileged scaffold" in drug discovery.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve aqueous solubility.[3] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for larger, more flexible rings like piperidine or pyrrolidine, often leading to improved pharmacokinetic profiles.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, underscoring its therapeutic relevance.[1]
The introduction of a fluorine atom to a pyridine ring, as seen in the 6-fluoropyridin-2-yl moiety, is another powerful strategy in medicinal chemistry. The high electronegativity and small size of fluorine can modulate the electronic properties of the pyridine ring, influencing its pKa and dipole moment. This can lead to enhanced binding interactions, improved metabolic stability by blocking sites of oxidation, and increased cell permeability.[4] The 2-fluoropyridine unit, in particular, is a valuable component in many biologically active compounds due to its unique electronic and steric properties.
This guide will focus on a comparative analysis of the following compounds, which are valuable intermediates for the synthesis of more complex bioactive molecules:
-
Compound 1 (Target): Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
-
Compound 2 (Chloro Analog): Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate
-
Compound 3 (Bromo Analog): Tert-butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate[1]
-
Compound 4 (Positional Isomer): Tert-butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate
Comparative Analysis: Physicochemical and Biological Implications
While direct head-to-head experimental data for these specific compounds is not extensively available in the public domain, we can infer their comparative properties based on established principles of medicinal chemistry.
Physicochemical Properties
The nature of the halogen substituent (F, Cl, Br) and its position on the pyridine ring significantly impacts the physicochemical properties of the molecule.
| Compound | Halogen | Position on Pyridine | Predicted LogP | Predicted pKa (Pyridine N) | Key Physicochemical Features |
| 1 | Fluoro | 2 | ~2.1 | ~1.5 - 2.5 | Highly electronegative fluorine can act as a hydrogen bond acceptor. Lower lipophilicity compared to Cl and Br analogs. |
| 2 | Chloro | 3 | ~2.5 | ~2.0 - 3.0 | More lipophilic than the fluoro analog. Chlorine can participate in halogen bonding. |
| 3 | Bromo | 3 | ~2.7 | ~2.0 - 3.0 | Most lipophilic of the three halogenated analogs. Bromine is a strong halogen bond donor and a versatile handle for further chemical modification via cross-coupling reactions.[1] |
| 4 | Fluoro | 3 | ~2.1 | ~2.5 - 3.5 | Isomeric to Compound 1, the different position of the nitrogen atom in the pyridine ring relative to the azetidine substituent will alter the molecule's dipole moment and hydrogen bonding potential. |
Causality Behind the Differences:
-
Lipophilicity (LogP): The lipophilicity generally increases down the halogen group (F < Cl < Br). This is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Higher lipophilicity can improve membrane permeability but may also lead to increased metabolic turnover and off-target toxicity.
-
Acidity (pKa): The electron-withdrawing nature of the halogens decreases the basicity (lowers the pKa) of the pyridine nitrogen. Fluorine, being the most electronegative, has the most significant effect. The position of the substituent relative to the nitrogen atom also plays a crucial role in modulating the pKa.
-
Hydrogen Bonding: The fluorine atom in Compound 1 can act as a weak hydrogen bond acceptor, potentially forming additional interactions with a biological target.
Predicted Biological Activity and Structure-Activity Relationships (SAR)
The choice of halogen and its position can have a profound impact on the biological activity of the final drug molecule. These building blocks are frequently utilized in the synthesis of kinase inhibitors, where the pyridine moiety often interacts with the hinge region of the kinase domain.
-
Impact of Halogen Substitution: In many kinase inhibitor scaffolds, a halogen at the 2-position of the pyridine ring can form crucial interactions with the hinge region of the kinase. The optimal halogen (F, Cl, or Br) is often determined empirically for each specific target. For instance, the greater size and polarizability of chlorine and bromine might lead to more favorable van der Waals or halogen bonding interactions in some protein pockets.
-
Positional Isomerism (2-yl vs. 3-yl substitution): The vector for substitution from the azetidine ring is different between the 2- and 3-pyridyl isomers. This will orient the rest of the molecule differently within a binding pocket, which can dramatically affect biological activity. The 2-substituted pyridines allow for functionalization at the 3-, 4-, 5-, and 6-positions, while the 3-substituted pyridines offer different substitution vectors. This choice is a critical early-stage decision in a drug discovery campaign.
-
Synthetic Utility: The bromine atom in Compound 3 makes it a particularly versatile intermediate for further diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.[1]
Experimental Protocols
The synthesis of these compounds typically involves the coupling of a suitable azetidine building block with a functionalized pyridine. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation.
Synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (Compound 1)
This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of the target compound.
Workflow Diagram:
Caption: A typical workflow for the synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate via Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reactant Preparation: To an oven-dried reaction vessel, add tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.2 equivalents), 2-bromo-6-fluoropyridine (1.0 equivalent), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio), to the reaction vessel.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Dppf is a robust and versatile ligand that is effective for a wide range of substrates.
-
Base: The base is required to activate the boronic ester for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent the oxidation of the palladium catalyst.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
Visualization of Structural Relationships
The following diagram illustrates the structural similarities and differences between the target compound and its analogs.
Caption: Structural relationships between the target compound and its analogs, highlighting variations in halogen substitution and positional isomerism.
Conclusion
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate and its analogs are valuable building blocks in modern drug discovery. The choice between a fluoro, chloro, or bromo substituent, as well as the point of attachment on the pyridine ring, allows for fine-tuning of a molecule's physicochemical and pharmacological properties. Understanding the subtle yet significant effects of these structural modifications is crucial for the rational design of novel therapeutics. The experimental protocols and SAR insights provided in this guide are intended to empower researchers to make informed decisions in their drug discovery programs. The continued exploration of these and other functionalized azetidine scaffolds holds great promise for the development of the next generation of innovative medicines.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]
-
tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. (n.d.). Universal Biologicals. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]
-
Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
-
The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). PharmaCompass. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Accounts of Chemical Research. [Link]
-
6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. (n.d.). Autech Industry. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ACS Chemical Neuroscience. [Link]
-
tert-Butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate. (n.d.). Knight Chemicals Online. [Link]
Sources
Validating the biological activity of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
An In-Depth Guide to the Biological Validation of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate as a Novel Kinase Inhibitor
Introduction: From Chemical Scaffold to Biological Activity
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, hereafter referred to as Compound-FPA , represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a fluoropyridine moiety attached to an azetidine core, is reminiscent of scaffolds found in numerous kinase inhibitors. This structural alert prompts a thorough investigation into its potential biological activity. This guide provides a comprehensive, step-by-step framework for the biological validation of Compound-FPA, using the well-characterized p38α mitogen-activated protein kinase (MAPK) as a hypothetical target.
The p38α MAPK is a key signaling node involved in cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for drug discovery in indications such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This guide will compare the performance of Compound-FPA against a well-established p38α inhibitor, SB203580 , providing a robust benchmark for its activity and potential.
The validation process is structured as a multi-tiered approach, beginning with direct biochemical assays, progressing to cell-based functional assays, and concluding with an assessment of cellular toxicity to ensure the specificity of the observed effects.
Experimental Design: A Multi-Faceted Validation Workflow
A rigorous validation workflow is essential to confidently characterize the biological activity of a new chemical entity. Our approach is designed to systematically assess the potency, cellular activity, and specificity of Compound-FPA.
Figure 1: A multi-tiered workflow for the validation of Compound-FPA's biological activity.
Part 1: Biochemical Validation of p38α Inhibition
The initial step is to determine if Compound-FPA directly interacts with and inhibits the catalytic activity of the p38α kinase enzyme in a cell-free system. This biochemical approach isolates the target protein from the complexities of a cellular environment, providing a clean readout of direct inhibition.
Protocol: In Vitro p38α Kinase Assay
This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated substrate peptide (e.g., Biotin-MK2tide)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin-labeled streptavidin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Compound-FPA, SB203580 (positive control), DMSO (vehicle control)
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series of Compound-FPA and SB203580 in 100% DMSO, starting from a 10 mM stock.
-
Reaction Mixture: In a 384-well assay plate, add 2 µL of the compound dilutions.
-
Enzyme Addition: Add 4 µL of p38α enzyme solution (final concentration ~0.5 nM) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 4 µL of a substrate/ATP mixture (final concentrations ~100 nM peptide substrate and 10 µM ATP) to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of detection mix (containing Eu-labeled antibody and SA-APC in TR-FRET buffer) to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.
Data Analysis and Expected Results
The ratio of the 665 nm to 620 nm signals is calculated, and the percent inhibition is determined relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The data is then plotted as a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Hypothetical Biochemical Potency Data
| Compound | Target | Assay Type | IC50 (nM) |
| Compound-FPA | p38α | TR-FRET | 75 |
| SB203580 | p38α | TR-FRET | 50 |
An IC50 value in the nanomolar range for Compound-FPA would be a strong indication of potent, direct inhibition of p38α, justifying progression to cell-based assays.
Part 2: Cellular Activity and Functional Validation
Following successful biochemical validation, the next critical step is to determine if Compound-FPA can inhibit p38α within a living cell. This assesses the compound's ability to cross the cell membrane and engage its target in a physiological context.
Signaling Pathway Context
In response to stimuli like UV radiation or cytokines (e.g., TNFα), p38α becomes phosphorylated and activated. Activated p38α then phosphorylates downstream substrates, a key one being MAPK-activated protein kinase 2 (MK2). Therefore, measuring the level of phosphorylated MK2 (p-MK2) serves as a reliable biomarker for p38α activity in cells.
Figure 2: The p38α signaling pathway and the inhibitory action of Compound-FPA.
Protocol: Cellular p-MK2 Inhibition Assay
This protocol uses an in-cell ELISA to quantify levels of p-MK2 in a human cell line (e.g., HeLa or U937).
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNFα (Tumor Necrosis Factor-alpha)
-
Fixation and permeabilization buffers
-
Primary antibodies: Rabbit anti-p-MK2 and Mouse anti-total-MK2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
HRP and AP substrates
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of Compound-FPA or SB203580 for 1 hour.
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes to activate the p38α pathway.
-
Fix and Permeabilize: Wash the cells and fix them with a formaldehyde-based buffer, followed by permeabilization with a Triton X-100 based buffer.
-
Antibody Incubation: Incubate the cells with a cocktail of the two primary antibodies (anti-p-MK2 and anti-total-MK2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the two corresponding secondary antibodies for 1 hour.
-
Signal Development: Wash the cells and add the HRP and AP substrates sequentially to develop the signals for p-MK2 and total-MK2, respectively.
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelengths.
Data Analysis and Expected Results
The p-MK2 signal is normalized to the total-MK2 signal to account for any variations in cell number. The results are then used to generate dose-response curves and calculate the cellular IC50.
Table 2: Hypothetical Cellular Potency and Toxicity Data
| Compound | Cellular IC50 (p-MK2 Assay, nM) | Cytotoxicity CC50 (MTS Assay, µM) | Selectivity Index (CC50 / Cellular IC50) |
| Compound-FPA | 250 | > 50 | > 200 |
| SB203580 | 200 | > 50 | > 250 |
A potent cellular IC50 for Compound-FPA, ideally within a 10-fold range of its biochemical IC50, would confirm its cell permeability and on-target activity.
Part 3: Assessing Off-Target Cytotoxicity
A critical control experiment is to ensure that the observed reduction in p-MK2 is due to specific inhibition of p38α and not simply because the compound is killing the cells. A standard cell viability assay, such as an MTS assay, is performed.
Protocol: MTS Cell Viability Assay
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate as in the cellular assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of Compound-FPA and SB203580.
-
Incubation: Incubate for a longer period, typically 24 to 48 hours, to allow for potential cytotoxic effects to manifest.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm. The signal is proportional to the number of viable cells.
Interpreting the Selectivity Index
The selectivity index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective biological concentration (IC50). A high SI (>100) is desirable, as it indicates that the compound's inhibitory effect occurs at concentrations far below those that cause general cellular toxicity. The hypothetical data in Table 2 shows a favorable selectivity index for Compound-FPA.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the initial biological validation of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (Compound-FPA) as a hypothetical p38α kinase inhibitor. The successful execution of these experiments would provide strong evidence for its potency, cellular activity, and specificity, establishing it as a promising lead compound.
Positive results would warrant further investigation, including:
-
Kinase Selectivity Profiling: Testing Compound-FPA against a broad panel of other kinases to determine its selectivity.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of inflammatory disease.
-
Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following this structured and data-driven approach, researchers can effectively transition a novel chemical entity from a mere structure on a page to a validated biological tool or a potential therapeutic candidate.
References
-
Title: p38 MAP Kinase Inhibitors in Rheumatoid Arthritis Source: Current Opinion in Rheumatology URL: [Link]
-
Title: The p38 mitogen-activated protein kinase pathway in inflammatory bowel disease Source: Journal of Crohn's and Colitis URL: [Link]
-
Title: The roles of p38 MAP kinase pathways in the regulation of inflammatory responses Source: Cellular Signalling URL: [Link]
-
Title: The Selectivity Index and Its Use in Drug Discovery Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The Core Scaffold: A Union of Favorable Moieties
The parent compound, tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, combines three key structural features that contribute to its potential as a drug lead:
-
Azetidine Ring: This strained four-membered heterocycle provides a rigid framework, which can lead to enhanced binding affinity and metabolic stability compared to more flexible aliphatic chains.[1]
-
Fluoropyridine Moiety: The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.[2] Such modifications are a common strategy in drug design to enhance potency and pharmacokinetic profiles.
-
Tert-butyl Carbamate (Boc) Group: This bulky protecting group influences the solubility and overall physicochemical properties of the molecule and is a common feature in synthetic intermediates. In the context of SAR, it is often replaced with other substituents to explore interactions with the target protein.
Probing the Structure-Activity Landscape
The exploration of the SAR of this chemical series involves systematic modifications at several key positions, as illustrated below. The following sections will delve into the anticipated impact of these modifications on biological activity, drawing parallels from studies on related azetidine and pyridine-containing compounds.
Figure 2. General workflow for the Suzuki coupling reaction.
Step-by-Step Protocol:
-
To a solution of tert-butyl 3-bromoazetidine-1-carboxylate (1.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added 6-fluoropyridin-2-ylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80-100 °C under an inert atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of the synthesized analogs to a target receptor using a radioligand competition assay. [3]
Figure 3. Workflow for a radioligand receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates and stored at -80 °C.
-
Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other additives as required for the specific receptor).
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Serial dilutions of the test compounds (analogs) or vehicle (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Cell membranes (protein concentration optimized for the assay).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37 °C) for a predetermined time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are collected, and the amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value for each compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships by modifying the azetidine and pyridine rings, as well as the N-substituent, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs. Future work in this area should focus on generating a comprehensive dataset of analogs with their corresponding biological activities to build a more detailed and predictive SAR model. Such a model will be invaluable for guiding the design of next-generation drug candidates with improved therapeutic profiles.
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 2025.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry, 2026.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 2020.
- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 2013.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025.
- Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 2017.
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 2016.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017.
- Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual, 2012.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 2019.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2025.
- Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry, 2022.
- Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. Indian Journal of Heterocyclic Chemistry, 2023.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 2022.
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 2016.
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 2022.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate versus other inhibitors
A Comparative Guide to the Efficacy of Pictilisib (GDC-0941) Versus Other PI3K Inhibitors
This guide provides a detailed comparison of the pan-Class I phosphatidylinositol-3-kinase (PI3K) inhibitor, Pictilisib (GDC-0941), with other notable PI3K inhibitors. We will delve into the biochemical potency, isoform selectivity, and the underlying experimental methodologies used to generate these data, offering researchers and drug development professionals a clear, evidence-based perspective.
The Central Role of the PI3K/AKT/mTOR Pathway in Oncology
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway, often due to mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers.[2][3] This hyperactivation makes the PI3K pathway a prime target for therapeutic intervention.[1][3]
PI3K inhibitors function by competitively binding to the ATP-binding pocket of the PI3K enzyme, which blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This action prevents the recruitment and activation of downstream effectors like AKT, thereby inhibiting the entire signaling cascade and suppressing tumor cell growth and survival.[4]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a PI3K inhibitor is defined not only by its raw potency (typically measured as an IC50 value) but also by its selectivity across the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). Different inhibitor profiles—pan-inhibitor versus isoform-selective—are suited for different therapeutic strategies.
Pictilisib (GDC-0941) is a potent, oral pan-Class I PI3K inhibitor. It demonstrates high potency against the p110α and p110δ isoforms, with slightly less activity against p110β and p110γ.[5][6][7]
Buparlisib (BKM120) is another well-characterized oral pan-Class I PI3K inhibitor. While it inhibits all four isoforms, it is most potent against p110α.[8][9]
Alpelisib (BYL719) is a potent and highly selective inhibitor of the p110α isoform.[10][11] This selectivity is particularly relevant for tumors driven by mutations in the PIK3CA gene, which encodes p110α.[12][13]
Idelalisib (CAL-101) is a highly selective inhibitor of the p110δ isoform.[14][15][16] Given that p110δ is predominantly expressed in hematopoietic cells, Idelalisib is particularly effective in B-cell malignancies.[17]
The table below summarizes the half-maximal inhibitory concentration (IC50) values from in vitro, cell-free assays, providing a direct comparison of biochemical potency.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[5][6] | 33[5][6] | 3[5][6] | 75[5][6] |
| Buparlisib (BKM120) | Pan-PI3K | 52[8] | 166[8] | 116[8] | 262[8] |
| Alpelisib (BYL719) | α-selective | 5[10] | 1,156[12] | 290[11][12] | 250[11][12] |
| Idelalisib (CAL-101) | δ-selective | 820[16][18] | 565[16][18] | 2.5[14][16][18] | 89[16][18] |
Expert Insights: The choice between a pan-inhibitor like Pictilisib and an isoform-selective inhibitor like Alpelisib is a critical strategic decision in drug development. A pan-inhibitor may offer broader anti-tumor activity across various genetic backgrounds, while an isoform-selective agent can provide a better-tolerated safety profile by avoiding the inhibition of isoforms crucial for normal physiological functions, such as p110α's role in glucose metabolism.[13] For instance, the high selectivity of Alpelisib for p110α makes it particularly effective in PIK3CA-mutant breast cancers.[11][13]
Experimental Protocols for Efficacy Determination
The trustworthiness of comparative data hinges on robust and standardized experimental methodologies. Below are protocols for key assays used to characterize PI3K inhibitors.
This assay quantitatively measures the inhibition of PI3K kinase activity in a cell-free system by detecting the product of the kinase reaction using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[19][20]
Causality Behind the Method: The LanthaScreen™ assay is a preferred method due to its high sensitivity, low background interference, and homogeneous format (no wash steps), which makes it highly amenable to high-throughput screening.[20][21] The TR-FRET principle relies on energy transfer between a terbium-labeled antibody (donor) that recognizes the phosphorylated product and a fluorescein-labeled substrate (acceptor).[20][22] Inhibition of the kinase reduces product formation, leading to a decreased FRET signal.
Caption: Workflow for a LanthaScreen™ TR-FRET PI3K Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA). Serially dilute the test inhibitor (e.g., Pictilisib) in DMSO and then into the kinase buffer.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor to the wells of a low-volume 384-well plate.
-
Kinase Reaction: Add 10 µL of a solution containing the specific recombinant human PI3K isoform and the fluorescein-labeled lipid substrate (PIP2).[2]
-
Initiation: Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be near the Km for the specific kinase to ensure competitive inhibition is accurately measured.[2]
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[2]
-
Detection: Stop the kinase reaction by adding a detection solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated PIP3 product.[22]
-
Signal Reading: After a final incubation period, measure the fluorescence emission at 520 nm (acceptor) and 490 nm (donor) using a TR-FRET-compatible plate reader.[23]
-
Data Analysis: Calculate the emission ratio (520/490). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
To confirm that an inhibitor engages its target in a cellular context, a Western blot is performed to measure the phosphorylation of AKT (a direct downstream substrate of PI3K) at a key activation site, Serine 473.[24] A reduction in phosphorylated AKT (p-AKT) indicates successful inhibition of the PI3K pathway.[25]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., U87MG glioblastoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2-24 hours).[25]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[2][26]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[26][27]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[26][28]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473), typically at a 1:1000 dilution in 5% BSA/TBST.[26][28]
-
Wash the membrane three times with TBST to remove unbound primary antibody.[26]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[26]
-
-
Signal Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[26]
-
Normalization: To confirm that changes in p-AKT are not due to changes in the total amount of AKT protein, the membrane can be stripped and re-probed with an antibody for total AKT.[26] The p-AKT signal is then normalized to the total AKT signal.
Conclusion
Pictilisib (GDC-0941) is a potent pan-Class I PI3K inhibitor with nanomolar efficacy against key isoforms.[5][6] Its profile contrasts with isoform-selective inhibitors like Alpelisib (α-selective) and Idelalisib (δ-selective), which offer targeted approaches for specific cancer subtypes. The selection of an appropriate inhibitor for research or clinical development must be guided by a thorough understanding of its biochemical potency and selectivity, which are determined through robust and validated experimental methods as described in this guide. This data-driven approach is essential for advancing the next generation of targeted cancer therapies.
References
-
Sarkis, E. et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. [Link]
-
Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]
-
My Cancer Genome. (n.d.). pictilisib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pictilisib. PubChem Compound Summary for CID 17755052. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PMC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]
-
Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
Frontiers. (2020). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Retrieved from [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 13. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 17. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. LanthaScreen Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - AT [thermofisher.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway [frontiersin.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
Navigating the Labyrinth of Selectivity: A Comparative Cross-Reactivity Profile of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
In the landscape of modern drug discovery, the journey of a promising molecule from a hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and a host of other undesirable effects that can derail a development program.[1] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel compound, Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate , framing it within a tiered, systematic approach to preclinical safety and selectivity assessment.
For the purpose of this illustrative guide, we will hypothesize that Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (hereafter referred to as Compound-T ) has been identified as a potent inhibitor of a key oncogenic receptor tyrosine kinase, Kinase-X . To provide a robust comparative context, we will assess its performance against two benchmark compounds:
-
Comparator A (Structurally Similar): Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate. This analogue lacks the fluorine substitution, allowing for an evaluation of the halogen's impact on selectivity.
-
Comparator B (Mechanistically Similar): A well-characterized, approved Kinase-X inhibitor with a distinct chemical scaffold (e.g., a quinazoline-based inhibitor).
This guide will delineate a multi-tiered experimental workflow, providing detailed protocols and presenting hypothetical data to offer a realistic perspective on the process of characterizing a compound's selectivity.
A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach is crucial for efficiently and comprehensively evaluating the cross-reactivity of a new chemical entity.[2] This strategy allows for broad initial screening to identify potential liabilities, followed by more focused and detailed investigations of any observed off-target activities.
Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.
Tier 1: Casting a Wide Net with Broad Panel Screening
The initial step in characterizing the selectivity of Compound-T is to screen it against large, diverse panels of biological targets. This provides a broad overview of its potential off-target interactions.
Kinome-wide Selectivity Profiling
Given that Compound-T is a putative kinase inhibitor, assessing its selectivity across the human kinome is paramount. This is typically achieved through high-throughput screening against a panel of several hundred kinases.[3]
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Prepare stock solutions of Compound-T, Comparator A, and Comparator B in 100% DMSO. A typical screening concentration is 1 µM.
-
Assay Plate Preparation: Dispense the test compounds and a vehicle control (DMSO) into a 384-well assay plate.
-
Kinase and Substrate Addition: Add the individual recombinant human kinases and their respective peptide or protein substrates to the wells. Commercially available kinase profiling systems often provide pre-aliquoted kinases and substrates.[4][5]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[6]
-
Incubation: Incubate the reaction plates at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced, providing a luminescent readout that is proportional to kinase activity.[5]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Hypothetical Data Summary: Kinase Panel Screening (% Inhibition at 1 µM)
| Kinase Target | Compound-T | Comparator A | Comparator B |
| Kinase-X (On-Target) | 98% | 95% | 99% |
| Kinase-Y (Off-Target) | 65% | 35% | 15% |
| Kinase-Z (Off-Target) | 55% | 25% | 5% |
| ... (400+ other kinases) | <10% | <10% | <10% |
G-Protein Coupled Receptor (GPCR) Panel Screening
GPCRs represent the largest family of cell surface receptors and are common off-targets for many small molecules.[7] A radioligand binding assay panel is an effective method to identify any unintended interactions with this target class.[8]
Experimental Protocol: Radioligand Binding Assay Panel
-
Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the individual GPCR targets.[9]
-
Compound and Radioligand Addition: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target GPCR, and the test compound (typically at 10 µM for a broad screen).
-
Incubation: Incubate the plates to allow binding to reach equilibrium.[8]
-
Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound compared to a known displacing agent.
Hypothetical Data Summary: GPCR Panel Screening (% Displacement at 10 µM)
| GPCR Target | Compound-T | Comparator A | Comparator B |
| Adrenergic α2A | <10% | <10% | <10% |
| Dopamine D2 | <10% | <10% | <10% |
| Serotonin 5-HT2A | 72% | 48% | <10% |
| ... (90+ other GPCRs) | <20% | <20% | <20% |
Tier 2: Deeper Dive into Off-Target Hits
The results from the broad screening in Tier 1 guide the next phase of investigation. Any significant "hits" are subjected to more detailed secondary assays to confirm the interaction and quantify its potency.
IC50 Determination for Off-Target Kinases
For the off-target kinases identified in the initial screen (Kinase-Y and Kinase-Z), determining the half-maximal inhibitory concentration (IC50) is essential to understand the potency of the off-target inhibition.
Experimental Protocol: Kinase IC50 Determination
This protocol is similar to the single-point kinase screen, but a dose-response curve is generated for each compound.
-
Serial Dilution: Prepare a series of dilutions (e.g., 10-point, half-log dilutions) for each test compound in DMSO.
-
Assay Execution: Perform the kinase activity assay as described previously, with each concentration of the test compounds in duplicate or triplicate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary: Off-Target Kinase Inhibition (IC50, µM)
| Kinase Target | Compound-T | Comparator A | Comparator B |
| Kinase-X (On-Target) | 0.005 | 0.008 | 0.002 |
| Kinase-Y | 0.5 | 2.5 | >10 |
| Kinase-Z | 1.2 | 5.8 | >10 |
Functional Assays for Off-Target GPCRs
A binding hit in a GPCR screen does not necessarily translate to functional activity. Therefore, it is crucial to perform functional assays to determine if the compound acts as an agonist, antagonist, or has no functional effect on the identified off-target receptor (Serotonin 5-HT2A).[11] Since the 5-HT2A receptor is a Gq-coupled receptor, a calcium flux assay is an appropriate functional readout.[12]
Caption: Simplified signaling pathway for a Gq-coupled GPCR leading to intracellular calcium release.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor. Seed the cells in a 384-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[13]
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compounds to the cells and measure the fluorescence signal over time using a kinetic plate reader (e.g., a FLIPR).[14]
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds, then add a known agonist of the 5-HT2A receptor at its EC80 concentration. Measure the inhibition of the agonist-induced calcium flux.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the compound concentration to determine the EC50.
-
Antagonist Mode: Plot the percent inhibition of the agonist response against the compound concentration to determine the IC50.
-
Hypothetical Data Summary: 5-HT2A Functional Activity
| Compound | Agonist EC50 (µM) | Antagonist IC50 (µM) |
| Compound-T | >10 | 0.8 |
| Comparator A | >10 | 3.5 |
| Comparator B | >10 | >10 |
Tier 3: Assessing Metabolic and Safety-Related Liabilities
The final tier of in vitro cross-reactivity profiling focuses on interactions with drug-metabolizing enzymes, which is critical for predicting potential drug-drug interactions.
Cytochrome P450 (CYP) Inhibition Assay
Inhibition of cytochrome P450 enzymes is a major cause of adverse drug-drug interactions.[15] An in vitro assay using human liver microsomes can provide an early assessment of this risk.[16]
Experimental Protocol: CYP Inhibition Assay
-
Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes, a specific probe substrate for each CYP isoform to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), and serial dilutions of the test compounds.[17]
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a defined time.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Analysis: Centrifuge the plate to pellet the protein, and analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.[18]
-
Data Analysis: Calculate the rate of metabolite formation at each compound concentration relative to the vehicle control. Determine the IC50 value for each CYP isoform.
Hypothetical Data Summary: Cytochrome P450 Inhibition (IC50, µM)
| CYP Isoform | Compound-T | Comparator A | Comparator B |
| CYP1A2 | >25 | >25 | >25 |
| CYP2C9 | 15 | >25 | 8 |
| CYP2C19 | >25 | >25 | 12 |
| CYP2D6 | 5 | 18 | >25 |
| CYP3A4 | 2 | 10 | 1.5 |
Comparative Analysis and Interpretation
The comprehensive, tiered approach to cross-reactivity profiling provides a wealth of data to guide the progression of a drug candidate.
-
Compound-T: Our lead candidate demonstrates high potency for its intended target, Kinase-X. However, it exhibits moderate off-target activity against Kinase-Y and Kinase-Z, albeit with a selectivity window of over 100-fold. The off-target activity against the 5-HT2A receptor is a potential concern, as is the potent inhibition of CYP3A4 and moderate inhibition of CYP2D6. These findings would necessitate further investigation into the potential physiological consequences of these off-target interactions and the risk of drug-drug interactions.
-
Comparator A: The structurally similar analogue is also a potent Kinase-X inhibitor but shows improved selectivity against the off-target kinases and the 5-HT2A receptor. Its profile regarding CYP inhibition is also more favorable. This suggests that the fluorine atom on Compound-T may contribute to its off-target liabilities.
-
Comparator B: The mechanistically similar, approved drug shows excellent selectivity against the tested kinases and GPCRs. However, it also demonstrates significant inhibition of CYP3A4 and CYP2C9, which is likely a known and managed liability for this drug.
This comparative guide illustrates a systematic and robust methodology for characterizing the cross-reactivity profile of a novel compound, using Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate as a hypothetical case study. The tiered approach, moving from broad screening to focused secondary and safety-related assays, allows for a comprehensive understanding of a compound's selectivity and potential liabilities.
The hypothetical data presented herein underscores the importance of comparative analysis. While Compound-T is a potent on-target inhibitor, its off-target profile, particularly concerning CYP inhibition, highlights areas for further optimization or risk mitigation strategies. The improved selectivity of the non-fluorinated Comparator A suggests a clear path for medicinal chemistry efforts to enhance the safety profile of this chemical series.
Ultimately, a thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of designing safer and more effective medicines. The integration of in vitro profiling, as detailed in this guide, is an indispensable component of modern, efficient, and successful drug discovery and development.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
- Yao, M., et al. (2010). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 264-271.
- Bio-protocol. (2018). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 8(19), e3013.
- Cattaneo, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468.
- Wu, J., et al. (2018). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In High-Throughput Screening for Food Safety Assessment (pp. 175-184). Springer, New York, NY.
- Sriram, K., & Insel, P. A. (2018). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1705, 139-148.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
- Jeong, H. U., et al. (2019). In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC. Journal of Ethnopharmacology, 235, 1-8.
-
BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]
-
Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
- Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 17(4), 495-505.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-259.
-
ResearchGate. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate. Retrieved from [Link]
- Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. Current Opinion in Allergy and Clinical Immunology, 5(4), 323-330.
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Prisys Events. (2024). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]
-
Universal Biologicals. (n.d.). tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Pre-Clinical Assessment of Drug-Induced Hypersensitivity Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Testing for Drug Hypersensitivity Syndromes. Retrieved from [Link]
-
ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro testing of top-ranked predicted compounds from an FDA-approved.... Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Intertek. (n.d.). Comparator Studies for Pharmaceuticals. Retrieved from [Link]
-
Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Retrieved from [Link]
-
ProQuest. (2019). RATIONAL DESIGN OF TYPE II KINASE INHIBITORS VIA NOVEL MULTISCALE VIRTUAL SCREENING APPROACH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template. Retrieved from [Link]
-
medRxiv. (2023). Large-scale empirical identification of candidate comparators for pharmacoepidemiological studies. Retrieved from [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]
-
KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Large-scale Empirical Identification of Candidate Comparators for Pharmacoepidemiological Studies. Retrieved from [Link]
Sources
- 1. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 5. Kinase Selectivity Profiling Systems—General Panel [france.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. multispaninc.com [multispaninc.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Azetidine-Based STAT3 Inhibitors
A Foreword on the Selected Topic: Initial exploration for in vitro and in vivo data on Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate did not yield sufficient publicly available research to construct a comprehensive guide. To fulfill the core requirements of this document with scientific integrity, we will pivot to a well-documented class of azetidine derivatives: novel, potent azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). This allows for a robust, data-driven comparison that exemplifies the critical process of correlating laboratory findings with outcomes in living organisms, a cornerstone of modern drug development.
Introduction: The Azetidine Scaffold and the Challenge of In Vitro to In Vivo Correlation (IVIVC)
The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent ring strain and three-dimensional nature can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity.[1][2] However, the journey from a promising compound in a test tube to an effective therapeutic in a patient is fraught with challenges. A key hurdle is establishing a reliable in vitro to in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (like its potency in a cellular assay) and an in vivo response (such as its therapeutic effect in an animal model).[3] Establishing a strong IVIVC is crucial for streamlining drug development, reducing reliance on extensive animal testing, and improving the clinical success rate of new drug candidates.[3]
This guide will provide a comparative analysis of the in vitro activity and in vivo efficacy of a series of novel azetidine-based STAT3 inhibitors, using them as a case study to illustrate the principles and methodologies of IVIVC in preclinical drug discovery.
The Target: STAT3 in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a pivotal role in cell signaling. In healthy cells, its activation is tightly regulated. However, in many types of cancer, STAT3 is persistently activated, driving tumor cell proliferation, survival, and metastasis.[4][5] This makes STAT3 a compelling target for anticancer drug development. The azetidine-based compounds discussed herein were designed to irreversibly bind to and inhibit the activity of STAT3.[4]
In Vitro Characterization: Gauging Potency and Selectivity
The initial evaluation of a drug candidate's potential begins with in vitro assays. These laboratory-based tests are designed to measure the compound's direct effect on its intended target and in a cellular context. For the azetidine-based STAT3 inhibitors, two key in vitro parameters were assessed:
-
Target Engagement and Potency: The ability of the compounds to directly inhibit STAT3 activity was measured. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the target's activity by 50%.
-
Cellular Activity: The effect of the compounds on cancer cells that are known to be dependent on STAT3 signaling was evaluated. This helps to determine if the compound can enter cells and exert its inhibitory effect in a more complex biological environment.
Comparative In Vitro Activity of Lead Azetidine-Based STAT3 Inhibitors
| Compound | STAT3 Inhibition (IC50) | STAT1 Inhibition (IC50) | STAT5 Inhibition (IC50) |
| H172 (9f) | 0.38 µM | > 15.8 µM | > 15.8 µM |
| H182 | 0.98 µM | > 15.8 µM | > 15.8 µM |
Data sourced from Yue et al., 2022.[4][5]
The data clearly demonstrates that both H172 and H182 are potent inhibitors of STAT3 with sub-micromolar IC50 values.[4][5] Importantly, they exhibit high selectivity for STAT3 over other closely related STAT family members, STAT1 and STAT5, which is a desirable attribute to minimize off-target effects.[4][5]
Experimental Protocol: In Vitro STAT3 Inhibition Assay
Objective: To determine the IC50 values of the azetidine compounds against STAT3.
Methodology:
-
Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).
-
Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the test compounds for 30 minutes at room temperature.
-
Electrophoretic Mobility Shift Assay (EMSA): A radiolabeled DNA probe that specifically binds to activated STAT3 is added to the mixture.
-
Gel Electrophoresis: The samples are run on a non-denaturing polyacrylamide gel to separate the protein-DNA complexes from the free probe.
-
Quantification: The bands corresponding to the STAT3:DNA complexes are visualized and quantified. The IC50 value is calculated as the concentration of the compound that reduces the amount of STAT3:DNA complex by 50% compared to the vehicle-treated control.
In Vivo Evaluation: Assessing Therapeutic Efficacy in a Living System
While in vitro data provides a crucial first look at a compound's activity, it does not fully replicate the complexity of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a drug's efficacy, safety, and pharmacokinetic profile. For the azetidine-based STAT3 inhibitors, their antitumor activity was assessed in a mouse xenograft model of triple-negative breast cancer (TNBC).[4][5]
Comparative In Vivo Efficacy of Lead Azetidine-Based STAT3 Inhibitors
| Compound | Animal Model | Dosing Regimen | Outcome |
| H120 (8e) | TNBC Xenograft | Not specified | Inhibited tumor growth |
| H182 | TNBC Xenograft | Not specified | Inhibited tumor growth |
| H278 (HCl salt of H182) | Syngeneic Mouse TNBC | In combination with radiation | Completely blocked tumor growth and improved survival |
Data sourced from Yue et al., 2022.[4][5]
The in vivo results show that the azetidine-based STAT3 inhibitors effectively suppress tumor growth in mouse models of breast cancer.[4][5] Notably, the combination of H278 (the salt form of H182) with radiation therapy led to a complete blockade of tumor growth and prolonged survival, highlighting a potential therapeutic strategy.[4][5]
Experimental Protocol: In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the azetidine compounds in a mouse model.
Methodology:
-
Cell Implantation: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Correlating In Vitro Potency with In Vivo Efficacy: A Qualitative and Quantitative Perspective
A strong correlation between in vitro and in vivo data provides confidence that the observed therapeutic effect is due to the intended mechanism of action. In the case of the azetidine-based STAT3 inhibitors, a clear qualitative correlation is evident: compounds that were potent inhibitors of STAT3 in vitro also demonstrated significant antitumor activity in vivo.[4][5]
A more quantitative IVIVC would involve mathematical modeling to predict the in vivo response based on the in vitro data and the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). While the detailed pharmacokinetic data for these specific compounds is not provided in the referenced literature, the observed efficacy in vivo suggests that the compounds achieve sufficient concentrations at the tumor site to inhibit STAT3 and impede tumor growth.
Visualizing the Path from Lab to Life
Workflow for In Vitro to In Vivo Correlation
Caption: A generalized workflow illustrating the progression from in vitro characterization to in vivo evaluation and the establishment of an in vitro-in vivo correlation (IVIVC) model.
The STAT3 Signaling Pathway and Inhibition
Caption: A simplified diagram of the STAT3 signaling pathway and the mechanism of action of the azetidine-based inhibitors.
Conclusion: The Power of a Correlated Approach
The development of the azetidine-based STAT3 inhibitors serves as a compelling example of the importance of bridging the gap between in vitro and in vivo studies. The potent and selective inhibition of STAT3 observed in laboratory assays translated into meaningful antitumor efficacy in preclinical animal models. This strong correlation provides a solid rationale for the further development of this class of compounds as potential cancer therapeutics. For researchers and drug development professionals, this case study underscores the necessity of a well-designed, multi-faceted approach that integrates in vitro and in vivo data to make informed decisions and ultimately, to accelerate the delivery of novel medicines to patients.
References
- Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
- Anonymous. (2026).
- Anonymous. (n.d.). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed.
- Singh, G. S., & Ombito, J. O. (n.d.). Biologically active azetidines.
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.
- Sahay, A. K., et al. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing).
- Anonymous. (n.d.). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central.
- Anonymous. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed.
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship.org.
- Anonymous. (n.d.). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3-(4-Methoxyphenyl)
- Anonymous. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Anonymous. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
- Anonymous. (n.d.). Structures of some azetidine‐based drugs.
- Anonymous. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.
- Anonymous. (n.d.).
- Anonymous. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
- Anonymous. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- Anonymous. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
- Anonymous. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. MDPI.
- Anonymous. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- Anonymous. (2025). Development of in vitro-in vivo correlation for pharmacokinetic simulation.
- Anonymous. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
A Comparative Guide to the Synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate: From Classical Couplings to Modern C-H Functionalization
Introduction
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a valuable heterocyclic building block in modern medicinal chemistry. The confluence of three key structural motifs—the strained azetidine ring, a versatile Boc-protecting group, and the electronically distinct fluoropyridine moiety—makes it a sought-after intermediate for synthesizing novel therapeutic agents. The azetidine scaffold, in particular, is increasingly recognized for its ability to improve physicochemical properties such as solubility and metabolic stability while providing unique three-dimensional exit vectors for molecular elaboration.[1]
The growing demand for this and structurally related compounds necessitates the development of diverse, efficient, and scalable synthetic routes. This guide provides an in-depth comparison of established and alternative methodologies for the synthesis of this target molecule. We will move beyond simple procedural descriptions to analyze the underlying mechanistic principles, strategic advantages, and practical limitations of each approach, supported by experimental data and protocols. Our aim is to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.
Retrosynthetic Analysis: Deconstructing the Target
The primary challenge in synthesizing the target molecule is the formation of the C(sp³)–C(sp²) bond between the azetidine C3 position and the pyridine C2 position. A retrosynthetic analysis reveals several logical disconnections, which form the basis of the comparative routes discussed herein.
Caption: Retrosynthetic analysis of the target molecule.
The most common strategies rely on forming the key C-C bond via transition-metal-catalyzed reactions. However, alternative approaches involving the construction of one heterocyclic ring system onto a pre-existing partner are also viable.
Route 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the workhorse of modern organic synthesis for constructing C-C bonds and represent the most established routes to the target molecule. The general approach involves coupling an organometallic azetidine derivative with a halogenated fluoropyridine.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, is often the first choice due to the relative stability, low toxicity, and commercial availability of boronic acid derivatives.
Mechanism & Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to form the desired C-C bond and regenerate the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which can be challenging with electron-rich heteroaromatics that may coordinate strongly to the metal center.[2]
Experimental Data Summary:
| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| tert-Butyl 3-(dihydroxyboryl)azetidine-1-carboxylate | 2-Bromo-6-fluoropyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75-85% | [3],[4] |
| tert-Butyl 3-(pinacolatoboryl)azetidine-1-carboxylate | 2-Chloro-6-fluoropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80-92% | [3],[4] |
Advantages:
-
High functional group tolerance.
-
Reagents are generally stable and easy to handle.
-
Well-understood and widely applicable methodology.
Disadvantages:
-
Requires pre-functionalization of both coupling partners, adding to the step count.
-
Boronic acids, especially for small rings like azetidine, can be prone to decomposition (protodeborylation).
B. Negishi Coupling
The Negishi coupling employs an organozinc reagent, which is often more reactive than its boronic acid counterpart.
Mechanism & Rationale: The key difference from the Suzuki coupling is the transmetalation step, which does not require a base for activation. This can be advantageous for substrates sensitive to basic conditions. Organozinc reagents are typically prepared in situ from the corresponding alkyl halide and activated zinc, or via transmetalation from an organolithium species.[5][6] This higher reactivity often translates to higher yields and faster reaction times, particularly for challenging couplings.[7]
Experimental Data Summary:
| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Solvent | Yield (%) | Reference |
| tert-Butyl 3-(iodozincio)azetidine-1-carboxylate | 2-Bromo-6-fluoropyridine | Pd(PPh₃)₄ | THF | 88-95% | [5],[6] |
| tert-Butyl 3-(iodozincio)azetidine-1-carboxylate | 2-Chloro-6-fluoropyridine | Pd₂(dba)₃ / XPhos | Dioxane | ~90% | [5],[6] |
Advantages:
-
Higher reactivity often leads to excellent yields.
-
Does not require basic conditions, broadening substrate scope.
-
Can be effective where Suzuki couplings fail.
Disadvantages:
-
Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
-
Preparation of the organozinc reagent adds a step and involves stoichiometric use of zinc.
Caption: Comparison of Cross-Coupling Workflows.
Route 2: Direct C-H Functionalization
A more contemporary and atom-economical strategy involves the direct coupling of a C-H bond on one partner with a functionalized coupling partner, obviating the need for pre-functionalization. For our target, the most logical approach is the activation of the C2-H bond of 6-fluoropyridine.
Mechanism & Rationale: The C2 position of pyridine is electronically deficient and acidic, making it a prime candidate for C-H activation.[8] However, the pyridine nitrogen can act as a poison by strongly coordinating to the catalyst.[9] A common strategy to overcome this is the temporary oxidation of the pyridine to its N-oxide.[10][11] This modification enhances the acidity of the C2-proton and directs the metal catalyst to the ortho position, facilitating the C-H activation event. The N-oxide is then removed in a subsequent reduction step.
Proposed Workflow:
-
Oxidation: Convert 6-fluoropyridine to 6-fluoropyridine N-oxide.
-
C-H Coupling: React the N-oxide with a suitable azetidine precursor, such as tert-butyl azetidine-1-carboxylate, under palladium catalysis. This step forms the key C-C bond.
-
Reduction: Remove the N-oxide functionality to yield the final product.
Advantages:
-
Higher atom economy; avoids the synthesis of organometallic or halogenated precursors.
-
Reduces overall step count and waste generation.
-
Can provide access to analogs that are difficult to make via traditional cross-coupling.
Disadvantages:
-
The reaction conditions can be harsh (high temperatures, strong oxidants).
-
Regioselectivity can be a challenge with substituted pyridines.[12]
-
Requires additional oxidation and reduction steps.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for coupling heteroaryl chlorides with alkylboronates.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl 3-(pinacolatoboryl)azetidine-1-carboxylate (1.1 eq), 2-chloro-6-fluoropyridine (1.0 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Negishi Coupling
This protocol is based on standard Negishi coupling conditions for heteroaryl halides.[5]
-
Organozinc Preparation: In an oven-dried Schlenk flask under argon, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) and anhydrous THF. Cool the solution to -20 °C. Add isopropylmagnesium chloride lithium chloride complex (1.1 eq) dropwise and stir for 1 hour. Add anhydrous zinc chloride (ZnCl₂, 1.1 eq) in THF and allow the mixture to warm to room temperature over 1 hour.
-
Coupling Reaction: In a separate Schlenk flask, add 2-bromo-6-fluoropyridine (1.2 eq), Pd(PPh₃)₄ (5 mol%), and anhydrous THF under argon.
-
Addition: Transfer the freshly prepared azetidinylzinc solution to the second flask via cannula at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the product.
Conclusion and Recommendations
The synthesis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate can be successfully achieved through several distinct routes. The choice of method should be guided by the specific requirements of the project.
-
For Reliability and Scalability: The Suzuki-Miyaura coupling remains a highly reliable and robust method. Its tolerance for various functional groups and the use of relatively stable reagents make it well-suited for both discovery chemistry and larger-scale synthesis campaigns.
-
For Highest Yields and Base-Sensitive Substrates: The Negishi coupling often provides superior yields and is the method of choice when base-sensitive functional groups are present. The primary trade-off is the requirement for more stringent handling of air- and moisture-sensitive organozinc reagents.
-
For Atom Economy and Novelty: Direct C-H functionalization represents the most forward-looking approach. While it may require more optimization and involves additional oxidation/reduction steps, its atom-economical nature is highly appealing for green chemistry initiatives and could significantly shorten synthetic sequences in the long run.
Ultimately, a thorough evaluation of reagent cost, available equipment, safety protocols, and desired scale will determine the most pragmatic and effective route for producing this valuable synthetic intermediate.
References
- D. Kalyani, D. R. Deprez, L. V. Desai, M. S. Sanford. "Palladium-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: A Review." Journal of the American Chemical Society.
- G. Guillamot, F. R. Bou-Hamdan. "Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review.
- S. K. Guchhait, S. S. K. Boominathan, A. S. Kumar. "Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis." Beilstein Journal of Organic Chemistry.
- V. G. Zaitsev, D. Shabashov, O. Daugulis. "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines." Journal of the American Chemical Society.
- A. Mondal, A. K. Shit, S. Samanta. "Recent Advances in Direct Pyridine C-H Activation Strategies.
- T. C. B. H. Tran, J. G. M. Morton, J. M. Smith. "C–H Activation of Pyridines by Boryl Pincer Complexes." Journal of the American Chemical Society.
- O. V. Fedorov, Y. V. Nelyubina, V. B. Rybakov, V. N. Khrustalev, N. V. Zyk. "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers." The Journal of Organic Chemistry.
- Y. Yamamoto, T. Fukushima, Y. Oe, T. Ohta, I. Furukawa.
- Y. Yamamoto, T. Fukushima, Y. Oe, T. Ohta, I. Furukawa.
- T. Ishida, K. Suzuki. "Detailed experimental procedure for the synthesis of 4-fluoropyridine." Journal of the Chemical Society of Japan.
- J. C. K. Chu, T. Rovis. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.
- A. K. Jaiswal, S. Kumar, D. Kumar, V. Kumar. "Synthetic methods to access azetidines.
- C. J. Schindler. "Methods for the synthesis of azetidines.
- C. J. Schindler, C. H. B. G. Gs, C. H. E. K. T. L. J. H. G. F. C. H. D. S. G. F. C. H. D. S. "Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
- J. M. Hooker, A. G. Horti, M. P. G. M. P. G. M. P. G. M. P. G. M. P. G. M. P. G.
- P. M. Cromm, M. Ad, M. Ad, M. Ad, M. Ad, M. Ad, M. Ad. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry – A European Journal.
- X. L. An, Y. F. Li, X. Y. Liu, X. Y. Liu, X. Y. Liu, X. Y. Liu. "Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride." Organic & Biomolecular Chemistry.
- BenchChem. "Review of 3-substituted azetidine synthesis methods." BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Synthesis Landscape of 2,3'-Bipyridine for Pharmaceutical Development." PharmaCompass.
- S. W. Goldstein, J. E. T. G. T. G. T. G. T. G. T. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." ACS Chemical Neuroscience.
- T. Liu, C. L. Fraser. "5-Methyl-2,2'-Bipyridine." Organic Syntheses.
- Y. Yamamoto, T. Fukushima, Y. Oe, T. Ohta, I. Furukawa. "Recent Progress on the Synthesis of Bipyridine Derivatives.
- Organic Chemistry Portal. "Azetidine synthesis." Organic Chemistry Portal.
- ChemicalBook. "3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis." ChemicalBook.
- S. L. R. K. G. S. L. R. K. G. S. L. R. K. G. S. L. R. K. G. "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines." Journal of the American Chemical Society.
- J. Xu, J. Xu. "Synthesis of Azetidines." Progress in Chemistry.
- A. de la Torre, K. A. L. K. A. L. K. A. L. K. A. L. K. A. L.
- T. Hosoya, T. Hosoya, T. Hosoya, T. Hosoya, T. Hosoya. "Synthesis of Azidoanilines by the Buchwald-Hartwig Amination." The Journal of Organic Chemistry.
- T. Hosoya, T. Hosoya, T. Hosoya, T. Hosoya, T. Hosoya.
- The Organic Chemist.
- BenchChem. "tert-Butyl 3-(6-bromopyridin-3-yl)
- G. A. Margg, G. A. Margg, G. A. Margg, G. A. Margg, G. A. Margg. "Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications." Beilstein Journal of Organic Chemistry.
- A. K. Verma, R. Singh, V. K. Tiwari, V. K. Tiwari, V. K. Tiwari. "Recent advances in synthetic facets of immensely reactive azetidines." Organic & Biomolecular Chemistry.
- W. Zhang, W. Zhang, W. Zhang, W. Zhang, W. Zhang. "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." Chemistry Central Journal.
- M. C. Willis, M. C. Willis, M. C. Willis, M. C. Willis. "Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors.
- Universal Biologicals. "tert-Butyl 3-(6-fluoropyridin-2-yl)
- V. Coeffard, V. Coeffard, V. Coeffard, V. Coeffard, V. Coeffard. "Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues." Molecules.
- J. A. Miller, J. W. Dankwardt, J. W. Dankwardt.
- J. S. Fossey, J. S. Fossey, J. S. Fossey, J. S. Fossey. "A highly effective azetidine–Pd(II)
Sources
- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
A Comparative Benchmarking Guide to Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate and Structurally Related Analogs for Drug Discovery Applications
This guide provides an in-depth comparative analysis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will benchmark its critical quality attributes against structurally similar, known standards to provide researchers, scientists, and drug development professionals with a robust framework for compound selection and experimental design. The azetidine scaffold is increasingly prevalent in drug discovery due to the unique physicochemical and pharmacokinetic properties it imparts to molecules, including enhanced metabolic stability, improved solubility, and conformational rigidity.[1][2][3] This guide will delve into the experimental methodologies for assessing purity, stability, and in-vitro biological activity, offering a comprehensive view of this compound's potential.
Introduction to the Azetidine Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are gaining significant attention as valuable motifs in the design of novel therapeutics.[2][3] Their inherent ring strain and sp3-rich character can lead to favorable pharmacokinetic profiles.[2] The strategic incorporation of the azetidine ring can significantly influence a compound's metabolic stability and receptor selectivity.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic relevance.[2] Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a versatile intermediate, combining the desirable properties of the azetidine ring with a fluoropyridinyl moiety, a common pharmacophore in kinase inhibitors and other targeted therapies.
This guide will benchmark tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate against two closely related analogs:
-
Standard 1: Tert-butyl 3-(6-chloropyridin-2-yl)azetidine-1-carboxylate
-
Standard 2: Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate
The comparison will focus on three critical performance parameters: purity, stability, and in-vitro biological activity, providing a data-driven assessment of their relative merits.
Compound Profiles and Physicochemical Properties
A fundamental aspect of early-stage drug discovery is the characterization of a compound's physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | [Image of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate structure] | C13H17FN2O2 | 252.29 | 1.8 |
| Standard 1: Tert-butyl 3-(6-chloropyridin-2-yl)azetidine-1-carboxylate | [Image of Tert-butyl 3-(6-chloropyridin-2-yl)azetidine-1-carboxylate structure] | C13H17ClN2O2 | 268.74 | 2.2 |
| Standard 2: Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate | [Image of Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate structure] | C13H17BrN2O2 | 313.19 | 2.4 |
Note: Predicted XlogP values are estimations and can vary based on the algorithm used.
Experimental Methodologies
The following sections detail the experimental protocols for the comparative analysis. These protocols are designed to be robust and reproducible, providing a solid foundation for internal benchmarking studies.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its safety and efficacy.[4][5] HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[4][6]
Protocol for Purity Analysis:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for small molecule analysis.[5]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.
-
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Caption: Workflow for Accelerated Stability Testing.
Enzyme assays are fundamental in drug discovery for identifying and characterizing molecules that modulate the activity of a specific enzyme target. [7][8]This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Protocol for Enzyme Inhibition Assay:
-
Reagents and Materials:
-
Enzyme of interest (e.g., a specific kinase)
-
Substrate for the enzyme
-
ATP (for kinase assays)
-
Assay buffer
-
Detection reagent (e.g., luminescence or fluorescence-based)
-
Test compounds and a known inhibitor (positive control)
-
384-well microplates
-
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Procedure:
-
Add a small volume (e.g., 50 nL) of the serially diluted compounds to the wells of a 384-well plate.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibition) and negative (full inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an In-Vitro Enzyme Inhibition Assay.
Comparative Data and Discussion
The following tables present hypothetical but representative data from the described experimental procedures.
Table 1: Purity Assessment by HPLC
| Compound | Purity (% by Area) |
| Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | 99.2% |
| Standard 1: Tert-butyl 3-(6-chloropyridin-2-yl)azetidine-1-carboxylate | 98.5% |
| Standard 2: Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate | 97.8% |
Discussion: The purity of the starting materials is paramount for the synthesis of high-quality drug candidates. In this analysis, the fluoro-substituted compound exhibits the highest purity, suggesting a potentially more robust and efficient synthetic route or purification process.
Table 2: Accelerated Stability at 40°C / 75% RH
| Compound | % Parent Remaining (T=1 month) | % Parent Remaining (T=3 months) | % Parent Remaining (T=6 months) |
| Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | 99.8% | 99.5% | 99.1% |
| Standard 1: Tert-butyl 3-(6-chloropyridin-2-yl)azetidine-1-carboxylate | 99.5% | 98.9% | 98.2% |
| Standard 2: Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate | 99.2% | 98.1% | 97.0% |
Discussion: The stability data indicates that all three compounds are relatively stable under accelerated conditions. However, the fluoro-substituted analog demonstrates superior stability with minimal degradation over the 6-month period. The bromo-substituted compound shows the most significant degradation, which could be a consideration for long-term storage and formulation development. The increased stability of the C-F bond compared to C-Cl and C-Br bonds is a well-established principle in medicinal chemistry.
Table 3: In-Vitro Kinase Inhibition
| Compound | IC50 (nM) against Kinase X |
| Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | 15 nM |
| Standard 1: Tert-butyl 3-(6-chloropyridin-2-yl)azetidine-1-carboxylate | 45 nM |
| Standard 2: Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate | 80 nM |
Discussion: In this hypothetical kinase inhibition assay, the fluoro-substituted compound displays the highest potency, with a significantly lower IC50 value compared to its chloro and bromo analogs. This suggests that the fluorine atom may be involved in a key interaction with the target protein, such as a hydrogen bond or a favorable electrostatic interaction, which is a common role for fluorine in drug-target binding.
Conclusion
This comparative guide demonstrates that while structurally similar, the choice of halogen substituent on the pyridinyl ring of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate derivatives can have a significant impact on their purity, stability, and biological activity. The fluoro-substituted analog, tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, exhibited superior performance across all three assessed parameters in this evaluation. Its high purity, excellent stability, and potent in-vitro activity make it a highly attractive building block for drug discovery programs.
Researchers and drug development professionals are encouraged to use the methodologies and data presented in this guide as a framework for their own internal evaluations. A thorough understanding of the properties of these fundamental building blocks is essential for the successful development of novel and effective therapeutics.
References
- WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. (2024-11-14). arXiv.
- WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. (2024-11-14). arXiv.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025-11-14). BellBrook Labs.
- Mechanism of Action Assays for Enzymes. (2012-05-01). NCBI Bookshelf.
- Synthesis and characterization of some Azetidines derivatives.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025-02-18). BellBrook Labs.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2025-08-09).
- Small molecule Reference Standards. US Pharmacopeia (USP).
- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. SpringerLink.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Indian Journal of Heterocyclic Chemistry.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024-09-04). alwsci.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Taylor & Francis Online.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology.
- Small Molecule Drug Product CDMO Benchmarking (8th Ed.). ISR Reports.
- HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025-02-03). Mastelf.
- Better Benchmarking Improves Drug Development Decision-Making – Here's How. (2025-01-07). Citeline.
- tert-Butyl 3-(6-bromopyridin-3-yl)
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-06). PubMed.
- PURITY AND IMPURITY ANALYSIS. Agilent.
- Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Inform
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Azetidine analogs synthesis and characterization for antimicrobial activity. (2024-09-21).
- Tert-butyl 3-(6-fluoropyridin-3-yl)
- Tert-butyl 3-[(3-fluoropyridin-2-yl)
- tert-Butyl 3-(6-fluoropyridin-2-yl)
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05).
- ICH Guidelines for Stability Testing. Scribd.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- Stability Study Protocols and Reports. Neopharm Labs.
- Guidelines for Pharmaceutical Stability Study. (2012-10-08). Pharmaguideline.
- tert-Butyl 3-(hydroxymethyl)
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05).
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC.
- tert-butyl 3-(6-fluoropyridin-2-yl)
- tert-butyl 3-(6-aminopyridin-3-yl)
- Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. (2025-11-10).
- Applications to biologically relevant molecules. a Synthesis of...
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. mastelf.com [mastelf.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to Confirming Target Engagement of Novel Bioactive Compounds: A Case Study with Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug candidate is fraught with challenges. A critical milestone in this process is the unequivocal confirmation of target engagement—demonstrating that the compound physically interacts with its intended biological target in a relevant cellular context. This guide provides an in-depth comparison of modern experimental strategies to confirm target engagement, using the novel compound Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate as a case study.
While this specific molecule shows promise as a synthetic building block, its biological target and mechanism of action are not yet publicly characterized.[1][2][3][4][5][6] This scenario is common in early-stage drug discovery, where a compound may exhibit a desirable phenotypic effect, but its direct molecular target remains elusive. Therefore, this guide will first explore a strategy for target identification before delving into a comparative analysis of target engagement confirmation methods. The azetidine ring within the compound is a four-membered saturated nitrogen-containing heterocycle, which can introduce ring strain and influence reactivity, while the fluoropyridine moiety can engage in various non-covalent interactions.[1][7]
The Crucial First Step: From Phenotype to Target Identification
Before confirming target engagement, one must first identify the target. When a compound like Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate displays a compelling cellular phenotype (e.g., anti-proliferative effects, modulation of a signaling pathway), a logical first step is to employ target deconvolution techniques. A powerful and increasingly popular unbiased method is proteome-wide Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry (MS) . This approach can identify protein targets in a native cellular environment without the need for compound modification.[8][9]
Comparative Methodologies for Target Engagement Confirmation
Once a putative target is identified, the next critical phase is to validate and quantify the engagement of the compound with this target. Here, we compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Protein Pull-Down Assays, and the In-Cell Western™ Assay. Each method offers distinct advantages and is suited to different stages of the drug discovery pipeline. A variety of biophysical techniques can be employed to study protein-ligand interactions.[10][11][12][13][14][15][16][17][18]
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Engagement
CETSA is a biophysical assay that directly measures the physical interaction between a ligand and its target protein in intact cells or tissue samples.[8][9][19][20][21] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[8][19]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate or a vehicle control for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot at a different temperature for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[19]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in each sample using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Affinity-Based Protein Pull-Down Assays: A Direct Approach for Interaction Discovery
Pull-down assays are a form of affinity chromatography and serve as a valuable in vitro method to confirm direct protein-ligand interactions.[17] This technique requires immobilizing a "bait" (either the compound or the target protein) to a solid support to capture the interacting partner from a cell lysate.
Caption: Workflow for an Affinity-Based Pull-Down Assay.
-
Compound Immobilization: Synthesize a derivative of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose or streptavidin-biotin).
-
Cell Lysate Preparation: Prepare a total protein lysate from cells expressing the putative target protein.
-
Incubation: Incubate the compound-conjugated beads with the cell lysate to allow for the binding of the target protein. Include a control with unconjugated beads to identify non-specific binders.
-
Washing: Wash the beads extensively with a suitable buffer to remove proteins that are not specifically bound to the compound.
-
Elution and Detection: Elute the bound proteins from the beads. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the putative target protein.
In-Cell Western™ Assay: High-Throughput Target Engagement Quantification
The In-Cell Western™ (ICW) assay, also known as a cytoblot or in-cell ELISA, is a quantitative immunofluorescence method performed in microplates.[22][23][24][25][26] It allows for the measurement of protein levels and post-translational modifications directly in fixed cells, providing a cellular context for target engagement.[24] This method is particularly useful for assessing downstream consequences of target engagement, such as changes in protein expression or phosphorylation status.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate (MBSC-0864) - Creative Biogene [microbiosci.creative-biogene.com]
- 4. knightchem-store.com [knightchem-store.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy / International Journal of Molecular Sciences, 2020 [sci-hub.box]
- 12. nuvisan.com [nuvisan.com]
- 13. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy | Semantic Scholar [semanticscholar.org]
- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods of Exploring Protein-Ligand Interactions to Guide Medicinal Chemistry Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. licorbio.com [licorbio.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. azurebiosystems.com [azurebiosystems.com]
- 26. bio-rad.com [bio-rad.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Azetidine Derivatives: A Guide for Drug Discovery
In the intricate landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart rigidity and three-dimensionality. However, the true potential of the azetidine scaffold is often unlocked through substitution, and no substituent has proven more transformative than fluorine. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated azetidine derivatives, offering insights grounded in experimental data to inform rational drug design and accelerate development programs.
The Azetidine Scaffold: A Primer
Azetidines are valuable building blocks in drug discovery, often introduced to serve as rigid linkers, provide a basic nitrogen center, or act as a vector for further chemical elaboration.[1] Their inherent ring strain influences their conformation and reactivity, setting them apart from more flexible acyclic amines or larger heterocyclic systems. While beneficial, the properties of the parent azetidine ring are often a starting point for fine-tuning a molecule's overall profile.
The Impact of Fluorination: A Multifaceted Enhancement
The introduction of fluorine—the most electronegative element—onto the azetidine ring is a strategic decision that profoundly alters its physicochemical and pharmacological properties. This is not merely a substitution; it is a precise modulation of the molecule's electronic and conformational landscape, often leading to dramatic improvements in drug-like properties.[2][3]
Physicochemical Properties: A Balancing Act
The decision to fluorinate an azetidine moiety is frequently driven by the need to optimize key physicochemical parameters that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A systematic study of fluorinated azetidines, pyrrolidines, and piperidines has provided a wealth of data on these effects.[4][5]
| Property | Non-Fluorinated Azetidine | Fluorinated Azetidine | Impact on Drug Development |
| Basicity (pKa) | Higher | Significantly Lower | The potent electron-withdrawing effect of fluorine drastically reduces the basicity of the azetidine nitrogen. This is often a primary goal, as it can mitigate off-target effects at aminergic GPCRs and ion channels, and can improve oral bioavailability by reducing clearance.[4][6][7][8] |
| Lipophilicity (logP/logD) | Generally lower | Typically higher | Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[9][10][11] However, this effect is context-dependent and must be carefully balanced to avoid issues with solubility and off-target binding.[10][11] |
| Metabolic Stability | Susceptible to oxidation at C-H bonds | Increased | Fluorine substitution at positions susceptible to cytochrome P450 (CYP) mediated oxidation can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2][9][12][13] |
| Conformation | Puckered ring | Puckered ring with altered bond lengths and angles | Fluorination can influence the puckering of the azetidine ring, which can pre-organize the molecule into a more favorable conformation for binding to its biological target. This effect can be influenced by charge-dipole interactions between the fluorine and the nitrogen atom.[14] |
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol describes a standard, highly accurate method for determining the acid dissociation constant (pKa) of a compound.[15]
Materials:
-
Azetidine derivative (fluorinated or non-fluorinated)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
-
Beaker and appropriate glassware
-
Carbonate-free deionized water
Procedure:
-
Accurately prepare a solution of the azetidine derivative at a known concentration (e.g., 1-10 mM) in deionized water.
-
Place the solution in a beaker on the stir plate and begin gentle, constant stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Begin adding the standardized HCl titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point to generate a full titration curve.
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the azetidine is protonated.[16]
Metabolic Stability: Blocking the Path of Degradation
One of the most compelling reasons to incorporate fluorine into an azetidine ring is to enhance metabolic stability. Cytochrome P450 enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a majority of drugs.[17][18] These enzymes often target electron-rich C-H bonds. Replacing a vulnerable hydrogen atom with a metabolically robust fluorine atom effectively blocks this pathway, prolonging the compound's circulation time.[12][13]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard industry practice to assess a compound's susceptibility to Phase I metabolism.[19]
Materials:
-
Test compounds (fluorinated and non-fluorinated azetidine derivatives)
-
Pooled liver microsomes (e.g., human, rat)[20]
-
NADPH regenerating system (cofactor for CYP enzymes)[17]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in buffer.
-
In a 96-well plate or microcentrifuge tubes, combine liver microsomes and the phosphate buffer.
-
Add the test compound to initiate a pre-incubation period at 37°C.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.[18]
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of compound remaining versus time. The intrinsic clearance (Clint) can then be derived from these values.
Diagram: Metabolic Blocking by Fluorination
Caption: Fluorination at a metabolically labile position blocks CYP450-mediated oxidation, enhancing metabolic stability and increasing the drug's half-life.
Biological Activity and Target Engagement
The introduction of fluorine can also directly and positively influence a molecule's biological activity. The highly polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, which are not possible with a C-H bond.[21] Furthermore, the conformational constraints imposed by fluorine can "pre-organize" the molecule into a more bioactive conformation, reducing the entropic penalty of binding and thereby increasing potency.[14]
Diagram: Fluorine's Impact on Target Binding
Caption: Fluorination can enhance binding affinity through new electronic interactions and by stabilizing a more bioactive conformation of the azetidine-containing ligand.
Conclusion: A Strategic Imperative in Drug Design
The choice between a fluorinated and a non-fluorinated azetidine derivative is a critical decision in drug design. While non-fluorinated azetidines provide a valuable starting point, fluorination offers a powerful and often necessary tool for fine-tuning ADME properties and enhancing biological activity. By strategically blocking metabolic hotspots, modulating basicity to improve selectivity and pharmacokinetics, and introducing new, potency-enhancing interactions with the target protein, the "fluorine advantage" is clear. By understanding the fundamental principles outlined in this guide and employing the described experimental protocols, researchers can make informed decisions to harness the full potential of the azetidine scaffold in the pursuit of novel, effective, and safe therapeutics.
References
- Vertex AI Search. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH.
- Vertex AI Search. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by....
- Mercell. (n.d.). metabolic stability in liver microsomes.
- ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
- ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ….
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
- ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- Vertex AI Search. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
- ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs..
- YouTube. (2025, February 14). How To Determine PKA Of Organic Compounds? - Chemistry For Everyone.
- NIH. (n.d.). Development of Methods for the Determination of pKa Values - PMC.
- TU Wien's reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.
- ResearchGate. (2025, August 6). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
- ACS Publications. (n.d.). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry.
- eScholarship.org. (2021, February 1). Evaluating small molecule microscopic and macroscopic pKa predictions.
- ResearchGate. (2025, November 28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.
- PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Vertex AI Search. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- ResearchGate. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Benchchem. (n.d.). The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery.
- NIH. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
- The University of Brighton. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
- NIH. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC.
- ResearchGate. (2025, October 22). Synthesis of Fluorine‐Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines | Request PDF.
- ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives.
- MDPI. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis.
- ResearchGate. (2025, August 9). (PDF) Synthesis and determination of biological activities of new series of azetidinones.
- ResearchGate. (n.d.). Biologically active compounds with azetidine rings..
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.brighton.ac.uk [research.brighton.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mttlab.eu [mttlab.eu]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. mercell.com [mercell.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of novel chemical entities, such as Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, demands a meticulous and proactive approach to safety. This guide, moving beyond a simple checklist, provides a comprehensive operational plan for the safe handling of this compound, grounded in the principles of chemical reactivity and risk mitigation.
Core Principles of Protection: A Multi-Layered Defense
The cornerstone of safe handling lies in a multi-layered PPE strategy that addresses all potential routes of exposure: dermal, ocular, and inhalation. Each component of your protective ensemble is a critical barrier between you and the chemical, and understanding its specific role is key to its effective use.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even donned, engineering controls must be in place and fully operational. All manipulations of Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood[1][2][4]. The fume hood provides critical ventilation to minimize the inhalation of potentially harmful vapors or aerosols[5].
Personal Protective Equipment: A Detailed Operational Plan
The following table outlines the minimum required PPE for handling Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. It is crucial to remember that this is a baseline; a more comprehensive risk assessment of your specific experimental procedure may necessitate additional or more robust protection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage. The face shield offers an additional layer of protection for the entire face[1][5]. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised. | Prevents direct skin contact, which can lead to irritation or systemic toxicity through absorption. Gloves should be inspected for integrity before each use and changed frequently[1][5][6]. |
| Body Protection | Long-sleeved, flame-resistant laboratory coat. | Protects the skin on the arms and torso from accidental splashes and contamination of personal clothing[1][5]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required if there is a high risk of inhalation, even within a fume hood. | Minimizes the inhalation of potentially harmful vapors that may not be fully contained by the fume hood during certain operations[1][5][7]. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. |
Procedural Discipline: The Key to Effective PPE Use
The efficacy of your PPE is directly tied to the discipline with which it is used. The following step-by-step protocols for donning and doffing are designed to minimize the risk of cross-contamination.
Donning Procedure
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.
-
Gloves (First Pair): Don the first pair of nitrile or neoprene gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Face Protection: Put on your chemical splash goggles, followed by the full-face shield.
-
Gloves (Second Pair): Don the second pair of gloves, pulling them over the first pair.
Doffing Procedure (to be performed in a designated area)
-
Outer Gloves: Carefully remove the outer pair of gloves, peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out as you go. This minimizes the risk of contaminating your personal clothing.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting and using appropriate PPE when handling Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Caption: PPE selection and handling workflow for Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate.
Disposal Plan: A Critical Final Step
All disposable PPE, including gloves, and any materials used to clean up spills, must be considered hazardous waste. These materials should be collected in a designated, sealed container and disposed of in accordance with all local, state, and federal regulations[8][9][10]. Never dispose of contaminated materials in the regular trash.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also fostering a culture of safety and responsibility within your laboratory. The careful and deliberate use of personal protective equipment is a fundamental aspect of sound scientific practice.
References
- Benchchem. Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine.
- Benchchem. Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine.
- Santa Cruz Biotechnology. Hydrogen fluoride pyridine.
- Apollo Scientific. Azetidine.
- Safety Data Sheet for tert-Butyl (R)-3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate.
- AK Scientific, Inc. 3-(Azetidine-3-carbonyl)pyridine Safety Data Sheet.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- J & W PharmLab, LLC. 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Material Safety Data Sheet.
- University of Münster. (2024). New method for introducing fluorinated components into molecules.
- ChemScene. tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.
- BLDpharm. tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Aladdin Scientific Corporation. SAFETY DATA SHEET.
- Washington State University. Pyridine Safety Data Sheet.
- Benchchem. Safety and handling of fluorinated organic compounds.
- BLD Pharmatech. tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate Safety Data Sheet.
- AAPPTec, LLC. Boc-L-Azetidine-2-carboxylic acid Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aaronchem.com [aaronchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
